Product packaging for 5-Fluoroindoline hydrochloride(Cat. No.:CAS No. 1013398-57-6)

5-Fluoroindoline hydrochloride

Cat. No.: B1377910
CAS No.: 1013398-57-6
M. Wt: 173.61 g/mol
InChI Key: YEJGKJFDBXHDPX-UHFFFAOYSA-N
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Description

5-Fluoroindoline hydrochloride is a fluorinated indoline derivative of significant interest in medicinal chemistry and drug discovery research. While detailed studies on this specific salt are limited, research on closely related 5-fluoroindole compounds reveals promising biological activities. 5-Fluoroindole has been identified as a key scaffold in the development of novel antimycobacterial agents, demonstrating the ability to inhibit the growth of Mycobacterium tuberculosis (Mtb) strains, including those resistant to first-line drugs . The hydrochloride salt form is often developed to improve the aqueous solubility and stability of such compounds for in vivo studies . Furthermore, 5-fluoroindole derivatives have been explored as core structures in the synthesis of potential anticancer therapeutics. Research indicates that these derivatives can be designed to act as inhibitors of critical cellular signaling pathways, such as the PI3K/Akt/mTOR cascade, which is a validated target in cancer therapy for various malignancies, including cervical cancer . The incorporation of a fluorine atom can fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, making this compound a versatile and valuable building block for constructing compounds for high-throughput screening and structure-activity relationship (SAR) studies in several disease areas. This product is intended for research applications in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClFN B1377910 5-Fluoroindoline hydrochloride CAS No. 1013398-57-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJGKJFDBXHDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Fluoroindoline Hydrochloride: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Isomeric Landscape of Fluorinated Indolines

In the precise world of medicinal chemistry, structural nuance is paramount. This guide is dedicated to 5-Fluoroindoline hydrochloride , a critical building block in modern drug design. It is imperative to distinguish this molecule from its isomer, 5-fluoroisoindoline hydrochloride. While both are valuable scaffolds, their distinct atomic arrangements lead to different spatial orientations and, consequently, unique pharmacological profiles. This document will focus exclusively on the indoline isomer, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is the salt form of the parent compound, 5-Fluoroindoline. The hydrochloride salt is typically a more stable, crystalline solid with enhanced aqueous solubility compared to the free base, which is often a liquid or low-melting solid. This makes the hydrochloride form more amenable to handling, formulation, and purification.[1] The core properties are dictated by the 5-Fluoroindoline structure.

Data Summary Table: 5-Fluoroindoline and its Precursors
Property5-Fluoroindoline5-Fluoroindole (Precursor)This compound
Chemical Structure (Image of 5-Fluoroindoline structure)(Image of 5-Fluoroindole structure)(Image of 5-Fluoroindoline HCl structure)
CAS Number 2343-22-8399-52-0[2]Not explicitly assigned (see PubChem CID)
PubChem CID 32976573667861[2]72207219[3]
Molecular Formula C₈H₈FNC₈H₆FN[2]C₈H₉ClFN[3]
Molecular Weight 137.15 g/mol 135.14 g/mol [2]173.61 g/mol [3]
Appearance LiquidOff-white to pale beige powder[4]Expected to be a crystalline solid
Melting Point Not available45-48 °C[4]Not available
Density 1.171 g/mL at 25 °CNot availableNot available
Refractive Index n/D 1.556Not availableNot available
Storage Temperature 2-8°C0-8°C[5]Inert atmosphere, room temperature

Synthesis and Manufacturing Insights

The journey to this compound is a multi-step process that begins with the synthesis of its aromatic precursor, 5-fluoroindole. Understanding this pathway is crucial for process optimization and ensuring the purity of the final active pharmaceutical ingredient (API) intermediate.

From 5-Fluoroindole to 5-Fluoroindoline: The Reduction Step

The conversion of the indole ring to an indoline is a classic reduction reaction. While various methods exist, a common and effective approach involves the use of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), in the presence of an acid.[6] This method is particularly useful for reducing the pyrrole ring of the indole nucleus without affecting other functional groups.[6]

Experimental Protocol: Reduction of 5-Fluoroindole

  • Inert Atmosphere: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 5-fluoroindole in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF) to the stirred solution.

  • Acid Catalyst: Following the borane addition, carefully add trifluoroacetic acid dropwise while maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water or methanol.

  • Work-up: Perform an aqueous work-up to remove boron salts and trifluoroacetic acid. This typically involves extraction with an organic solvent like ethyl acetate and washing with a mild base (e.g., sodium bicarbonate solution) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-fluoroindoline can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The conversion of the basic 5-fluoroindoline to its hydrochloride salt is a straightforward acid-base reaction.[1] This process enhances the compound's stability and handling characteristics.

Experimental Protocol: Preparation of this compound

  • Dissolution: Dissolve the purified 5-fluoroindoline in a suitable dry organic solvent, such as diethyl ether or dioxane.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 4M HCl in dioxane) to the stirred solution at a controlled temperature, often 0-4°C.[7]

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolation: Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation Start 5-Fluoroindole Reagents1 BH3.THF, Trifluoroacetic Acid in THF Start->Reagents1 Dissolution & Cooling Product1 5-Fluoroindoline (free base) Reagents1->Product1 Reduction Reagents2 HCl in Dioxane or Ether Product1->Reagents2 Acidification Product2 This compound Reagents2->Product2 Precipitation

Caption: Synthetic pathway from 5-fluoroindole to this compound.

The Role of Fluorine in Medicinal Chemistry: A Strategic Advantage

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological properties.[8][9][10] The 5-fluoro substituent on the indoline scaffold imparts several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[9] Placing a fluorine atom at the 5-position can block potential sites of oxidative metabolism on the benzene ring, thereby increasing the drug's half-life and bioavailability.[9][11]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can increase the potency of the drug.[8][12]

  • Modulation of Physicochemical Properties: The fluorine atom can influence the lipophilicity and pKa of the molecule.[10][11] This allows for fine-tuning of properties like membrane permeability and solubility, which are critical for oral absorption and distribution to the target tissues, including the central nervous system.[8]

  • Conformational Control: The presence of a fluorine atom can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target.[11]

Applications in Drug Discovery

5-Fluoroindoline and its parent indole are key intermediates in the synthesis of a wide range of therapeutic agents.[5][13] The fluorinated indole scaffold is found in drugs targeting:

  • Oncology: As building blocks for kinase inhibitors.[13]

  • Neurological Disorders: In the development of antidepressants and antipsychotics.[5]

  • Infectious Diseases: As precursors for antiviral and antifungal agents.[14]

  • Metabolic Diseases: In the synthesis of SGLT2 inhibitors for diabetes management.

Spectroscopic Characterization

While a dedicated spectrum for this compound is not widely published, its spectroscopic features can be reliably inferred from its precursors and related structures.

  • ¹H NMR: The proton NMR of 5-fluoroindoline would show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom. The protons on the five-membered ring would appear as aliphatic signals. Upon protonation to form the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is expected, and the N-H proton signal would be observable.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atom. 5-Fluoroindole, for instance, shows a characteristic signal around -100.22 ppm (in CDCl₃).[15] The chemical shift in 5-fluoroindoline would be in a similar region, providing a clean window for analysis in complex biological systems.[4][16]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling 5-fluoroindoline and its derivatives.

  • Hazard Identification: 5-Fluoroindoline is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[17]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale the vapor or mist. Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For 5-fluoroindoline, storage at 2-8°C is recommended. The hydrochloride salt should be stored under an inert atmosphere.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[17]

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its strategic incorporation into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. A thorough understanding of its synthesis, from the parent 5-fluoroindole, and its core chemical properties is essential for its effective application in the development of next-generation therapeutics. This guide provides a foundational framework for researchers to leverage the unique advantages of this fluorinated scaffold in their drug discovery programs.

References

An In-Depth Technical Guide to 5-Fluoroisoindoline Hydrochloride: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Fluoroisoindoline hydrochloride, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The document delineates its chemical identity, physicochemical properties, a representative synthetic pathway, and methods for analytical characterization. Emphasis is placed on the strategic importance of the 5-fluoro-substituted isoindoline scaffold in modern drug discovery, contextualizing its application with insights into metabolic stability and target engagement. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.

Introduction and Chemical Identity

In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1][2] Fluorine's unique stereoelectronic attributes can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity.[2] 5-Fluoroisoindoline hydrochloride is a prime example of a building block that capitalizes on these advantages. It provides a rigid, bicyclic core that is frequently utilized in the design of novel therapeutics targeting a range of diseases.[3][4]

A crucial point of clarification is the distinction between "indoline" and "isoindoline." These isomers differ in the fusion of the benzene and pyrrolidine rings. While both are valuable scaffolds, this guide focuses specifically on the isoindoline structure, for which the hydrochloride salt is well-characterized and commercially available.

The definitive Chemical Abstracts Service (CAS) number for 5-Fluoroisoindoline hydrochloride is 685565-15-5 .[5][6][7][]

Table 1: Chemical Identifiers

Identifier 5-Fluoroisoindoline Hydrochloride
CAS Number 685565-15-5[6][]
Molecular Formula C₈H₉ClFN[5]
Molecular Weight 173.62 g/mol [5][6]
IUPAC Name 5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride[5]
Synonyms 5-Fluoro isoindoline HCl, 1H-Isoindole, 5-fluoro-2,3-dihydro-, hydrochloride (1:1)[5][6]
InChI Key NVFMCKBKBMZDOK-UHFFFAOYSA-N[7]

| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)F.Cl[5] |

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its suitability for specific synthetic transformations and its behavior in biological systems. 5-Fluoroisoindoline hydrochloride is typically an off-white to gray solid, and its properties are summarized below.[6] The hydrochloride salt form generally confers greater aqueous solubility and stability compared to the free base, which is advantageous for both chemical reactions and formulation development.[9]

Table 2: Physicochemical Data

Property Value Source(s)
Appearance Off-white to gray solid [6]
Boiling Point 235.3 °C at 760 mmHg [5]
Flash Point 96.1 °C [5]
Solubility Data not widely published; hydrochloride salts are generally soluble in water and polar organic solvents like methanol and DMSO.

| Storage Temperature | Room temperature, under inert atmosphere |[6] |

Synthesis and Mechanism

The synthesis of 5-fluoroisoindoline typically involves the construction of the fluorinated aromatic ring followed by the formation and reduction of the heterocyclic portion. A common and industrially relevant approach is the Leimgruber-Batcho indole synthesis, which can be adapted for isoindoline synthesis starting from a suitable 2-nitrotoluene derivative.[10] An alternative conceptual pathway involves the reductive amination and cyclization of a fluorinated phthalaldehyde or a related precursor.

Below is a representative, multi-step synthetic protocol that illustrates a plausible route to the target compound. The causality behind this pathway lies in leveraging commercially available starting materials and employing robust, high-yielding chemical transformations.

Experimental Protocol: Synthesis of 5-Fluoroisoindoline Hydrochloride

Step 1: Reductive Cyclization of 2-(5-fluoro-2-nitrophenyl)acetonitrile This step creates the core indole ring system, which can then be reduced. The nitro group is essential as it activates the aromatic ring and serves as a precursor to the amine needed for cyclization.

  • To a solution of 2-(5-fluoro-2-nitrophenyl)acetonitrile (1.0 eq) in anhydrous ethanol, add 10% Palladium on carbon (Pd/C, ~0.1 eq by weight) under a nitrogen atmosphere.[11]

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus) for three cycles.[11]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight. The reaction progress can be monitored by TLC or ¹⁹F NMR.[11]

  • Upon completion, carefully purge the reaction vessel with nitrogen. The catalyst is pyrophoric and must be handled with care.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 5-fluoroindole.[11]

Step 2: Reduction of 5-Fluoroindole to 5-Fluoroindoline (Free Base) The indole is a stable aromatic system; its reduction to the corresponding indoline (dihydroindole) requires a strong reducing agent.

  • Dissolve the crude 5-fluoroindole (1.0 eq) in glacial acetic acid.

  • Carefully add sodium cyanoborohydride (NaBH₃CN, ~3.0 eq) portion-wise while maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by basification with a saturated sodium bicarbonate solution until pH > 8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-fluoroindoline.

Step 3: Formation of the Hydrochloride Salt Salt formation is a straightforward acid-base reaction, providing a stable, crystalline solid that is easier to handle and purify.

  • Dissolve the crude 5-fluoroindoline in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 1.1 eq) dropwise with stirring.

  • A precipitate will form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Fluoroisoindoline hydrochloride as a solid.

G A 2-(Bromomethyl)-4-fluorobenzonitrile C Cyclization A->C B Ammonia or Amine Source B->C D 5-Fluoroisoindoline-1-imine C->D Intramolecular Nucleophilic Attack E Reduction (e.g., NaBH4) D->E F 5-Fluoroisoindoline (Free Base) E->F G HCl in Ether F->G H 5-Fluoroisoindoline HCl G->H Salt Formation

Caption: Conceptual workflow for the synthesis of 5-Fluoroisoindoline HCl.

Analytical Characterization

Confirming the identity and purity of 5-Fluoroisoindoline hydrochloride is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose. Documentation including NMR, HPLC, and LC-MS data is often available from commercial suppliers.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule.[14] Key signals would include aromatic protons (split by both H-H and H-F coupling) and two distinct aliphatic signals for the non-equivalent methylene (-CH₂-) protons of the isoindoline ring. ¹³C NMR and ¹⁹F NMR provide further structural confirmation.

  • Mass Spectrometry (MS): Provides the molecular weight of the parent ion (free base), confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretch of the secondary amine salt and C-F bond vibrations.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound by separating it from any starting materials or byproducts.

Table 3: Representative Spectroscopic Data

Technique Expected Chemical Shifts / Signals
¹H NMR (DMSO-d₆) δ 9.5-10.5 (broad s, 2H, -NH₂⁺-), 7.2-7.6 (m, 3H, Ar-H), 4.4-4.6 (m, 4H, Ar-CH₂-N)
¹⁹F NMR (CDCl₃) δ -100 to -120 ppm (relative to CFCl₃) is typical for an aryl fluoride.

| MS (ESI+) | m/z = 138.07 [M+H]⁺ (for the free base C₈H₈FN) |

Applications in Research and Drug Discovery

The 5-fluoroisoindoline scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for a wide range of therapeutic agents.[3] The fluorine atom at the 5-position is particularly strategic; it can block a potential site of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.[1]

Key Therapeutic Areas:

  • Oncology: The isoindoline core is found in molecules designed as inhibitors of various kinases and other signaling proteins implicated in cancer. It is also a component of certain molecular glues and degraders, such as analogs of thalidomide.[15]

  • Central Nervous System (CNS) Disorders: The scaffold is used in the synthesis of ligands for serotonin and dopamine receptors, making it relevant for developing antidepressants and antipsychotics.[3]

  • Antiviral Agents: Fluorinated indoles and related heterocycles have shown significant promise as antiviral compounds, including inhibitors of HIV.[16] The fluorine atom can enhance binding interactions within the target enzyme's active site.

The value of 5-Fluoroisoindoline hydrochloride lies in its ability to serve as a rigid anchor to which various functional groups can be appended, allowing chemists to systematically explore the chemical space around a biological target.

G A 5-Fluoroisoindoline HCl (Scaffold) B Oncology A->B C CNS Disorders A->C D Virology A->D E Kinase Inhibitors B->E F Molecular Degraders B->F G Serotonin Receptor Ligands C->G H Dopamine Receptor Ligands C->H I Reverse Transcriptase Inhibitors D->I

Caption: Role of the 5-fluoroisoindoline scaffold in drug discovery pathways.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 5-Fluoroisoindoline hydrochloride. The compound is classified with GHS07 (Exclamation Point) pictogram, indicating it can be a skin and eye irritant.[5][6]

Hazard and Precautionary Statements:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][17]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

  • Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17][18]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[17]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

  • It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[6]

Conclusion

5-Fluoroisoindoline hydrochloride (CAS: 685565-15-5) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its fluorinated bicyclic structure offers a unique combination of rigidity and favorable physicochemical properties that medicinal chemists can exploit to design next-generation therapeutics. Understanding its synthesis, analytical profile, and strategic applications is key to unlocking its full potential. Adherence to strict safety and handling protocols is mandatory for its use in any research setting.

References

An In-Depth Technical Guide to 5-Fluoroisoindoline Hydrochloride: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological profiles. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of 5-Fluoroisoindoline hydrochloride, a fluorinated building block with significant potential in medicinal chemistry.

A critical point of clarification is the distinction between indoline and isoindoline isomers. While structurally similar, they possess distinct chemical properties and reactivity. This guide will focus on 5-Fluoroisoindoline hydrochloride (CAS 685565-15-5) , the more extensively documented and commercially available isomer, while acknowledging its structural isomer, 5-fluoroindoline, to prevent ambiguity in research applications.

PART 1: Core Physicochemical and Structural Characterization

5-Fluoroisoindoline hydrochloride is a white to off-white powder.[2] Its fundamental role as a synthetic intermediate in the development of novel therapeutics underscores the importance of a thorough understanding of its physicochemical properties.

Molecular and Spectroscopic Data

A precise understanding of the molecular weight and formula is fundamental for all stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₉ClFN[2][3][4]
Molecular Weight 173.62 g/mol [3][4]
CAS Number 685565-15-5[3][4][5]
IUPAC Name 5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride[4]

Expected NMR Spectral Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The methylene protons of the isoindoline ring would likely appear as singlets or multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR would display characteristic shifts for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The methylene carbons would resonate in the upfield region of the spectrum.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.

Isomeric Differentiation: Indoline vs. Isoindoline

The distinction between the 5-fluoroindoline and 5-fluoroisoindoline scaffolds is crucial for unambiguous structure-activity relationship (SAR) studies. The diagram below illustrates the structural difference between these two isomers.

G Target 5-Fluoroisoindoline Hydrochloride Freebase 5-Fluoroisoindoline Target->Freebase HCl addition Phthalimide 4-Fluorophthalimide Freebase->Phthalimide Reduction (e.g., LiAlH4) Precursor 4-Fluorophthalic Acid Phthalimide->Precursor Ammonolysis G cluster_0 Discovery Phase cluster_1 Optimization Phase Start 5-Fluoroisoindoline Hydrochloride Library Library Synthesis Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR ADME ADME/Tox Profiling SAR->ADME Lead Lead Optimization ADME->Lead

References

An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Indolines in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic incorporation of a fluorine atom, as seen in 5-Fluoroindoline, can significantly enhance a molecule's pharmacological profile. Fluorine's unique properties, such as its high electronegativity and ability to form strong bonds with carbon, can improve metabolic stability, binding affinity to target proteins, and lipophilicity, thereby modulating a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of 5-Fluoroindoline hydrochloride, a key intermediate in the synthesis of various therapeutic agents.

Strategic Approach to Structure Elucidation: A Multi-Technique Workflow

The confirmation of a chemical structure is not a linear process but rather a synergistic interplay of various analytical techniques. Each method provides a unique piece of the puzzle, and together they build a self-validating system for structural confirmation. Our approach to elucidating the structure of this compound will be rooted in a logical progression from foundational analysis to definitive three-dimensional confirmation.

Figure 1: A representative workflow for the synthesis and structural elucidation of this compound.

Part 1: Synthesis and Preliminary Characterization

A robust understanding of the synthetic route is paramount, as it provides insights into potential impurities that may need to be identified and characterized. A common and effective method for the preparation of 5-Fluoroindoline is through the reduction of a suitable precursor, such as 5-fluoroindole or 5-fluoro-2-oxindole.

Illustrative Synthesis Protocol: Reduction of 5-Fluoroindole

A plausible and frequently employed method for the synthesis of indolines is the reduction of the corresponding indole.

Step 1: Reduction of 5-Fluoroindole A solution of 5-fluoroindole in an appropriate solvent, such as acetic acid, is treated with a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 2: Work-up and Purification The reaction mixture is then worked up to remove the excess reducing agent and byproducts. This typically involves quenching the reaction, followed by extraction and purification of the crude product by column chromatography to yield pure 5-fluoroindoline.

Step 3: Formation of the Hydrochloride Salt The purified 5-fluoroindoline free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The resulting precipitate of this compound is then collected by filtration, washed, and dried.

Potential Impurities to Consider:

  • Unreacted 5-fluoroindole: Incomplete reduction can lead to the presence of the starting material.

  • Over-reduced products: Depending on the reaction conditions, further reduction of the benzene ring is a possibility, though less likely under controlled conditions.

  • Solvent adducts: Residual solvents from the reaction or purification steps may be present.

Part 2: Spectroscopic Elucidation

With a purified sample of this compound in hand, we can proceed with a suite of spectroscopic techniques to piece together its molecular structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry is the first port of call for determining the molecular weight of a compound. For this compound, we would expect to see the molecular ion of the free base, 5-fluoroindoline, under typical electron ionization (EI) conditions, or the protonated molecule [M+H]⁺ in electrospray ionization (ESI) or chemical ionization (CI) modes.

Expected Molecular Ion Peaks:

  • 5-Fluoroindoline (Free Base): C₈H₈FN, Molecular Weight: 137.15 g/mol

  • This compound (Protonated): [C₈H₈FN + H]⁺, m/z = 138.07

The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. Key fragmentations for 5-fluoroindoline would likely involve the loss of small, stable molecules or radicals.

m/z Value (Proposed) Proposed Fragment Plausible Neutral Loss
137[C₈H₈FN]⁺Molecular ion of the free base
138[C₈H₉FN]⁺Protonated molecular ion
110[C₇H₅F]⁺Loss of HCN from the pyrrolidine ring
109[C₇H₆N]⁺Loss of HF from the benzene ring

Note: The presence of the chlorine atom from HCl will not be observed in the molecular ion peak under most soft ionization techniques as the salt dissociates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be employed.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Proton Assignment (Predicted) Chemical Shift (δ, ppm, Predicted) Multiplicity (Predicted) Coupling Constant (J, Hz, Predicted) Rationale
H-N (Amine)Broad singlet, downfields (br)-Proton attached to nitrogen, exchangeable, likely broadened.
H-4~6.8-7.0ddJ(H-4, H-6) ≈ 2.5 Hz, J(H-4, F) ≈ 9-10 HzAromatic proton ortho to the fluorine, showing coupling to both H-6 (meta) and the fluorine atom.
H-6~6.6-6.8dddJ(H-6, H-7) ≈ 8.5 Hz, J(H-6, F) ≈ 4-5 Hz, J(H-6, H-4) ≈ 2.5 HzAromatic proton meta to the fluorine and ortho to H-7, showing coupling to H-7, H-4, and the fluorine atom.
H-7~6.5-6.7tJ(H-7, H-6) ≈ 8.5 Hz, J(H-7, F) ≈ 8.5 HzAromatic proton para to the fluorine, showing coupling to H-6 and the fluorine atom.
H-2~3.5-3.7tJ(H-2, H-3) ≈ 8.5 HzMethylene protons adjacent to the nitrogen atom, deshielded.
H-3~3.0-3.2tJ(H-3, H-2) ≈ 8.5 HzMethylene protons adjacent to the aromatic ring.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atom will have a significant effect on the chemical shifts of the carbon atoms in the benzene ring, and these C-F coupling constants are highly diagnostic.

Carbon Assignment (Predicted) Chemical Shift (δ, ppm, Predicted) C-F Coupling (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz, Predicted) Rationale
C-5~156-160¹JCF ≈ 235-245Carbon directly attached to fluorine, significantly deshielded and showing a large one-bond C-F coupling.
C-3a~145-150³JCF ≈ 7-9Quaternary carbon at the ring junction, influenced by the nitrogen and the aromatic system.
C-7a~130-135³JCF ≈ 5-7Quaternary carbon at the other ring junction.
C-4~113-117²JCF ≈ 23-27Carbon ortho to the fluorine, showing a two-bond C-F coupling.
C-6~112-116²JCF ≈ 20-24Carbon ortho to the fluorine, showing a two-bond C-F coupling.
C-7~110-114⁴JCF ≈ 1-3Carbon para to the fluorine, showing a small four-bond C-F coupling.
C-2~45-50-Methylene carbon adjacent to the nitrogen.
C-3~30-35-Methylene carbon adjacent to the aromatic ring.

¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom. The chemical shift of the fluorine signal is highly dependent on its electronic environment. For 5-Fluoroindoline, the ¹⁹F chemical shift is expected to be in the typical range for an aryl fluoride. The signal will appear as a multiplet due to coupling with the neighboring aromatic protons.

Expected ¹⁹F NMR Data:

  • Chemical Shift (δ, ppm): -115 to -125 (relative to CFCl₃)

  • Multiplicity: Triplet of doublets (td) or a more complex multiplet due to coupling with H-4, H-6, and H-7.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the assignments made from the 1D spectra.

  • COSY: A ¹H-¹H COSY spectrum will show correlations between coupled protons, confirming the connectivity within the aromatic ring and the ethylamino portion of the indoline structure.

  • HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Figure 2: Key structural correlations in this compound to be confirmed by 2D NMR.

Part 3: Definitive Structural Confirmation with X-ray Crystallography

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional arrangement of atoms in the solid state.[1][2]

Protocol for Crystallization

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. For a hydrochloride salt like this compound, a variety of crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a sealed container with a larger volume of a less polar "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Once suitable crystals are obtained, they can be analyzed by X-ray diffraction to yield a detailed three-dimensional model of the molecule, confirming the connectivity, stereochemistry, and solid-state packing.[2]

Conclusion: A Self-Validating Approach to Structural Integrity

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By beginning with an understanding of the synthetic route and potential impurities, and then progressing through mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments, a high degree of confidence in the proposed structure can be achieved. The final, unequivocal proof is then provided by single-crystal X-ray crystallography. This multi-faceted, self-validating approach ensures the scientific integrity of the structural assignment, a critical requirement for any compound intended for use in research and drug development.

References

Synthesis of 5-Fluoroindoline hydrochloride from 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Fluoroindoline Hydrochloride from 4-Fluoroaniline

Authored by: A Senior Application Scientist

This whitepaper provides a comprehensive technical guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The outlined synthetic pathway commences with the readily available starting material, 4-fluoroaniline. This document is intended for an audience of researchers, chemists, and professionals in the field of drug development, offering not just a procedural methodology but also the underlying chemical principles and strategic considerations behind each step.

The introduction of a fluorine atom into pharmacologically active molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] 5-Fluoroindoline, in particular, serves as a crucial intermediate for a range of therapeutic agents, including those targeting serotonin receptors and various enzymes.[2] The following guide details a robust and logical three-step synthesis designed for efficiency and scalability.

Overall Synthetic Workflow

The transformation of 4-fluoroaniline to this compound is achieved through a sequence of N-alkylation, intramolecular cyclization, and salt formation. Each stage is designed to produce the desired intermediate with high purity, setting the foundation for the subsequent successful reaction.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Salt Formation A 4-Fluoroaniline C N-(2-Chloroethyl)-4-fluoroaniline A->C Base (e.g., Na2CO3) Solvent (e.g., Acetonitrile) B 1-Bromo-2-chloroethane B->C D N-(2-Chloroethyl)-4-fluoroaniline C->D E 5-Fluoroindoline D->E Lewis Acid (e.g., AlCl3) High Temperature D->E F 5-Fluoroindoline E->F H This compound F->H Solvent (e.g., Diethyl Ether) F->H G HCl G->H

Caption: Overall workflow for the synthesis of 5-Fluoroindoline HCl.

Part 1: N-Alkylation of 4-Fluoroaniline

The initial step involves the selective mono-alkylation of the primary amine of 4-fluoroaniline. The choice of alkylating agent is critical for this stage.

Causality & Reagent Selection: We utilize 1-bromo-2-chloroethane as the alkylating agent. This heterodihalogenated alkane offers a distinct reactivity advantage. The carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, allowing for a selective nucleophilic attack by the aniline nitrogen at the brominated carbon. The more stable chloro- group remains intact on the intermediate, poised to act as the leaving group in the subsequent cyclization step. A mild base, such as sodium carbonate, is employed to neutralize the HBr generated in situ, preventing the formation of the unreactive aniline salt.

Experimental Protocol: Synthesis of N-(2-Chloroethyl)-4-fluoroaniline
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (1.0 eq.), sodium carbonate (2.0 eq.), and acetonitrile as the solvent.

  • Reagent Addition: While stirring the suspension, add 1-bromo-2-chloroethane (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in dichloromethane and wash with water to remove any remaining salts and impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification via column chromatography (silica gel, hexane:ethyl acetate gradient) affords pure N-(2-chloroethyl)-4-fluoroaniline.

ParameterValue
Starting Material4-Fluoroaniline[3]
Reagents1-Bromo-2-chloroethane, Na₂CO₃
SolventAcetonitrile
TemperatureReflux (~82°C)
Duration12-18 hours
Expected Yield65-75%

Part 2: Intramolecular Friedel-Crafts Cyclization

This is the key ring-forming step, where the indoline scaffold is constructed. The reaction is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation).

Mechanistic Insight: The N-(2-chloroethyl)-4-fluoroaniline intermediate is treated with a strong Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom, making it a highly effective leaving group and generating a primary carbocation or, more likely, a potent electrophilic complex. The electron-rich aromatic ring then acts as a nucleophile. The fluorine atom at the para-position is a deactivating group but directs electrophilic substitution to the ortho positions. The amino-group substituent is a strong ortho-, para-director, and its ortho-position is activated for the intramolecular attack, leading to the formation of the five-membered ring characteristic of the indoline core. This type of cyclization is a well-established method for forming heterocyclic systems from haloalkylamine precursors.[4]

G Start Intermediate Complex Lewis Acid Complex Start->Complex + AlCl₃ Cyclized Cyclized Intermediate (Sigma Complex) Complex->Cyclized Intramolecular Attack Product 5-Fluoroindoline Cyclized->Product - AlCl₃ - H⁺

Caption: Simplified mechanism of the Friedel-Crafts cyclization step.

Experimental Protocol: Synthesis of 5-Fluoroindoline
  • Reaction Setup: In a flask fitted with a reflux condenser and under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).

  • Reagent Addition: Add N-(2-chloroethyl)-4-fluoroaniline (1.0 eq.) portion-wise to the AlCl₃ at room temperature. An exothermic reaction may be observed.

  • Reaction: After the initial reaction subsides, heat the mixture to 130-140°C for 4-6 hours. The reaction mixture will become a thick, dark slurry.

  • Work-up: Cool the reaction vessel in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by concentrated HCl. This will decompose the aluminum complex.

  • Extraction & Neutralization: Make the aqueous solution strongly basic (pH > 10) by the slow addition of aqueous NaOH. This deprotonates the indoline nitrogen, yielding the free base. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 5-fluoroindoline can be purified by vacuum distillation or column chromatography to yield a liquid.

ParameterValue
Starting MaterialN-(2-Chloroethyl)-4-fluoroaniline
ReagentAluminum Chloride (AlCl₃)
SolventNone (neat reaction)
Temperature130-140°C
Duration4-6 hours
Expected Yield50-60%

Part 3: Formation of the Hydrochloride Salt

For ease of handling, purification, and to improve stability and solubility in aqueous media for potential biological assays, the 5-fluoroindoline free base is converted to its hydrochloride salt.

Rationale: This is a straightforward acid-base reaction. The lone pair of electrons on the indoline nitrogen acts as a base, accepting a proton from hydrochloric acid. The resulting salt is typically a stable, crystalline solid that is less susceptible to aerial oxidation than the free base.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve the purified 5-fluoroindoline (1.0 eq.) in anhydrous diethyl ether.

  • Precipitation: While stirring, bubble anhydrous HCl gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise.

  • Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue addition until no further precipitation is observed.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether to remove any unreacted free base, and dry under vacuum.

ParameterValue
Starting Material5-Fluoroindoline
ReagentAnhydrous Hydrochloric Acid (HCl)
SolventAnhydrous Diethyl Ether
Temperature0°C to Room Temperature
Expected Yield>95% (quantitative)

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure, showing the characteristic peaks for the aromatic and aliphatic protons and carbons of the indoline ring.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent ion (of the free base).

  • Melting Point: To assess the purity of the crystalline salt.

The physical properties of 5-fluoroindoline (the free base) are reported as a liquid with a density of approximately 1.171 g/mL.

References

Spectroscopic Characterization of 5-Fluoroindoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Fluoroindoline hydrochloride, a key intermediate in pharmaceutical research and development. Understanding the spectral characteristics of this molecule is paramount for identity confirmation, purity assessment, and structural elucidation during the synthetic process. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques in their daily work.

Introduction to this compound and its Spectroscopic Importance

This compound is a substituted indoline derivative. The indoline scaffold is a common motif in a wide array of biologically active compounds. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability and binding affinity to biological targets. The hydrochloride salt form is often preferred to enhance solubility and stability.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the interpretation of these spectra.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its key proton and carbon environments, is crucial for interpreting its spectroscopic data. The protonation of the indoline nitrogen to form the hydrochloride salt significantly influences the electronic environment of the neighboring atoms.

G Structure of this compound C2 C2 C3 C3 C2->C3 N1 N1 C3->N1 C3a C3a C3->C3a N1->C2 H_N H-N+ N1->H_N C4 C4 C3a->C4 C7a C7a C7a->N1 C7a->C3a C5 C5 C4->C5 C6 C6 C5->C6 F F C5->F C7 C7 C6->C7 C7->C7a Cl Cl-

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) is typically used due to the salt's polarity.[1] The chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protonation of the nitrogen atom in this compound leads to a significant downfield shift of the protons on the adjacent carbons (C2 and C3) and the N-H proton itself, compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2 (CH₂)~3.6 - 3.8t~8-9
H-3 (CH₂)~3.2 - 3.4t~8-9
H-4~7.2 - 7.4ddJ(H-F) ≈ 9-10, J(H-H) ≈ 2-3
H-6~7.0 - 7.2dddJ(H-H) ≈ 8-9, J(H-F) ≈ 5-6, J(H-H) ≈ 2-3
H-7~7.3 - 7.5ddJ(H-H) ≈ 8-9, J(H-F) ≈ 5-6
N-H>10 (broad)s-

Interpretation:

  • Aliphatic Protons: The two methylene groups at C2 and C3 appear as triplets due to coupling with each other. The protons at C2, being adjacent to the protonated nitrogen, are expected to be deshielded and appear at a lower field compared to the C3 protons.

  • Aromatic Protons: The aromatic region will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. H-4 will appear as a doublet of doublets due to coupling with H-6 and the fluorine at C-5. H-6 will be a doublet of doublet of doublets, coupling with H-7, H-4, and the fluorine. H-7 will be a doublet of doublets due to coupling with H-6 and the fluorine.

  • N-H Proton: The proton on the positively charged nitrogen will be significantly deshielded and will likely appear as a broad singlet at a very low field, often above 10 ppm. Its broadness is due to rapid exchange with any residual water in the solvent and quadrupolar broadening from the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the electron-withdrawing fluorine atom and the protonated nitrogen will influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (ppm)C-F Coupling (J) in Hz
C-2~50 - 55-
C-3~30 - 35-
C-3a~130 - 135d, J ≈ 5-10
C-4~115 - 120d, J ≈ 20-25
C-5~155 - 160d, J ≈ 235-245
C-6~115 - 120d, J ≈ 20-25
C-7~125 - 130d, J ≈ 5-10
C-7a~145 - 150d, J ≈ 2-5

Interpretation:

  • Aliphatic Carbons: The C-2 and C-3 carbons appear in the aliphatic region. C-2 is expected to be further downfield than C-3 due to its proximity to the electron-withdrawing protonated nitrogen.

  • Aromatic Carbons: The carbon directly attached to the fluorine, C-5, will show a large one-bond coupling constant (¹JCF) and will be the most downfield of the aromatic carbons. The other aromatic carbons will exhibit smaller two- or three-bond couplings to the fluorine, resulting in doublets in the proton-decoupled ¹³C NMR spectrum. The carbons ortho (C-4, C-6) and meta (C-3a, C-7) to the fluorine will show characteristic coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is typically recorded from a solid sample, often as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[2][3][4]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2700 (broad)N⁺-H stretchSecondary ammonium
2960-2850C-H stretchAliphatic (CH₂)
1610-1580N-H bendSecondary ammonium
1600-1450C=C stretchAromatic ring
1250-1000C-N stretchAromatic amine
1200-1100C-F stretchAryl fluoride

Interpretation:

  • N⁺-H Vibrations: A very broad and strong absorption in the 3200-2700 cm⁻¹ region is characteristic of the N⁺-H stretching vibration in an ammonium salt. The N-H bending vibration is expected around 1610-1580 cm⁻¹.

  • C-H Vibrations: The aliphatic C-H stretching of the methylene groups will appear in the 2960-2850 cm⁻¹ region. Aromatic C-H stretches are typically weaker and appear above 3000 cm⁻¹.

  • Aromatic Ring: The C=C stretching vibrations of the aromatic ring will be observed in the 1600-1450 cm⁻¹ region.

  • C-F and C-N Vibrations: A strong band corresponding to the C-F stretch is expected in the 1200-1100 cm⁻¹ region. The C-N stretching vibration will be found in the 1250-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a polar and non-volatile compound like this compound, electrospray ionization (ESI) is the preferred method.[5][6]

Expected Mass Spectrum Data (Positive Ion ESI-MS):

  • Molecular Ion: The base peak in the positive ion mode ESI mass spectrum will correspond to the protonated free base, [M+H]⁺, where M is the molecular weight of 5-Fluoroindoline.

    • Molecular Formula of 5-Fluoroindoline: C₈H₈FN

    • Exact Mass of 5-Fluoroindoline: 137.06 g/mol

    • Expected [M+H]⁺ ion: m/z 138.07

Interpretation:

The ESI-MS spectrum will primarily show the molecular ion of the free base with a proton attached. The chloride counter-ion will not be observed in the positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ion by providing a highly accurate mass measurement. Fragmentation patterns, which can be induced by techniques like collision-induced dissociation (CID), can provide further structural information.

G cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample 5-Fluoroindoline HCl (in solution) ESI Electrospray Ionization (ESI) Sample->ESI Nebulization & Desolvation Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->Analyzer [M+H]⁺ ions Detector Detector Analyzer->Detector Separation by m/z Spectrum Mass Spectrum (Peak at m/z 138.07) Detector->Spectrum Signal

Caption: Workflow for ESI-MS analysis of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Internal Standard: Add a small amount of TMS (or an appropriate internal standard for the chosen solvent) to the sample.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the [M+H]⁺ ion.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

Conclusion

The spectroscopic data of this compound are consistent with its chemical structure. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with characteristic shifts and couplings influenced by the fluorine substituent and the protonated nitrogen. IR spectroscopy confirms the presence of key functional groups, particularly the secondary ammonium salt. ESI-MS provides unambiguous confirmation of the molecular weight of the parent free base. Together, these techniques offer a comprehensive characterization of this important synthetic intermediate, ensuring its identity and purity for downstream applications in research and drug development.

References

The Emergence and Ascendancy of Fluorinated Indolines: A Synthetic and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide prepared for researchers, scientists, and drug development professionals.

The indoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its history is deeply intertwined with that of its aromatic precursor, indole, first isolated in 1866.[1] The journey to the 2,3-dihydro derivative, indoline, was initially paved by early explorations into the reductive chemistry of the indole ring.[1] However, the strategic incorporation of fluorine into this privileged scaffold has unlocked new realms of biological activity and pharmacokinetic prowess, marking a significant evolution in drug design. This guide provides a comprehensive exploration of the discovery, synthesis, and application of fluorinated indolines, tracing their development from early concepts to sophisticated modern methodologies.

Part 1: Foundational Synthetic Approaches and Early Discoveries

The genesis of fluorinated indolines was not a singular event but rather an outcome of the broader advancements in organofluorine chemistry. The initial methods for creating the indoline core were straightforward reductions of indoles using agents like zinc in phosphoric acid.[1] The first fluorinated indolines were likely synthesized not by direct fluorination of a pre-existing indoline but by constructing the ring system from fluorinated starting materials.

One of the earliest and most versatile methods adaptable for this purpose is the Stollé synthesis , first reported in 1914.[1] This reaction involves the cyclization of an α-halo- or α-arylaminoanilide with a strong Lewis acid to form an oxindole, which can then be reduced to the indoline. By utilizing a fluoro-substituted aniline as the starting material, chemists could introduce fluorine onto the benzene ring portion of the indoline core.

Experimental Protocol: A Representative Stollé Synthesis of a Fluorinated Oxindole

This protocol describes the synthesis of 5-fluoro-1,3-dimethyl-1,3-dihydro-2H-indol-2-one, a precursor that can be reduced to the corresponding fluorinated indoline.

Step 1: Synthesis of 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide

  • A solution of 4-fluoro-N-methylaniline (1.0 eq) and pyridine (1.2 eq) in toluene is cooled to 0 °C.

  • 2-Bromopropionyl bromide (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is washed with 1 M HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which is used in the next step without further purification.

Step 2: Cyclization to 5-fluoro-1,3-dimethyl-1,3-dihydro-2H-indol-2-one

  • To a solution of the crude 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide (1.0 eq) in dichloromethane at 0 °C, aluminum chloride (AlCl₃) (2.5 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the slow addition of ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Step 3: Reduction to the Fluorinated Indoline

  • The resulting 5-fluoro-1,3-dimethyl-1,3-dihydro-2H-indol-2-one can be reduced to the corresponding indoline using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Part 2: The Renaissance of Fluorination: Modern Synthetic Methodologies

The mid-20th century and beyond witnessed a revolution in fluorination chemistry, providing more direct and selective methods to introduce fluorine into complex molecules, including the indoline scaffold. These modern techniques offer significant advantages in terms of mildness, functional group tolerance, and regioselectivity.

A. Direct Electrophilic Fluorination

The development of electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), has enabled the direct fluorination of electron-rich aromatic and heterocyclic systems. For indolines, which are susceptible to oxidation, this approach requires careful optimization.

B. Dearomative Fluorination of Indoles

A powerful modern strategy involves the dearomatization of indoles to directly generate fluorinated indolines. This approach can install fluorine at the C2 and C3 positions, which are often crucial for biological activity.

Iodine(I/III)-Catalyzed Dearomative 2,3-Difluorination: A robust and diastereoselective method for the synthesis of 2,3-difluorinated indolines has been developed using an iodine(I/III)-catalyzed dearomatization of indoles.[2] This protocol operates under mild conditions and exhibits excellent functional group tolerance.[2] Theoretical calculations suggest the formation of a β-fluorine-substituted carbocation intermediate, with the high diastereoselectivity attributed to dipole-dipole interactions involving the C-F bond.[2]

Experimental Protocol: Catalytic, Dearomative 2,3-Difluorination of Indole
  • To a solution of the indole substrate (1.0 eq) and a hypervalent iodine reagent (e.g., PhI(OAc)₂) (1.2 eq) in an appropriate solvent such as acetonitrile, is added a catalytic amount of a simple iodide source (e.g., KI or Bu₄NI) (0.1 eq).

  • A fluoride source, such as Py•HF or Et₃N•3HF, (3.0 eq) is then added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the 2,3-difluorinated indoline.

C. Electrochemical Dearomatization

Electrochemical methods offer a green and efficient alternative for the synthesis of fluorinated indolines.[3][4] By avoiding the use of chemical oxidants, these methods can provide access to complex structures like tri- and difluoromethylated 3,3-spiroindolines under oxidant-free conditions.[4]

Diagram: Evolution of Synthetic Strategies for Fluorinated Indolines

G cluster_early Early Methods cluster_modern Modern Methods A Fluorinated Anilines B Stollé Synthesis A->B D Fluorinated Oxindoles B->D C Reduction E Fluorinated Indolines C->E D->C H Directly Synthesized Fluorinated Indolines F Indoles G Dearomative Fluorination (e.g., Catalytic, Electrochemical) F->G G->H I Indolines J Direct Electrophilic Fluorination I->J J->H

Caption: A simplified workflow comparing early multi-step syntheses from fluorinated precursors with modern, more direct fluorination strategies.

Part 3: The Impact of Fluorination on Indoline Properties and Applications

The introduction of fluorine into the indoline scaffold can have profound effects on its physicochemical and pharmacological properties. This is largely due to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[5]

Bioisosterism: The Strategic Role of Fluorine

Fluorine is often employed as a bioisostere for hydrogen or a hydroxyl group.[6][7] This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism.[5] For instance, replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life.[5]

The terminal fluorination of N-pentyl indole synthetic cannabinoids has been shown to increase their potency at the CB1 receptor by 2-5 times.[8] However, the effect on in vivo activity is not always predictable, highlighting the complex interplay of factors influenced by fluorination.[8]

Modulation of Physicochemical Properties

The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and receptor interactions.[5] While often increasing lipophilicity, the effect of fluorine is context-dependent and can be strategically used to fine-tune a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[5]

PropertyGeneral Effect of Fluorine SubstitutionRationale
Metabolic Stability IncreasedThe C-F bond is stronger than the C-H bond, making it less susceptible to enzymatic cleavage.[5]
Lipophilicity (logP) Generally IncreasedFluorine is more lipophilic than hydrogen, which can enhance membrane permeability.[5]
pKa of nearby amines DecreasedThe electron-withdrawing nature of fluorine reduces the basicity of nearby amino groups.
Binding Affinity Can be IncreasedFluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.[5]
Case Studies in Drug Discovery

The strategic application of fluorine in the indoline scaffold has led to the development of important therapeutic agents.

Flindokalner (MaxiPost) : This compound, a potassium channel opener, features a fluorinated indoline core.[9] The fluorine atom is crucial for its biological activity and contributes to its overall pharmacokinetic profile.

CDK4/CDK6 Inhibitors : A series of patented fluorinated indoline hybrids have been synthesized and evaluated as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6), which are important targets in cancer therapy.[10] The inhibitory activity of these compounds was found to be in the nanomolar range.[10]

HIV-1 Inhibitors : The introduction of a fluorine atom into indole-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been shown to dramatically increase their potency.[10] For example, a 4-fluorinated indole was found to be approximately 50-fold more potent than its non-fluorinated counterpart.[10]

Diagram: Fluorinated Indolines in a Biological Context

G Drug Fluorinated Indoline (e.g., CDK4/6 Inhibitor) Target CDK4/6-Cyclin D Complex Drug->Target Inhibition Apoptosis Cell Cycle Arrest Drug->Apoptosis Leads to Substrate Retinoblastoma Protein (Rb) Target->Substrate Phosphorylation CellCycle Cell Cycle Progression (G1 to S phase) E2F E2F Transcription Factors Substrate->E2F Sequesters PhosphoRb Phosphorylated Rb (pRb) PhosphoRb->E2F Releases E2F->CellCycle Promotes

Caption: The mechanism of action for a fluorinated indoline CDK4/6 inhibitor, leading to cell cycle arrest.

Conclusion and Future Outlook

The history of fluorinated indolines is a testament to the power of strategic chemical modification in drug discovery. From their conceptual beginnings rooted in classical indole chemistry to the sophisticated and precise synthetic methods available today, these molecules have carved out a significant niche in medicinal chemistry. The ability of fluorine to modulate a wide range of molecular properties—from metabolic stability to receptor binding—ensures that the exploration of fluorinated indolines will remain a vibrant and fruitful area of research. Future advancements will likely focus on the development of even more selective and efficient late-stage fluorination techniques, enabling the rapid diversification of complex indoline-based drug candidates and further expanding their therapeutic potential.

References

5-Fluoroindoline Hydrochloride: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Indole Core in Medicinal Chemistry

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of a fluorine atom into this heterocyclic system, as seen in 5-fluoroindole and its derivatives like 5-fluoroindoline hydrochloride, significantly enhances its utility as a synthetic building block.[1][2] The unique physicochemical properties of the carbon-fluorine bond, such as its high electronegativity, small size, and metabolic stability, often lead to improved pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.[2][3] Specifically, fluorination can increase lipophilicity, which may enhance membrane permeability and bioavailability, and can block sites of metabolic oxidation, thereby prolonging the compound's half-life.[1][2]

This technical guide will provide an in-depth exploration of the application of this compound as a versatile precursor in the synthesis of a diverse array of bioactive molecules. While this compound itself is not recognized as a pharmacologically active agent, its true value lies in its role as a foundational element for constructing complex molecules with tailored biological activities. We will delve into two primary areas where this scaffold has shown significant promise: the development of ligands for the serotonergic system and the synthesis of novel antimicrobial agents. Through a detailed examination of synthetic strategies, target interactions, and experimental validation, this guide will illuminate the pivotal role of this compound in advancing therapeutic research.

Part 1: The Serotonergic System: A Primary Target for 5-Fluoroindole-Derived Ligands

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter system that modulates a wide range of physiological processes, including mood, cognition, sleep, and appetite.[4] Dysregulation of serotonergic signaling is implicated in numerous neuropsychiatric disorders, making its receptors prime targets for therapeutic intervention.[4] The 5-fluoroindole core is a key component in the synthesis of various ligands that can selectively target different 5-HT receptor subtypes.[5][6]

Synthesis and Activity of Serotonergic Ligands

The 5-fluoroindole scaffold serves as a starting point for the creation of agonists and antagonists for several 5-HT receptors, including the 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT6 subtypes.[5][7][8][9][10] For instance, derivatives such as 4-Fluoro-DMT, a close analog of psilocin, have been synthesized and shown to act as a selective full agonist at the 5-HT2C receptor.[7] This selectivity is of particular interest as 5-HT2C receptor modulation is being investigated for its potential in treating conditions like obesity and obsessive-compulsive disorder.[7]

The general synthetic approach often involves the modification of the indole nitrogen or the 3-position of the indole ring to introduce various side chains that can interact with the binding pockets of specific 5-HT receptors. The fluorine atom at the 5-position can influence the electronic properties of the indole ring and contribute to favorable binding interactions.

Generalized Signaling Pathway for G-Protein Coupled 5-HT Receptors

Many serotonin receptors, including those in the 5-HT1 and 5-HT2 families, are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors undergo a conformational change that activates intracellular G-proteins, leading to a cascade of downstream signaling events. The specific G-protein activated (e.g., Gαq, Gαi/o, Gαs) determines the subsequent cellular response. A generalized signaling pathway for a Gαq-coupled 5-HT receptor, such as the 5-HT2A or 5-HT2C receptor, is depicted below.

5-HT Receptor Signaling Pathway cluster_membrane Cell Membrane 5_HT_Receptor 5-HT Receptor (e.g., 5-HT2C) G_Protein Gαq/11 5_HT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves 5_Fluoroindole_Agonist 5-Fluoroindole-Derived Agonist 5_Fluoroindole_Agonist->5_HT_Receptor Binds to DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Target Proteins Ca_Release->Cellular_Response Modulates

Caption: Generalized Gαq-coupled 5-HT receptor signaling pathway.

Summary of 5-Fluoroindole-Derived Serotonergic Ligands
Derivative ClassTarget Receptor(s)Known or Hypothesized EffectReference(s)
Tryptamine Analogs (e.g., 4-Fluoro-DMT)5-HT2C, 5-HT1A, 5-HT2A, 5-HT2BSelective 5-HT2C receptor full agonist[7]
General 5-Fluoroindole Derivatives5-HT6Ligand (Agonist/Antagonist)[5][6]
Functionalized M100907 Derivatives5-HT2AAntagonist[10]
General 5-Fluoroindole DerivativesSelective Serotonin Reuptake Inhibitors (SSRIs)Inhibition of serotonin reuptake[5][6]
Experimental Protocol: Radioligand Binding Assay for a Novel 5-Fluoroindole Derivative

This protocol outlines a standard method for determining the binding affinity of a novel 5-fluoroindole-derived compound for a specific serotonin receptor (e.g., 5-HT2C) expressed in a cell line.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2C receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine for 5-HT2C).

    • Add increasing concentrations of the unlabeled novel 5-fluoroindole derivative (competitor).

    • For non-specific binding determination, add a high concentration of a known non-radioactive ligand (e.g., mianserin).

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the novel compound using the Cheng-Prusoff equation.

Part 2: Application in the Development of Antimicrobial Agents

The indole nucleus is not only prevalent in neuropharmacology but also serves as a scaffold for the development of potent antimicrobial agents.[11] The introduction of a fluorine atom can enhance the antibacterial properties of these compounds.[11] Consequently, 5-fluoroindole and its derivatives are valuable starting materials for the synthesis of novel antibacterial agents.[5][6][11]

While the specific mechanisms of action for many novel fluoroindole-based antibacterials are still under investigation, they are generally designed to interfere with essential bacterial processes. It is important to distinguish these compounds from the well-established fluoroquinolone class of antibiotics, which act by inhibiting DNA gyrase and topoisomerase IV.[12][13] Although the molecular targets may differ, the successful precedent of using a fluorinated heterocyclic core in the fluoroquinolones provides a strong rationale for exploring fluoroindole derivatives for similar purposes.

Workflow for Screening Novel Fluoroindole Derivatives for Antibacterial Activity

The following diagram illustrates a typical workflow for the discovery and initial characterization of new antibacterial agents derived from this compound.

Antibacterial Screening Workflow Start 5-Fluoroindoline HCl Synthesis Synthesis of Fluoroindole Derivative Library Start->Synthesis Primary_Screening Primary Screening: Minimum Inhibitory Concentration (MIC) against a panel of bacteria Synthesis->Primary_Screening Hit_Identification Hit Identification (Compounds with potent MIC values) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: - Minimum Bactericidal Concentration (MBC) - Spectrum of Activity - Cytotoxicity Assays Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection MOA_Studies Mechanism of Action (MOA) Studies: - Macromolecular Synthesis Inhibition - Target Identification Assays Lead_Selection->MOA_Studies End Lead Optimization MOA_Studies->End

Caption: Workflow for antibacterial drug discovery using a fluoroindole scaffold.

Conclusion: A Privileged Scaffold for Future Drug Discovery

This compound represents a cornerstone in the synthetic chemist's toolkit for the construction of novel, biologically active molecules. Its inherent structural features, enhanced by the strategic placement of a fluorine atom, provide a robust platform for developing ligands with high affinity and selectivity for a range of biological targets. The successful application of this scaffold in generating modulators of the serotonergic system and in the pursuit of new antimicrobial agents underscores its broad therapeutic potential. As our understanding of disease pathology deepens and the demand for more effective and safer medicines grows, the versatility and favorable properties of the 5-fluoroindole core will undoubtedly continue to fuel innovation in drug discovery and development for years to come.

References

Introduction: The Strategic Importance of the 5-Fluoroindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Fluoroindoles

The indole ring is a foundational heterocyclic scaffold, prevalent in a vast array of natural products and pharmaceutical agents.[1] The strategic introduction of a fluorine atom into this core structure can profoundly enhance a molecule's pharmacological profile. Specifically, the 5-fluoroindole moiety has emerged as a crucial building block in modern drug discovery. The fluorine atom, due to its high electronegativity and small size, can significantly improve metabolic stability, bioavailability, and binding affinity to biological targets.[1][2][3] This makes 5-fluoroindole a highly sought-after intermediate in the synthesis of therapeutics for neurological disorders, cancer, and viral infections.[2][4][5][6]

This guide offers a comprehensive exploration of the primary synthetic routes to 5-fluoroindoles, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings, detailed experimental protocols, and comparative advantages of both classical and contemporary methodologies, providing the technical insights necessary for informed synthetic strategy and successful implementation.

Part 1: Classical Approaches to the 5-Fluoroindole Core

The construction of the indole ring has been a subject of intense study for over a century, leading to several robust and time-tested methodologies. The choice among these classical routes often hinges on factors like starting material availability, desired substitution patterns, and scalability.[1][7]

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis.[7][8] The core principle involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][9]

Causality and Mechanism:

The reaction proceeds through a cascade of well-defined steps. First, 4-fluorophenylhydrazine condenses with a carbonyl compound to form the 4-fluorophenylhydrazone. This intermediate then tautomerizes to its enamine form. The crucial step is a[1][1]-sigmatropic rearrangement of the protonated enamine, which breaks the N-N bond and forms a new C-C bond.[8][9] The resulting diimine intermediate undergoes rearomatization, followed by cyclization and the elimination of ammonia, to yield the final aromatic indole product.[10] The use of a strong acid catalyst (Brønsted or Lewis) is essential to facilitate the protonation steps and drive the rearrangement and cyclization.[8]

Fischer_Indole_Synthesis Fischer Indole Synthesis Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Product A 4-Fluorophenylhydrazine C Hydrazone Formation (+ Acid Catalyst) A->C B Aldehyde or Ketone B->C D Enamine Tautomer C->D Isomerization E [3,3]-Sigmatropic Rearrangement D->E Protonation F Cyclization & Elimination of Ammonia E->F G 5-Fluoroindole F->G Aromatization Leimgruber_Batcho_Synthesis Leimgruber-Batcho Synthesis Workflow A 5-Fluoro-2-nitrotoluene B Enamine Formation (DMF-DMA, Pyrrolidine) A->B C Intermediate Enamine B->C D Reductive Cyclization (e.g., Pd/C, H₂) C->D E 5-Fluoroindole D->E Chemoenzymatic_Synthesis Chemoenzymatic Cascade for 5-Fluoroindole Derivatives A 5-Fluoroindole B Engineered Tryptophan Synthase (PfTrpB⁶) + L-Serine A->B C 5-Fluoro-L-Tryptophan B->C D L-Amino Acid Oxidase (LAAO) C->D E 5-Fluoroindole-3-pyruvate D->E

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Fluoroindoline Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3][4] 5-Fluoroindoline, a fluorinated derivative of the privileged indoline structure, serves as a critical building block for a diverse range of pharmacologically active agents. This guide provides an in-depth exploration of the synthetic utility of 5-Fluoroindoline hydrochloride, presenting detailed, field-proven protocols for its application in key synthetic transformations. We will delve into the causality behind experimental choices, from reagent selection to reaction optimization, ensuring that researchers can confidently and effectively employ this versatile intermediate in their drug discovery and development pipelines.

Introduction: The Fluorine Advantage in the Indoline Scaffold

The indoline nucleus is a prevalent motif in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position of this scaffold offers a strategic advantage for drug development professionals. The high electronegativity and small size of fluorine can profoundly influence a molecule's physicochemical properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[3]

  • Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of a compound.

  • Modulated Lipophilicity: Strategic fluorination can alter a molecule's lipophilicity, which is crucial for optimizing membrane permeability and overall pharmacokinetic profiles.[3][4]

This compound is the salt form of 5-fluoroindoline, providing improved stability and handling properties. It is essential to recognize that for most synthetic applications targeting the nucleophilic nitrogen, the free base must be generated either prior to the reaction or in situ through the addition of a suitable base.

Physicochemical & Safety Data
PropertyValueSource
Chemical Name 5-Fluoro-2,3-dihydro-1H-indole hydrochloride-
CAS Number 2343-22-8 (for free base)
Molecular Formula C₈H₈FN
Molecular Weight 137.15 g/mol (for free base)
Appearance Liquid (free base)
Density 1.171 g/mL at 25 °C (free base)
Boiling Point ~107 °C
Safety Profile Causes skin, eye, and respiratory irritation.[5][6][7][8]

Handling & Storage: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[5]

Core Synthetic Applications & Protocols

The primary reactive site of 5-fluoroindoline is the secondary amine at the N-1 position. This nitrogen atom serves as a potent nucleophile, making it ideal for constructing C-N bonds through acylation and arylation reactions.

General Experimental Workflow

The following workflow provides a logical sequence for the protocols described in this guide.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis reagents 1. Reagent Preparation (Weighing, Solvent Degassing) glassware 2. Glassware Setup (Dry & Inert Atmosphere) reagents->glassware setup 3. Reaction Assembly (Reagent Addition) glassware->setup monitor 4. Reaction Monitoring (TLC, LC-MS) setup->monitor workup 5. Aqueous Workup (Quenching, Extraction) monitor->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS, IR) purify->analysis

Caption: A generalized workflow for synthetic organic chemistry protocols.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details the formation of a C(aryl)-N bond, a critical transformation for synthesizing complex drug candidates. The Buchwald-Hartwig amination is a robust and versatile method for this purpose.

Causality & Mechanistic Insight: The reaction is catalyzed by a palladium complex. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Amine Coordination & Deprotonation: The 5-fluoroindoline coordinates to the palladium center. A base deprotonates the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the indoline nitrogen are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the oxidative addition and the final reductive elimination steps, increasing reaction efficiency.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X in) amido_complex Ar-Pd(II)L₂-(Ind) pd2_complex->amido_complex Ligand Exchange & Deprotonation (Indoline-H in, HX out) amido_complex->pd0 Reductive Elimination product Ar-Indoline amido_complex->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Materials & Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound-1.01.0
Aryl Bromide-1.01.0
Pd₂(dba)₃915.720.0250.05 (Pd)
XPhos476.60.060.06
Sodium tert-butoxide (NaOtBu)96.102.22.2
Anhydrous Toluene-5 mL-

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the chosen aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.06 mmol), and sodium tert-butoxide (2.2 mmol).

    • Scientist's Note: The use of NaOtBu serves two purposes: it neutralizes the hydrochloride salt and deprotonates the indoline nitrogen for the catalytic cycle. An excess is used to ensure the reaction goes to completion.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-aryl-5-fluoroindoline product.

Protocol 2: N-Acylation with Acyl Chloride

This protocol describes the synthesis of an N-acyl-5-fluoroindoline, a common precursor for various pharmaceutical targets. This is a fundamental and high-yielding transformation.

Causality & Mechanistic Insight: This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the indoline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.

Materials & Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound-1.01.0
Acyl Chloride-1.11.1
Triethylamine (Et₃N)101.192.22.2
Anhydrous Dichloromethane (DCM)-10 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and suspend it in anhydrous dichloromethane (10 mL).

  • Base Addition: Add triethylamine (2.2 mmol) to the suspension and stir for 10 minutes at room temperature. This will generate the free base of 5-fluoroindoline in situ.

  • Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 mmol) dropwise via syringe.

    • Scientist's Note: A slight excess of the acylating agent ensures full conversion of the starting material. Dropwise addition at 0 °C helps to control the exothermicity of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

    • Scientist's Note: The HCl wash removes any remaining triethylamine, while the bicarbonate wash removes excess acyl chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography (hexane/ethyl acetate) or recrystallization.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Yield (N-Arylation) Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent.Use a fresh bottle of catalyst or a glovebox. Ensure solvents are anhydrous and properly degassed. Use freshly opened, high-purity base.[9]
Incomplete Reaction Insufficient heating; Sterically hindered coupling partner.Increase reaction temperature incrementally (e.g., to 120 °C). Increase reaction time. Consider a more active catalyst/ligand system (e.g., using a different phosphine ligand).
Formation of Side Products Reaction temperature too high; Presence of water.Lower the reaction temperature. Ensure all reagents and solvents are anhydrous.

References

Application Notes and Protocols: 5-Fluoroindoline Hydrochloride as a Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and target affinity.[1][2] The indoline core, a privileged structure in numerous biologically active compounds, becomes an even more valuable synthon when fluorinated. This guide provides an in-depth technical overview of 5-fluoroindoline hydrochloride, a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). We will explore its physicochemical properties and detail field-proven, self-validating protocols for its functionalization through key synthetic transformations, including N-acylation and N-arylation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

The Strategic Advantage of the 5-Fluoroindoline Scaffold

The utility of this compound in drug discovery stems from the unique interplay between the indoline framework and the fluorine substituent.

  • Fluorine's Influence : As the most electronegative element, fluorine's presence at the C-5 position of the indoline ring significantly alters the local electronic environment.[3][4] This modification can block potential sites of metabolic oxidation, a common strategy to improve a drug's pharmacokinetic profile.[1] Furthermore, the C-F bond can engage in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site, potentially increasing binding affinity and potency.[2]

  • Synthetic Handles : The 5-fluoroindoline scaffold possesses two primary points for synthetic diversification:

    • The Secondary Amine (N-1) : This nucleophilic nitrogen is the primary site for introducing a wide array of functional groups via alkylation, acylation, arylation, and sulfonylation, allowing for the construction of diverse molecular architectures.

    • The Aromatic Ring : The electron-rich benzene ring, activated by the nitrogen atom, can undergo electrophilic aromatic substitution, providing another avenue for structural modification.

These features make 5-fluoroindoline a highly adaptable starting material for building complex molecules tailored for specific biological targets.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is essential for reaction design and optimization. The data for 5-fluoroindoline and its hydrochloride salt are summarized below.

Property5-FluoroindolineThis compound
Appearance LiquidSolid
CAS Number 2343-22-8Not available (see PubChem CID)
PubChem CID 7529172207219[5]
Molecular Formula C₈H₈FNC₈H₉ClFN
Molecular Weight 137.15 g/mol [6]173.62 g/mol
Density 1.171 g/mL at 25 °C[6]Not available
Refractive Index n20/D 1.556[6]Not available
Storage 2-8°C[6]Room temperature, inert atmosphere

Note: this compound is typically handled as a solid, which is often more stable and easier to weigh than the freebase liquid. The freebase can be generated in situ or via a separate workup step by treatment with a suitable base.

Key Synthetic Transformations & Protocols

The nucleophilic secondary amine of 5-fluoroindoline is the most common site of reaction. The following protocols detail two of the most critical transformations for API synthesis: N-acylation and N-arylation.

N-Acylation: Forging Amide Bonds

Causality & Rationale: N-acylation is a fundamental transformation that forms a robust amide bond, a linkage present in approximately 25% of all pharmaceuticals.[7] This reaction allows for the coupling of the 5-fluoroindoline core to carboxylic acid-containing fragments, which can be simple alkyl chains, complex heterocyclic systems, or protected amino acids. The choice of acylating agent (e.g., acyl chloride, anhydride, or an activated carboxylic acid) provides broad synthetic flexibility. Using a simple base like triethylamine (TEA) or pyridine is sufficient to neutralize the HCl generated from the acyl chloride and the starting material's hydrochloride salt.

Protocol 3.1: General N-Acylation of this compound with an Acyl Chloride

This protocol describes a standard, self-validating procedure for the N-acylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Triethylamine (TEA) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Suspend the solid in anhydrous DCM (at a concentration of approx. 0.1 M).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (2.2 equiv) to the suspension. Stir for 10-15 minutes. One equivalent neutralizes the hydrochloride salt, and the second neutralizes the HCl generated during the reaction.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 equiv) dropwise to the stirred mixture. Ensure the internal temperature remains below 5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification & Validation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified N-acyl-5-fluoroindoline product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. High-resolution mass spectrometry (HRMS) should be used to validate the elemental composition.

N-Arylation: Constructing C-N Bonds via Buchwald-Hartwig Amination

Causality & Rationale: The formation of a bond between an sp²-hybridized carbon of an aryl ring and the indoline nitrogen is a powerful method for building molecular complexity. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a dominant method for this transformation due to its broad substrate scope and high functional group tolerance.[8][9] The choice of ligand is critical; bulky, electron-rich phosphine ligands (like Xantphos or RuPhos) or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[8][10] A moderately strong, non-nucleophilic base like cesium carbonate or potassium phosphate is used to deprotonate the amine within the catalytic cycle without competing in side reactions.

Protocol 3.2: Palladium-Catalyzed N-Arylation of 5-Fluoroindoline

This protocol provides a robust starting point for the Buchwald-Hartwig coupling of 5-fluoroindoline with an aryl bromide. Note: This reaction is air- and moisture-sensitive and requires anhydrous solvents and inert atmosphere techniques.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous Dioxane or Toluene

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup (Glovebox Recommended): To an oven-dried Schlenk tube or reaction vial, add Pd(OAc)₂ (e.g., 0.03 equiv), Xantphos (e.g., 0.06 equiv), Cs₂CO₃ (2.5 equiv), the aryl bromide (1.2 equiv), and this compound (1.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous dioxane or toluene via syringe to the vessel (to a concentration of 0.1-0.2 M).

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS to check for the consumption of starting materials and the formation of the desired product mass.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Validate the structure and purity of the resulting N-aryl-5-fluoroindoline via NMR and HRMS analysis.

Visualization of Synthetic Pathways and Workflows

Clear visual aids are crucial for understanding complex synthetic processes. The following diagrams, generated using Graphviz, illustrate the key transformations of 5-fluoroindoline and a typical experimental workflow.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds start 5-Fluoroindoline Hydrochloride acylation N-Acylation start->acylation  RCOCl, Base arylation N-Arylation start->arylation  Ar-X, Pd Catalyst,  Ligand, Base amide N-Acyl-5-fluoroindoline acylation->amide arylamine N-Aryl-5-fluoroindoline arylation->arylamine

Caption: Key synthetic routes from 5-fluoroindoline.

G A 1. Reagent Setup (Flask, Stir Bar, Reagents) B 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Anhydrous Solvent & Cool to Desired Temperature B->C D 4. Controlled Reagent Addition (e.g., Dropwise) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Aqueous Workup (Quench, Extract, Wash, Dry) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization & Validation (NMR, HRMS) G->H

Caption: General experimental workflow for synthesis.

Safety and Handling

As with all laboratory chemicals, 5-fluoroindoline and its derivatives should be handled with care.

  • Hazard Identification : 5-Fluoroindoline is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6][11]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][14] Avoid contact with skin and eyes.[12]

  • Storage : Store containers tightly closed in a cool, dry, and well-ventilated place.[11] The freebase is typically stored at refrigerated temperatures (2-8 °C).[6]

  • Incompatible Materials : Avoid strong oxidizing agents.[11]

Always consult the most recent Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This compound is a high-value building block for the synthesis of advanced pharmaceutical intermediates and APIs. Its fluorinated core provides a strategic advantage for enhancing the pharmacokinetic properties of target molecules. The protocols for N-acylation and N-arylation outlined in this guide provide robust and validated methods for functionalizing the key nucleophilic nitrogen, opening the door to a vast chemical space for drug discovery and development. By understanding the causality behind the reaction conditions and adhering to safe handling practices, researchers can effectively and efficiently utilize this powerful scaffold to construct novel and impactful therapeutic agents.

References

Application Notes & Protocols: 5-Fluoroindoline Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoroindoline hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the 5-position of the indoline scaffold imparts profound and often beneficial changes to a molecule's physicochemical and pharmacological properties. This guide provides an in-depth analysis of this compound, detailing its strategic applications, key synthetic transformations, and field-proven protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Fluorination in the Indoline Core

The indoline scaffold is a privileged structure, forming the core of numerous natural products and pharmaceutical agents. Its rigid, bicyclic structure provides a well-defined vector for substituent placement, while the secondary amine offers a convenient handle for synthetic elaboration. The introduction of a fluorine atom, a bioisostere of a hydrogen atom with unique electronic properties, can dramatically enhance the "drug-like" characteristics of the parent molecule.[1][2]

Specifically, the 5-fluoro substituent offers several key advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the 5-position resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation.[1]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the indoline nitrogen. This reduction in basicity can significantly improve a compound's pharmacokinetic profile, enhancing oral absorption and bioavailability by reducing lysosomal trapping.[3]

  • Enhanced Target Binding: Fluorine can participate in favorable orthogonal multipolar interactions (C-F···C=O) and hydrogen bonds with protein targets, potentially increasing binding affinity and selectivity.[2]

This compound serves as a stable, readily available salt form of the parent amine, ensuring good shelf-life and ease of handling for subsequent synthetic applications.

Physicochemical Properties and Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValueSource
Chemical Formula C₈H₉ClFN[4]
Molecular Weight 173.62 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point Data not consistently available; varies by supplier-
Solubility Soluble in methanol, water; sparingly soluble in DCM[6]
Storage Store at -20°C, desiccated, and protected from light[6]

Safety & Handling Precautions: this compound is considered a moderate hazard.[7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[8][9]

  • Handling: Avoid all personal contact, including inhalation of dust.[7][10] Use in a well-ventilated area, such as a chemical fume hood.[10] Keep containers securely sealed when not in use.[7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]

  • Spills: Contain spill with sand, earth, or vermiculite. Collect solid residues and seal in labeled drums for disposal.[7]

The Strategic Role of the 5-Fluoro Substituent

The decision to use a 5-fluoroindoline core over a non-fluorinated analog is a strategic one, aimed at overcoming specific drug discovery challenges. The diagram below illustrates the key considerations.

G cluster_0 Problem Space in Drug Discovery cluster_1 Strategic Solution: Employing 5-Fluoroindoline cluster_2 Desired Outcomes PoorPK Poor Pharmacokinetics (e.g., low oral absorption) ModulatepKa Lower pKa of Indoline N PoorPK->ModulatepKa Addresses MetabolicInstability Rapid Metabolic Inactivation (e.g., P450 oxidation) BlockMetabolism Block C-H Oxidation at C5 MetabolicInstability->BlockMetabolism Addresses OffTarget Low Binding Affinity or Off-Target Effects EnhanceBinding Introduce Favorable Binding Interactions OffTarget->EnhanceBinding Addresses ImprovedStability Increased Metabolic Stability BlockMetabolism->ImprovedStability Leads to ImprovedPK Enhanced Bioavailability ModulatepKa->ImprovedPK Leads to ImprovedPotency Higher Target Potency & Selectivity EnhanceBinding->ImprovedPotency Leads to

Caption: Strategic rationale for using the 5-fluoroindoline scaffold.

Key Synthetic Transformations & Protocols

The secondary amine of 5-fluoroindoline is the primary site of synthetic modification. The hydrochloride salt must first be neutralized in situ or via a basic workup to liberate the free amine for reaction. Common transformations include N-arylation, N-acylation, and N-alkylation.

Workflow: Selecting an N-Arylation Protocol

The choice of N-arylation method is critical and depends on the coupling partner. Palladium-catalyzed Buchwald-Hartwig amination is highly versatile, while copper-catalyzed Ullmann or Chan-Lam couplings offer alternatives, particularly for specific substrate classes.[11]

Caption: Decision workflow for N-arylation of 5-fluoroindoline.

Protocol 4.1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes a palladium-catalyzed cross-coupling between 5-fluoroindoline and an aryl bromide. Conditions should be optimized for specific substrates.[11]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aryl bromide (1.1 mmol, 1.1 equiv.)

  • Pd₂(dba)₃ (Palladium(0)-dibenzylideneacetone complex) (0.02 mmol, 2 mol%)

  • Xantphos (or other suitable phosphine ligand) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with argon three times.

  • Add the aryl bromide, followed by anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl-5-fluoroindoline.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity.

Causality Note: Sodium tert-butoxide is a strong, non-nucleophilic base used to both neutralize the hydrochloride salt and deprotonate the indoline nitrogen for the catalytic cycle. The bulky phosphine ligand (Xantphos) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-N bond.[11]

Protocol 4.2: General Procedure for N-Acylation

This protocol describes the formation of an amide bond using an acid chloride.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Acid chloride (1.1 mmol, 1.1 equiv.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv.)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Nitrogen atmosphere

Procedure:

  • Suspend this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) dropwise. The suspension should become a clear solution as the free amine is formed.

  • Slowly add the acid chloride (either neat or as a solution in DCM) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the N-acyl-5-fluoroindoline.

  • Validation: Confirm product identity and purity via NMR and mass spectrometry.

Case Studies in Drug Discovery

The 5-fluoroindoline motif is present in a range of biologically active molecules, demonstrating its utility across different therapeutic areas.

  • Antiviral Agents: The 5-fluoroindole core, closely related to 5-fluoroindoline, is a key component in compounds showing potent antiviral activity against viruses such as HIV and Hepatitis C Virus (HCV).[2] For example, a series of 5-fluoroindole-3-carbonitrile derivatives showed high potency against HCV replication, with the 5-fluoro analogs demonstrating better activity than their 4-fluoro counterparts.[2]

  • Oncology: 5-Fluoroindole derivatives serve as precursors for anticancer agents.[1][6] The fluorinated scaffold can be elaborated to synthesize inhibitors of key cancer-related enzymes like tryptophan dioxygenase.[6]

  • CNS Disorders: The indoline core is a common scaffold for serotonin (5-HT) receptor ligands. Fluorination can fine-tune the basicity and lipophilicity of these ligands, improving their pharmacokinetic profiles and brain penetration for treating neurological disorders.[3]

  • Inflammatory Diseases: 5-Fluoro-2-indolinone derivatives have been synthesized and evaluated as inhibitors of the interleukin-1 receptor (IL-1R), a key target in many inflammatory diseases.[12] Certain derivatives showed potent inhibitory effects in the nanomolar range.[12]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for overcoming common hurdles in drug discovery. Its utility in blocking metabolic hotspots, modulating pKa for improved pharmacokinetics, and enabling unique binding interactions makes it an invaluable asset for medicinal chemists. The protocols and workflows provided herein offer a robust starting point for researchers to confidently incorporate this powerful building block into their synthetic and drug discovery programs.

References

Application Notes & Protocols: The Strategic Use of 5-Fluoroindoline Hydrochloride in the Synthesis of Advanced Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly enhance the pharmacological profile of a drug candidate.[2][3] Judicious fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to optimize membrane permeability and overall bioavailability.[1][3]

Within this context, 5-Fluoroindoline has emerged as a particularly valuable and versatile building block in the synthesis of complex, biologically active molecules, including potent antiviral agents.[4] Its indoline core is a "privileged scaffold," a structural motif frequently found in compounds exhibiting a wide range of biological activities.[5][6][7][8] The presence of the fluorine atom at the 5-position enhances the drug-like properties of the final compound, while the secondary amine provides a reactive handle for extensive synthetic elaboration.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols and explains the underlying scientific rationale for the use of 5-Fluoroindoline hydrochloride in the synthesis of next-generation therapeutic agents.

Core Scientific Principles: Why this compound?

The utility of this compound is rooted in a combination of structural, electronic, and practical considerations:

  • Pharmacokinetic Enhancement: The primary driver for using this scaffold is the "fluorine effect." The C5-F bond is exceptionally stable and resistant to metabolic cleavage. This position is often susceptible to aromatic hydroxylation in non-fluorinated analogues; thus, the fluorine atom acts as a metabolic shield, prolonging the half-life and bioavailability of the resulting drug.[1][2]

  • Synthetic Tractability: The indoline nitrogen is a nucleophilic secondary amine, making it an ideal point for synthetic diversification. It readily participates in fundamental bond-forming reactions such as N-acylation, N-alkylation, and various coupling reactions.[8][9][10] The hydrochloride salt form ensures stability and ease of handling for this otherwise reactive amine.

  • Scaffold Rigidity and Conformation: The bicyclic indoline structure imparts a degree of conformational rigidity to the molecule. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency.

General Protocol: Foundational N-Acylation of 5-Fluoroindoline

N-acylation is one of the most fundamental and crucial transformations for elaborating the 5-Fluoroindoline scaffold. This reaction attaches a carbonyl-containing moiety, forming a stable amide bond and serving as the linchpin for constructing a vast array of complex target molecules.

Reaction Principle & Causality

The protocol involves a two-stage, one-pot process. First, the this compound salt must be neutralized in situ to liberate the free, nucleophilic secondary amine. A non-nucleophilic organic base like triethylamine (NEt₃) is ideal for this purpose, as it scavenges the initial proton and the HCl generated during the subsequent acylation without competing in the reaction. The liberated amine then performs a nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).

Workflow for N-Acylation

cluster_0 Step 1: Liberation of Free Amine cluster_1 Step 2: Acylation Reaction cluster_2 Step 3: Work-up & Purification A 5-Fluoroindoline HCl in Anhydrous Solvent (DCM) B Add Triethylamine (NEt₃) (1.1 - 1.5 eq) at 0 °C A->B C Free 5-Fluoroindoline + Triethylammonium Chloride B->C E Slow, Dropwise Addition Maintain 0 °C C->E D Acyl Chloride (R-COCl) (1.0 - 1.1 eq) D->E F Reaction Mixture: N-Acyl-5-fluoroindoline G Aqueous Quench (e.g., sat. NaHCO₃) F->G H Liquid-Liquid Extraction (DCM vs. Aqueous) G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purification (Column Chromatography) I->J

Caption: General workflow for the N-acylation of this compound.

Detailed Step-by-Step Laboratory Protocol

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (NEt₃), freshly distilled

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve/suspend it in anhydrous DCM (approx. 0.2 M concentration).

  • Amine Liberation: Cool the stirred mixture to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise. Stir for 15 minutes at 0 °C. Rationale: This neutralizes the hydrochloride salt, liberating the free amine necessary for the reaction.

  • Acylation: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. Rationale: Slow addition prevents a rapid exotherm and minimizes potential side reactions.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., eluting with 30% Ethyl Acetate in Hexanes).

  • Aqueous Work-up: Once the reaction is complete, cool the mixture again to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and excess acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Rationale: These washes remove water-soluble salts and impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5% to 40% Ethyl Acetate in Hexanes) to yield the pure N-acylated 5-fluoroindoline.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Incomplete neutralization of HCl salt; degraded acyl chloride; insufficient reaction time.Ensure adequate base (1.5 eq) is used. Use a freshly opened or distilled bottle of the acyl chloride. Allow the reaction to run longer (up to 24h).
Formation of Multiple Products Reaction too concentrated or addition of acyl chloride was too fast, causing side reactions.Perform the reaction at a higher dilution. Ensure slow, dropwise addition of the acylating agent at 0 °C.
Difficult Purification Product and starting material have similar polarity.Use a shallow gradient during column chromatography. Consider a different eluent system (e.g., DCM/Methanol).

Application Case Study: Synthesis of a Delamanid Analogue Core

Delamanid is a potent nitroimidazole-based drug approved for treating multi-drug-resistant tuberculosis.[11][12] Its synthesis involves the coupling of complex heterocyclic fragments, a strategy common in the development of antiviral agents. The following protocol outlines a key step analogous to the Delamanid synthesis, demonstrating how a functionalized amine can be coupled to a reactive intermediate.

Synthetic Strategy: Epoxide Ring-Opening

The core of the Delamanid synthesis involves the nucleophilic attack of an amine on a chiral epoxide.[11][13][14] This reaction is highly efficient for building molecular complexity and establishing a key stereocenter. We can conceptualize a similar strategy starting from an N-functionalized 5-fluoroindoline derivative.

G A Functionalized 5-Fluoroindoline C Solvent (DMF) Base (DIPEA) Heat (e.g., 115 °C) A->C B Chiral Epoxide Intermediate B->C D Coupled Product (Delamanid Analogue Core) C->D

Caption: Key coupling step in the synthesis of a Delamanid analogue.

Protocol: Amine-Epoxide Coupling Reaction

This protocol is adapted from a reported synthesis of Delamanid and illustrates the key bond-forming event.[11][14]

Procedure:

  • Setup: In a reaction vessel, dissolve the chiral epoxide intermediate (1.0 eq) and the amine (e.g., a functionalized 5-fluoroindoline, 1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Rationale: DIPEA acts as a base to facilitate the reaction without competing as a nucleophile in the epoxide opening.

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 115 °C) and stir for several hours until TLC or LC-MS analysis indicates the consumption of starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like Ethyl Acetate and wash extensively with water and brine to remove the high-boiling DMF and other water-soluble components.

  • Purification: Dry the organic layer, concentrate, and purify the crude product via column chromatography to isolate the desired coupled product.

Parameter Value / Condition Reference
Overall Yield (Reported for Delamanid) 27%[11][13]
Key Coupling Step Yield ~70%[11][14]
Solvent DMF[11][14]
Base DIPEA, Cs₂CO₃[11][14]
Temperature 50 - 115 °C[11][14]

Conclusion

This compound is a high-value, strategic starting material for the synthesis of advanced therapeutic agents. Its fluorinated indoline core provides a robust foundation, imparting favorable pharmacokinetic properties, while its reactive amine handle allows for straightforward and versatile synthetic elaboration. The protocols detailed herein for N-acylation and amine-epoxide coupling represent fundamental, reproducible workflows that can be adapted by drug discovery and development scientists to construct novel molecular architectures targeting a range of diseases, including viral infections. The principles of metabolic blocking by fluorine and the use of privileged scaffolds are central to modern rational drug design.

References

Synthesis and Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting α-Glucosidase with 5-Fluoro-2-Oxindole Derivatives

Diabetes mellitus, particularly Type 2, is a global health challenge characterized by postprandial hyperglycemia.[1] One of the key therapeutic strategies to manage this condition is to control the absorption of glucose from the gut.[2] The enzyme α-glucosidase, located in the brush border of the small intestine, plays a pivotal role in the final step of carbohydrate digestion, breaking down oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[1] Inhibition of this enzyme can effectively delay carbohydrate digestion and consequently lower the rate of glucose absorption, thus mitigating postprandial blood glucose spikes.[3][4]

Currently available α-glucosidase inhibitors, such as acarbose and miglitol, are effective but often associated with undesirable gastrointestinal side effects.[4][5] This necessitates the development of novel, potent, and safer α-glucosidase inhibitors. The oxindole scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities.[2] Specifically, the 5-fluoro-2-oxindole core is of significant interest. The introduction of a fluorine atom can enhance metabolic stability, improve pharmacokinetic properties, and increase binding affinity through favorable electronic interactions.[1] This application note provides a detailed guide for the synthesis, purification, and enzymatic evaluation of a series of 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors.

Synthetic Strategy: A Modular Approach to 5-Fluoro-2-Oxindole Derivatives

The synthesis of the target 5-fluoro-2-oxindole derivatives is achieved through a straightforward and efficient Knoevenagel condensation reaction. This approach allows for the facile introduction of a variety of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Scheme

The core synthetic route involves the condensation of 5-fluoro-2-oxindole with various substituted aromatic aldehydes in the presence of a base.[1]

G 5-Fluoro-2-oxindole 5-Fluoro-2-oxindole Target Compound Target Compound 5-Fluoro-2-oxindole->Target Compound Substituted Aromatic Aldehyde, KOH, Ethanol, r.t.

Caption: General synthetic scheme for 5-fluoro-2-oxindole derivatives.

Experimental Protocols

Part 1: Synthesis of a Lead Compound: (E)-3-(4-hydroxy-3-methoxybenzylidene)-5-fluoroindolin-2-one (Compound 3f)

This protocol details the synthesis of a representative and highly potent derivative, (E)-3-(4-hydroxy-3-methoxybenzylidene)-5-fluoroindolin-2-one, which has demonstrated significant α-glucosidase inhibitory activity.[1]

Materials and Reagents:

  • 5-Fluoro-2-oxindole

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Distilled water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv) and 4-hydroxy-3-methoxybenzaldehyde (1.5 mmol, 1.5 equiv) in 20 mL of ethanol.

  • Addition of Base: To the stirred solution, add potassium hydroxide (6.0 mmol, 6.0 equiv). The addition of a strong base like KOH is crucial to deprotonate the acidic C-3 methylene proton of the oxindole ring, generating a nucleophilic enolate that initiates the condensation with the aldehyde.

  • Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1 v/v). The formation of a new, more polar spot indicates product formation.

  • Work-up and Neutralization: After completion of the reaction, pour the mixture into 100 mL of ice-cold water. Acidify the solution to pH 2-3 with 1M HCl. This step protonates the phenoxide and neutralizes any remaining base, causing the product to precipitate.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with distilled water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure (E)-3-(4-hydroxy-3-methoxybenzylidene)-5-fluoroindolin-2-one as a solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the α-glucosidase inhibitory activity of the synthesized compounds using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically at 405 nm.[6][7][8]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Synthesized 5-fluoro-2-oxindole derivatives

  • Acarbose (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Sodium carbonate (Na₂CO₃), 1M

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution Prepare Enzyme Solution Prepare Enzyme Solution Add Enzyme Add Enzyme Prepare Enzyme Solution->Add Enzyme Prepare Substrate Solution Prepare Substrate Solution Add Substrate (pNPG) Add Substrate (pNPG) Prepare Substrate Solution->Add Substrate (pNPG) Prepare Inhibitor Solutions Prepare Inhibitor Solutions Add Inhibitor/Control Add Inhibitor/Control Prepare Inhibitor Solutions->Add Inhibitor/Control Add Inhibitor/Control->Add Enzyme to wells Pre-incubate Pre-incubate Add Enzyme->Pre-incubate 37°C, 5 min Pre-incubate->Add Substrate (pNPG) Initiate reaction Incubate Incubate Add Substrate (pNPG)->Incubate 37°C, 20 min Stop Reaction Stop Reaction Incubate->Stop Reaction Add Na2CO3 Read Absorbance Read Absorbance Stop Reaction->Read Absorbance 405 nm G cluster_mixed Mixed-Type Inhibition Uninhibited Inhibited Uninhibited->Inhibited Vmax decreases Km may increase or decrease

References

Application Notes and Protocols: 5-Fluoroindoline Hydrochloride as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Fluoroindoline Scaffold

The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceutical agents. Its rigid, bicyclic structure provides a valuable three-dimensional framework for interacting with biological targets. The strategic incorporation of a fluorine atom, particularly at the 5-position, significantly enhances the molecular properties of the indoline core, making 5-Fluoroindoline a highly sought-after intermediate in modern drug discovery.[1]

The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Key advantages include:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability.[1][2]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.

  • Modulated Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and cellular uptake.[3]

  • pKa Modification: The electron-withdrawing nature of fluorine can alter the basicity of the indoline nitrogen, fine-tuning its ionization state at physiological pH.

5-Fluoroindoline is most commonly supplied as its hydrochloride salt. This form enhances the compound's stability and shelf-life, ensuring high purity for synthetic applications. This guide provides an in-depth analysis of 5-Fluoroindoline hydrochloride's properties, safety protocols, and detailed, field-proven methodologies for its application as a key building block in N-arylation reactions—a cornerstone transformation in medicinal chemistry.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible synthesis. The properties of the free base, 5-Fluoroindoline, are summarized below.

Table 1: Physicochemical Data for 5-Fluoroindoline

Property Value Reference
CAS Number 2343-22-8 [4]
Molecular Formula C₈H₈FN [4]
Molecular Weight 137.15 g/mol [4]
Appearance Liquid [4]
Density 1.171 g/mL at 25 °C [4]
Refractive Index n/D 1.556 [4]
Flash Point 107.25 °C (225.1 °F) [4]

| Storage Temperature | 2-8°C |[4] |

Safety, Handling, and Storage

5-Fluoroindoline and its hydrochloride salt are classified as hazardous chemicals. Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard Summary and Recommended Precautions

Hazard Class GHS Statement Precautionary Measures & PPE
Acute Toxicity H301: Toxic if swallowed.[5] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
Skin Irritation H315: Causes skin irritation.[4] Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7]
Eye Irritation H319: Causes serious eye irritation.[4] Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[6][7]
Respiratory Irritation H335: May cause respiratory irritation.[4] P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[4]

| Carcinogenicity | H351: Suspected of causing cancer.[5] | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |

  • Handling: All manipulations should be performed within a certified chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[6][7] Avoid inhalation of vapors and direct contact with skin and eyes.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7][9] For long-term stability, storage at 2-8°C is recommended.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and national legislation.[5][8]

Core Application: N-Arylation of 5-Fluoroindoline

The functionalization of the indoline nitrogen via N-arylation is a critical step for generating molecular diversity in drug discovery programs. This C-N bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the systematic modulation of a compound's steric, electronic, and pharmacological properties. Transition-metal catalysis, particularly with palladium and copper, provides the most robust and versatile pathways to achieve this transformation.

A key experimental consideration is that the starting material is a hydrochloride salt. Therefore, the reaction must include a suitable base in sufficient quantity (at least one equivalent) to neutralize the HCl and generate the free amine in situ before it can participate in the catalytic cycle.

cluster_prep Reaction Preparation cluster_reaction Synthetic Transformation cluster_workup Isolation & Purification Start 5-Fluoroindoline HCl + Aryl Halide Setup Add Base, Catalyst, Ligand, & Solvent Start->Setup 1. Charge Reactor Reaction Heating under Inert Atmosphere (N-Arylation) Setup->Reaction 2. Initiate Reaction Workup Cool & Quench; Aqueous Work-up Reaction->Workup 3. Monitor to Completion Purify Column Chromatography Workup->Purify 4. Crude Isolation Product Purified N-Aryl 5-Fluoroindoline Purify->Product 5. Final Purification

Caption: General experimental workflow for N-arylation.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the gold standard for C-N cross-coupling, renowned for its broad substrate scope, high functional group tolerance, and generally high yields.[10] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle, especially with potentially challenging substrates.

Inputs 5-Fluoroindoline HCl Aryl Halide (Ar-X) Base (e.g., NaOtBu) center Inputs->center Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Catalyst->center Solvent Anhydrous Solvent (e.g., Toluene) Solvent->center Product N-Aryl-5-fluoroindoline center->Product Heat (80-110 °C) Inert Atmosphere

Caption: Key components for Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol

Causality Note: This protocol requires a strictly inert atmosphere (nitrogen or argon) because the active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and lower yields.

Materials:

  • This compound (1.0 equiv.)

  • Aryl halide (bromide or chloride, 1.1-1.2 equiv.)

  • Palladium(0) catalyst precursor (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃; 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos; 2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (2.5-3.0 equiv.). Rationale: A strong, non-nucleophilic base is required to both neutralize the HCl salt and deprotonate the indoline nitrogen for the catalytic cycle.

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard workup reagents (Ethyl acetate, water, brine)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.[10]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.[10]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[10]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated 5-fluoroindoline product.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[11] While traditional protocols required harsh, high-temperature conditions, modern variations employ ligands (such as 1,10-phenanthroline or N,N'-dimethylethylenediamine) to facilitate the reaction under milder conditions. This method is often more cost-effective than palladium-catalyzed approaches and can be particularly effective for coupling with aryl iodides.

Detailed Experimental Protocol

Causality Note: The base used in Ullmann couplings is typically a carbonate (K₂CO₃ or Cs₂CO₃). These are strong enough to deprotonate the amine after neutralization but are generally less reactive than the alkoxides used in Buchwald-Hartwig chemistry, suiting the different mechanism of copper catalysis.

Materials:

  • This compound (1.0 equiv.)

  • Aryl halide (iodide or bromide, 1.2-1.5 equiv.)

  • Copper(I) source (e.g., Copper(I) iodide, CuI; 5-10 mol%)

  • Ligand (e.g., L-proline, 1,10-phenanthroline; 10-20 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5-3.0 equiv.)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Standard workup reagents

Procedure:

  • Reaction Setup: To a reaction vial or flask, add the this compound, aryl halide, copper(I) iodide, ligand, and base.

  • Solvent Addition: Add the solvent (e.g., DMF). An inert atmosphere is often beneficial but not always as critical as in palladium catalysis.

  • Reaction: Seal the vessel and place it in a preheated oil bath. Stir the reaction at a temperature between 100-130 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can sometimes require longer reaction times (12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography to afford the desired N-arylated product.

Conclusion

This compound is a versatile and high-value intermediate for the synthesis of complex molecules, particularly within the pharmaceutical industry. The presence of the fluorine atom provides a powerful tool for medicinal chemists to enhance the metabolic stability and biological activity of drug candidates. The N-arylation protocols detailed herein, based on robust palladium and copper catalysis, offer reliable and reproducible methods for leveraging this building block in the creation of diverse chemical libraries for drug discovery and development. Proper adherence to safety and handling procedures is essential for the successful application of this important synthetic intermediate.

References

Application Notes and Protocols for the Incorporation of 5-Fluoroindoline Hydrochloride in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Fluorine in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are strategically leveraged to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3][4] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound impact on drug design and development.[5] This guide focuses on a particularly valuable building block, 5-Fluoroindoline hydrochloride, and provides a comprehensive framework for its incorporation into novel heterocyclic structures, which are themselves prevalent motifs in a wide range of biologically active compounds.[6][7]

Section 1: Understanding the 5-Fluoroindoline Scaffold: Properties and Reactivity

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The indoline core is a privileged structure in medicinal chemistry, and the presence of the fluorine atom at the 5-position offers several advantages. The electron-withdrawing nature of fluorine can modulate the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions. Furthermore, the fluorine atom can serve as a valuable probe in biological assays, including as a tracer atom in nuclear medicine and imaging techniques.[3]

The hydrochloride salt form enhances the stability and handling of the otherwise reactive free amine. Neutralization of the salt is a critical first step in most synthetic transformations to liberate the nucleophilic nitrogen for subsequent reactions. The reactivity of the 5-fluoroindoline scaffold can be broadly categorized into two main areas: functionalization at the nitrogen atom (N-H functionalization) and functionalization of the carbon framework (C-H functionalization).

Key Physicochemical Properties of 5-Fluoroindoline
PropertyValueSource
CAS Number 2343-22-8
Molecular Formula C₈H₈FN
Molecular Weight 137.15 g/mol
Appearance Liquid
Density 1.171 g/mL at 25 °C
Refractive Index n20/D 1.556

Section 2: N-Arylation of 5-Fluoroindoline: The Buchwald-Hartwig Amination

The formation of a C-N bond to introduce an aryl group at the 1-position of the indoline ring is a fundamental transformation in the synthesis of complex heterocyclic systems. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that is well-suited for this purpose, even with sterically hindered substrates.[8][9]

Mechanistic Rationale and Experimental Causality

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, a bulky and electron-rich phosphine ligand, and a suitable base. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the deprotonated amine, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. The choice of a bulky ligand, such as XPhos, is crucial to promote the reductive elimination step and prevent undesired side reactions. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is necessary to deprotonate the indoline nitrogen, making it a more potent nucleophile.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X_L2 Ligand_Exchange Ligand Exchange Ar-Pd(II)-X_L2->Ligand_Exchange 5-Fluoroindoline 5-Fluoroindoline Deprotonation Deprotonation 5-Fluoroindoline->Deprotonation Base Base (e.g., NaOtBu) Base->Deprotonation Indolinate_Anion 5-Fluoroindolinate Anion Deprotonation->Indolinate_Anion Indolinate_Anion->Ligand_Exchange Ar-Pd(II)-Indolinate_L2 Ar-Pd(II)(L)₂-(Indolinate) Ligand_Exchange->Ar-Pd(II)-Indolinate_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Indolinate_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration N-Aryl-Indoline N-Aryl-5-Fluoroindoline Reductive_Elimination->N-Aryl-Indoline

Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Detailed Experimental Protocol for N-Arylation

This protocol describes the N-arylation of 5-fluoroindoline with a representative aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 equiv.) in dichloromethane. Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free 5-fluoroindoline.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk flask equipped with a magnetic stir bar: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.).

  • Reagent Addition: Add the free 5-fluoroindoline (1.0 equiv.) and the aryl bromide (1.2 equiv.) to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-5-fluoroindoline.

Section 3: C-H Functionalization of the 5-Fluoroindoline Scaffold

Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[10][11] The indole nucleus presents multiple C-H bonds, and achieving site-selectivity can be challenging.[11] For the 5-fluoroindoline scaffold, functionalization can be directed to various positions on both the pyrrole and benzene rings.

Palladium-Catalyzed C-3 Acylation: A Directed Approach

While Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings, it can sometimes lack regioselectivity with activated systems like indolines.[12] A more controlled approach involves a palladium-catalyzed direct acylation.

Detailed Experimental Protocol for C-3 Acylation

This protocol outlines a general procedure for the palladium-catalyzed C-3 acylation of an N-protected 5-fluoroindoline. N-protection is often necessary to prevent competing reactions at the nitrogen atom.

Materials:

  • N-protected 5-fluoroindoline (e.g., N-Boc-5-fluoroindoline)

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pyridine

  • Potassium hydroxide (KOH)

  • Cesium fluoride (CsF)

  • Toluene

  • Carbon monoxide (CO) gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add N-protected 5-fluoroindoline (1.0 equiv.), aryl boronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), KOH (2.0 equiv.), pyridine (1.0 equiv.), and CsF (2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL per mmol of indoline).

  • Carbon Monoxide Atmosphere: Purge the tube with carbon monoxide gas and maintain a CO atmosphere (balloon pressure is often sufficient).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-acylated product.[13]

C3_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine N-protected 5-fluoroindoline, aryl boronic acid, Pd(OAc)₂, KOH, pyridine, and CsF in a Schlenk tube. Solvent Add anhydrous toluene. Reagents->Solvent CO_Atmosphere Establish CO atmosphere. Solvent->CO_Atmosphere Heating Heat at 80 °C for 12 hours. CO_Atmosphere->Heating Cooling Cool to room temperature. Heating->Cooling Filtration Dilute with ethyl acetate and filter through celite. Cooling->Filtration Extraction Wash with water and brine, then dry. Filtration->Extraction Purification Concentrate and purify by column chromatography. Extraction->Purification Final_Product 3-Acyl-5-fluoroindoline Derivative Purification->Final_Product

Figure 2: Experimental Workflow for the Palladium-Catalyzed C-3 Acylation.

Section 4: Characterization of Novel 5-Fluoroindoline Derivatives

The structural elucidation of newly synthesized compounds is a critical step. A combination of spectroscopic techniques is typically employed for unambiguous characterization.

Spectroscopic Data Interpretation
TechniqueKey Observables for 5-Fluoroindoline Derivatives
¹H NMR The number, integration, multiplicity, and chemical shifts of protons provide information on the overall structure. The coupling of protons to the fluorine atom can result in characteristic splitting patterns.
¹³C NMR The chemical shifts of carbon atoms are indicative of their electronic environment. The carbon atom directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR This technique is highly sensitive to the local environment of the fluorine atom. The chemical shift of the fluorine resonance can provide valuable information about the electronic effects of substituents on the ring.
Mass Spectrometry Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.
Infrared (IR) Spectroscopy Useful for identifying characteristic functional groups, such as N-H stretches in the starting material and C=O stretches in acylated products.

Example Spectroscopic Data for 5-Fluoroindole:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.27 (m, 3H), 6.96 (t, 1H), 6.53 (t, 1H).[14]

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: –100.22.[14]

Section 5: Conclusion and Future Outlook

This compound is a readily available and highly versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide for N-arylation and C-H functionalization represent robust and adaptable methods for the elaboration of the 5-fluoroindoline scaffold. The strategic incorporation of fluorine can impart desirable physicochemical and pharmacological properties, making this a fruitful area for further research and development. Future work in this area will likely focus on the development of more efficient and selective catalytic systems, as well as the exploration of the biological activities of the resulting novel heterocyclic compounds.

References

Application Notes & Protocols: A Scalable, Industrially Relevant Synthesis of 5-Fluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroindoline hydrochloride is a crucial building block in medicinal chemistry and drug development, finding application in the synthesis of a wide range of pharmacologically active compounds. The incorporation of a fluorine atom at the 5-position of the indoline scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive, scalable, and industrially relevant guide to the synthesis of this compound, focusing on robust and efficient methodologies suitable for large-scale production.

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic route and reaction conditions. We will focus on a two-step process starting from the readily available 5-fluoroindole, detailing its synthesis via the industrially preferred Leimgruber-Batcho reaction, followed by a green and efficient catalytic hydrogenation to the desired 5-fluoroindoline, and its subsequent conversion to the hydrochloride salt.

Overall Synthetic Strategy

The synthesis of this compound is approached in three key stages, designed for scalability, efficiency, and safety.

G cluster_0 Stage 1: 5-Fluoroindole Synthesis cluster_1 Stage 2: Catalytic Hydrogenation cluster_2 Stage 3: Hydrochloride Salt Formation A 4-Fluoro-2-nitrotoluene B Enamine Intermediate A->B DMF-DMA, Pyrrolidine C 5-Fluoroindole B->C Reductive Cyclization (e.g., Fe/AcOH) D 5-Fluoroindole E 5-Fluoroindoline D->E H2, Pt/C p-TsOH, Water F 5-Fluoroindoline G This compound F->G HCl in Isopropanol

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Scalable Synthesis of 5-Fluoroindole via the Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a widely adopted method in industrial settings for the preparation of indoles from o-nitrotoluenes.[1] Its advantages include the use of readily available starting materials, mild reaction conditions, and generally high yields.[1] This method avoids the often harsh conditions and potential for regioisomeric mixtures seen in other classical indole syntheses.

Mechanism of the Leimgruber-Batcho Synthesis

The reaction proceeds in two main steps:

  • Enamine Formation: The process begins with the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. The enhanced acidity of the benzylic protons of the o-nitrotoluene allows for deprotonation and subsequent attack on the formamide acetal, leading to the formation of a highly conjugated enamine intermediate.[2] This intermediate is often intensely colored.

  • Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., Pd/C, Raney Nickel) or chemical reduction (e.g., iron in acetic acid, sodium hydrosulfite).[1] Following reduction, the newly formed aniline undergoes spontaneous intramolecular cyclization onto the enamine, followed by elimination of the secondary amine (e.g., pyrrolidine) to yield the indole ring.

G cluster_0 Enamine Formation cluster_1 Reductive Cyclization 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene Enamine Intermediate Enamine Intermediate 4-Fluoro-2-nitrotoluene->Enamine Intermediate + DMF-DMA + Pyrrolidine - CH3OH - Dimethylamine Aniline Intermediate Aniline Intermediate Enamine Intermediate->Aniline Intermediate [H] (e.g., Fe/AcOH) Cyclized Intermediate Cyclized Intermediate Aniline Intermediate->Cyclized Intermediate Intramolecular Cyclization 5-Fluoroindole 5-Fluoroindole Cyclized Intermediate->5-Fluoroindole - Pyrrolidine

Figure 2: Key transformations in the Leimgruber-Batcho synthesis.

Protocol 1: Multi-kilogram Scale Synthesis of 5-Fluoroindole

This protocol is adapted from a demonstrated scalable synthesis of a related halo-substituted fluoroindole.[3]

Materials and Equipment:

  • Glass-lined reactor with temperature control, reflux condenser, and nitrogen inlet.

  • Addition funnel.

  • Filtration equipment (e.g., Nutsche filter).

  • Vacuum distillation apparatus.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
4-Fluoro-2-nitrotoluene155.12100644.61.0
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.16153.61289.02.0
Pyrrolidine71.125.070.30.11
N,N-Dimethylformamide (DMF)73.09400 L--
Iron powder55.842304118.96.4
Acetic acid60.05800 L--
Toluene92.14880 L--
Silica gel-20--

Procedure:

Step 1: Enamine Formation

  • To a clean and dry reactor, charge 4-Fluoro-2-nitrotoluene (100 kg), N,N-dimethylformamide dimethyl acetal (153.6 kg), pyrrolidine (5.0 kg), and N,N-dimethylformamide (400 L).

  • Under a nitrogen atmosphere, heat the mixture to 100-110 °C and stir for 3-4 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The resulting solution of the enamine intermediate can be used directly in the next step.

Step 2: Reductive Cyclization

  • In a separate, larger reactor, charge toluene (880 L), acetic acid (800 L), iron powder (230 kg), and silica gel (20 kg).

  • Heat this slurry to 60 °C with vigorous stirring.

  • Slowly add the enamine solution from Step 1 to the iron/acetic acid slurry, maintaining the internal temperature below 80 °C. The addition is exothermic.

  • After the addition is complete, heat the mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction by HPLC until the enamine intermediate is consumed.

  • Cool the reaction mixture to 50-60 °C and filter to remove the iron salts and silica gel. Wash the filter cake with toluene.

  • Combine the filtrate and washes. Wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 5-fluoroindole.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/toluene) to yield pure 5-fluoroindole.

Stage 2: Catalytic Hydrogenation of 5-Fluoroindole to 5-Fluoroindoline

The reduction of the indole ring to an indoline is a critical step. While various reducing agents can be employed, catalytic hydrogenation offers a clean and atom-economical approach suitable for industrial applications. A significant challenge in the hydrogenation of unprotected indoles is the potential for catalyst poisoning by the basic indoline product and over-reduction of the benzene ring.

A recently developed method addresses these challenges by performing the hydrogenation in water using a platinum-on-carbon (Pt/C) catalyst in the presence of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH).[4] This "green" methodology offers high selectivity for the indoline product under moderate conditions.

Mechanism of Acid-Promoted Catalytic Hydrogenation

The key to the selectivity of this method lies in the acidic conditions. The indole is protonated at the C-3 position, which disrupts the aromaticity of the pyrrole ring and forms a reactive iminium ion.[5] This protonation makes the C2-C3 double bond more susceptible to hydrogenation. The iminium ion is also more water-soluble, which can help to prevent catalyst fouling. The hydrogenation then proceeds on the surface of the platinum catalyst.[6]

G 5-Fluoroindole 5-Fluoroindole Iminium Ion Intermediate Iminium Ion Intermediate 5-Fluoroindole->Iminium Ion Intermediate + H+ (p-TsOH) 5-Fluoroindoline 5-Fluoroindoline Iminium Ion Intermediate->5-Fluoroindoline + H2 + Pt/C Catalyst

Figure 3: Proposed mechanism for the acid-promoted hydrogenation of 5-fluoroindole.

Protocol 2: Scalable Hydrogenation of 5-Fluoroindole

Materials and Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator or industrial equivalent) capable of operating at up to 30 bar pressure.

  • Inert atmosphere handling equipment.

  • Filtration apparatus for catalyst removal.

  • Standard laboratory glassware for work-up.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Fluoroindole135.14100 g0.741.0
5% Platinum on Carbon (Pt/C)-5.0 g-5 wt%
p-Toluenesulfonic acid monohydrate190.2214.1 g0.0740.1
Deionized Water18.021 L--
Sodium Bicarbonate84.01As needed--
Ethyl Acetate88.11As needed--

Procedure:

  • To the hydrogenation reactor, charge 5-fluoroindole (100 g), p-toluenesulfonic acid monohydrate (14.1 g), and deionized water (1 L).

  • Carefully add 5% Pt/C catalyst (5.0 g) under a nitrogen atmosphere.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor to 30 bar with hydrogen.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with deionized water.

  • Combine the filtrate and washes. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous solution with ethyl acetate (3 x 500 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 5-fluoroindoline as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.

Stage 3: Preparation and Purification of this compound

The final step is the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle, purify, and formulate than the free base.

Protocol 3: Hydrochloride Salt Formation and Purification

Materials and Equipment:

  • Glass reactor with a stirrer and addition funnel.

  • Filtration apparatus.

  • Vacuum oven for drying.

Reagents:

ReagentMolar Mass ( g/mol )Quantity
5-Fluoroindoline137.16~101 g (from previous step)
Isopropanol (IPA)60.101 L
Hydrochloric Acid in Isopropanol (e.g., 5-6 M)-As needed
Diethyl Ether or MTBE74.12 or 88.15As needed (for precipitation/washing)

Procedure:

  • Dissolve the crude 5-fluoroindoline (~101 g) in isopropanol (1 L) in a reactor.

  • Cool the solution to 0-5 °C with stirring.

  • Slowly add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M) dropwise until the pH of the solution is acidic (test with pH paper). A precipitate should form.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold isopropanol and then with diethyl ether or MTBE to facilitate drying.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Quality Control and Characterization

The purity and identity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results for this compound
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Consistent with the structure, showing characteristic peaks for the aromatic and aliphatic protons of the indoline ring.
¹³C NMR Consistent with the structure, showing the correct number of carbon signals.
¹⁹F NMR A single peak corresponding to the fluorine atom on the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₈H₈FN).
HPLC Purity ≥ 98%

Safety Considerations

  • 5-Fluoroindole: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] Handle in a well-ventilated area, wearing appropriate PPE.

  • 4-Fluoro-2-nitrotoluene: A toxic and flammable substance. Handle with care in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a dedicated, properly grounded reactor by trained personnel. Platinum on carbon can be pyrophoric, especially after use; handle with care and quench properly.

  • Acids and Bases: Handle strong acids and bases with appropriate care and PPE. Neutralization steps can be exothermic.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough hazard analysis before scaling up any chemical process.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust, scalable, and industrially viable method for the production of this compound. The use of the Leimgruber-Batcho synthesis for the indole precursor and a green, acid-promoted catalytic hydrogenation for the indoline formation offers a safe and efficient pathway to this valuable building block. Careful adherence to the outlined procedures and safety precautions will enable the consistent production of high-purity this compound for applications in research and drug development.

References

Use of 5-fluoroindole derivatives in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of 5-Fluoroindole Derivatives in the Development of Potent Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Foreword: The 5-Fluoroindole Scaffold - A Privileged Motif in Enzyme Inhibition

The indole ring is a ubiquitous heterocyclic scaffold found in a vast array of natural products and pharmaceutical agents, celebrated for its diverse biological activities.[1] Within drug discovery, the strategic modification of this core structure is a cornerstone of medicinal chemistry. The introduction of a fluorine atom, particularly at the 5-position, has emerged as a powerful tactic to enhance the pharmacological profile of indole-based compounds.[2] This substitution significantly alters key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to dramatic improvements in potency and selectivity.[1][3]

This guide provides a comprehensive overview of the rationale, methodologies, and applications of 5-fluoroindole derivatives as a versatile class of enzyme inhibitors. As a senior application scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind the experimental choices, offering a framework for the rational design and rigorous evaluation of these promising therapeutic agents.

Part 1: The Mechanistic Advantage of the 5-Fluoro Substituent

The decision to incorporate a fluorine atom is a deliberate strategy rooted in its unique electronic properties. Fluorine is the most electronegative element, yet it is relatively small in size, often acting as a "super-hydrogen." Its introduction into the indole scaffold imparts several key advantages:

  • Enhanced Binding Affinity: The C-F bond is highly polarized, capable of forming favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in an enzyme's active site.[4] This can significantly increase the binding affinity (and thus, inhibitory potency) of the molecule.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering their ionization state at physiological pH and potentially improving interactions with the enzyme target.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.[3]

  • Improved Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its intracellular target.[2] This is a critical factor for cell-based and in vivo efficacy.

Structure-activity relationship (SAR) studies consistently demonstrate the importance of the fluorine's position. For many targets, 5-fluoroindole derivatives exhibit superior activity compared to their 4-, 6-, or 7-fluoro counterparts, highlighting the specific role of substitution at this position in optimizing interactions within the target's binding pocket.[2][5]

Caption: General structure of a 5-fluoroindole derivative.

Part 2: Core Protocols for Inhibitor Characterization

A systematic and rigorous experimental workflow is essential to validate a 5-fluoroindole derivative as a specific and potent enzyme inhibitor. The following protocols provide a self-validating system, from initial screening to detailed mechanistic studies.

Initial Screening and IC50 Determination

The first step is to determine the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50% (IC50).[6] This is a key measure of inhibitor potency. A fluorometric assay is often preferred for its high sensitivity and suitability for high-throughput screening.[7][8]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - Inhibitor Stock (in DMSO) - Assay Buffer - Enzyme Solution - Substrate Solution dilution Create Serial Dilution of Inhibitor reagents->dilution add_inhibitor Add Inhibitor Dilutions & Vehicle Control dilution->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate (Allow binding) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate pre_incubate->add_substrate incubate Incubate (e.g., 37°C) add_substrate->incubate measure Measure Signal (e.g., Fluorescence) incubate->measure normalize Normalize Data (% Inhibition) measure->normalize plot Plot % Inhibition vs. log[Inhibitor] normalize->plot fit Fit to Dose-Response Curve plot->fit ic50 Determine IC50 Value fit->ic50

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Protocol 2.1.1: Fluorometric Assay for IC50 Determination

  • Rationale: This protocol uses a fluorogenic substrate that becomes fluorescent upon enzymatic action. The reduction in fluorescence in the presence of the inhibitor is proportional to its activity. This method is highly sensitive and minimizes interference from colored compounds.[7]

  • Materials:

    • 5-fluoroindole derivative (test inhibitor)

    • DMSO (for stock solution)

    • Target Enzyme

    • Fluorogenic Substrate (specific to the enzyme)[7]

    • Assay Buffer (optimized for enzyme activity, e.g., 50 mM sodium acetate, pH 5.0)[7]

    • Known Inhibitor (Positive Control)

    • 96-well black microplate (for fluorescence assays)

    • Fluorometric microplate reader[7]

  • Procedure:

    • Prepare Inhibitor Stock: Prepare a high-concentration stock solution of the 5-fluoroindole derivative (e.g., 10-50 mM) in 100% DMSO. Causality: DMSO is a common solvent for organic compounds; preparing a concentrated stock allows for minimal final DMSO concentration in the assay, which can otherwise affect enzyme activity.[7]

    • Serial Dilutions: Perform a serial dilution of the inhibitor stock in Assay Buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).[7]

    • Assay Plate Setup: To the wells of a 96-well black microplate, add 20 µL of each inhibitor dilution. Include wells for "vehicle control" (Assay Buffer with the same % DMSO but no inhibitor) and "no enzyme" background control.

    • Enzyme Addition: Add 40 µL of the enzyme solution (prepared in Assay Buffer to a pre-determined optimal concentration) to all wells except the "no enzyme" controls.

    • Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature (e.g., 37°C). Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.[7]

    • Reaction Initiation: Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to all wells.

    • Kinetic Reading: Immediately place the plate in a microplate reader and measure the fluorescence signal (e.g., Excitation: 360 nm, Emission: 450 nm) every minute for 30-60 minutes. Causality: A kinetic reading ensures the reaction rate is measured in the linear range, providing more accurate data than a single endpoint reading.

  • Data Analysis:

    • Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration at the inflection point of the curve.[6][7]

Kinetic Mechanism of Inhibition Studies

Once potency (IC50) is established, it's crucial to understand how the inhibitor works. Kinetic studies reveal the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[4]

Protocol 2.2.1: Lineweaver-Burk Plot Analysis

  • Rationale: This method involves measuring the enzyme reaction rate at various substrate concentrations in the presence of a fixed inhibitor concentration. By plotting the data in a double reciprocal format (Lineweaver-Burk plot), the type of inhibition can be determined by observing the changes in Vmax (maximum reaction rate) and Km (Michaelis constant).[4]

  • Procedure:

    • Select two or three fixed concentrations of your 5-fluoroindole inhibitor based on its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).

    • For each inhibitor concentration (including a 0 µM control), perform a series of enzyme assays where the substrate concentration is varied over a wide range (e.g., 0.2x Km to 10x Km).

    • Measure the initial reaction rate (V₀) for each combination of inhibitor and substrate concentration.

    • Calculate the reciprocal values for both substrate concentration (1/[S]) and initial velocity (1/V₀).

    • Create a Lineweaver-Burk plot by graphing 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

  • Interpretation of Results:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

    • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).[4][9]

Part 3: Application Case Study - 5-Fluoro-2-oxindole Derivatives as α-Glucosidase Inhibitors

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[9] A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated as α-glucosidase inhibitors, demonstrating the principles discussed.[3][9]

Data Summary:

The inhibitory activities of several synthesized compounds were compared against acarbose, a standard drug.

Compound IDDescriptionIC50 (µM)[9]
AcarboseReference Drug569.43 ± 43.72
3d 5-fluoro-2-oxindole derivative49.89 ± 1.16
3f 5-fluoro-2-oxindole derivative35.83 ± 0.98
3i 5-fluoro-2-oxindole derivative56.87 ± 0.42
  • Insight: The data clearly shows that the synthesized 5-fluoro-2-oxindole derivatives (3d, 3f, 3i) are significantly more potent than the reference compound acarbose, with IC50 values that are 10-15 times lower.[9] This highlights the success of using this scaffold for developing potent inhibitors.

Mechanism of Action:

Kinetic studies using Lineweaver-Burk plots revealed that these potent compounds inhibited α-glucosidase in a reversible and mixed-competitive manner.[4][9] This mechanistic insight is crucial for further lead optimization, as it suggests the inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

Signaling_Pathway Carbs Dietary Carbohydrates Enzyme α-Glucosidase Carbs->Enzyme Glucose Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor 5-Fluoroindole Derivative Inhibitor->Enzyme Inhibition Enzyme->Glucose

Caption: Inhibition of α-Glucosidase by 5-fluoroindole derivatives.

Part 4: Conclusion and Future Directions

The 5-fluoroindole scaffold represents a highly valuable starting point for the development of novel enzyme inhibitors. The strategic incorporation of fluorine enhances key pharmacological properties, leading to compounds with high potency and improved metabolic stability. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these derivatives, from initial potency determination to detailed mechanistic studies. Further investigation, including X-ray crystallography to elucidate inhibitor-enzyme binding modes and in vivo efficacy studies, will be critical in translating these promising compounds into next-generation therapeutics.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoroindoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoroindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 5-Fluoroindoline, the precursor to the hydrochloride salt?

The synthesis of 5-Fluoroindoline typically involves the reduction of 5-fluoroindole. The choice of the initial synthetic strategy for 5-fluoroindole itself is critical and often depends on the availability of starting materials and scalability requirements. Common methods for synthesizing the 5-fluoroindole scaffold include:

  • Fischer Indole Synthesis: A robust and widely used method involving the reaction of 4-fluorophenylhydrazine (or its hydrochloride salt) with an aldehyde or ketone under acidic conditions.[1][2] While versatile, the conditions, particularly the acid catalyst and temperature, often require empirical optimization.[2]

  • Leimgruber-Batcho Indole Synthesis: Often preferred for industrial applications due to the use of readily available 2-nitrotoluene derivatives and generally milder reaction conditions.[3][4] This method proceeds via an enamine intermediate, which is then reductively cyclized.[3]

  • Reductive Cyclization of 2-(5-fluoro-2-nitrophenyl)acetonitrile: This route involves the vicarious nucleophilic substitution (VNS) reaction on a fluoronitrobenzene derivative, followed by a reductive cyclization, commonly using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas.[3][5]

Once 5-fluoroindole is obtained, the most direct route to 5-fluoroindoline is the reduction of the indole's C2-C3 double bond.

Q2: Which catalyst is most effective for the reduction of 5-fluoroindole to 5-fluoroindoline?

Catalytic hydrogenation is the most common and efficient method for this transformation. The choice of catalyst is crucial for achieving high yield and selectivity while avoiding over-reduction of the benzene ring.

CatalystTypical SupportKey Characteristics & Considerations
Palladium (Pd) Carbon (Pd/C)Workhorse Catalyst: Highly effective and widely used for this type of reduction.[3][5][6] It generally offers a good balance of activity and selectivity under moderate hydrogen pressure and temperature. Catalyst loading is typically 5-10 wt%.[6]
Platinum (Pt) Carbon (Pt/C), Alumina (Pt/Al₂O₃)Higher Activity: Can be more active than palladium, potentially allowing for lower temperatures or pressures. However, it carries a higher risk of over-reduction (hydrogenation of the aromatic ring) if conditions are not carefully controlled.
Ruthenium (Ru) Carbon (Ru/C)High Activity, Good Selectivity: Often used for the hydrogenation of N-heterocycles.[6][7] It can be a good alternative to palladium, sometimes offering better performance for specific substrates.
Raney Nickel (Ra-Ni) N/A (Sponge)Cost-Effective Alternative: A cheaper, non-noble metal catalyst. It is highly active but can be less selective and may require higher temperatures and pressures. Its pyrophoric nature requires careful handling.[3]

Expert Insight: For most standard lab-scale syntheses, 10% Pd/C is the recommended starting point due to its reliability and extensive documentation in the literature.[3][5]

Q3: How is the final this compound salt prepared and isolated?

The hydrochloride salt is formed by treating the 5-fluoroindoline free base with hydrochloric acid. After the reduction of 5-fluoroindole is complete and the catalyst has been removed, the crude 5-fluoroindoline is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). A solution of hydrogen chloride (gas dissolved in an anhydrous solvent like dioxane or ether) is then added dropwise, typically at a reduced temperature (0-5 °C), until precipitation of the salt is complete. The resulting solid is then isolated by filtration, washed with cold solvent to remove any unreacted starting material or soluble impurities, and dried under vacuum.

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section addresses specific, common problems encountered during the synthesis.

Problem 1: Low or No Yield of 5-Fluoroindoline

Low yield is one of the most frequent challenges, often stemming from issues with the catalytic hydrogenation step.[2]

Caption: Decision tree for diagnosing low yield issues.

Possible CauseScientific Rationale & ExplanationSuggested Solution
Inactive Catalyst Noble metal catalysts can lose activity over time due to oxidation or poisoning from contaminants (e.g., sulfur compounds). The active sites become blocked, preventing the adsorption of hydrogen and the substrate.[8]Use a fresh batch of catalyst from a reputable supplier. For highly sensitive reactions, use a new, unopened container. Ensure solvents and reagents are of high purity to avoid introducing catalyst poisons.[2]
Suboptimal H₂ Pressure or Temperature The rates of hydrogen dissolution into the solvent and its subsequent activation on the catalyst surface are dependent on both pressure and temperature. Insufficient pressure or temperature can lead to very slow or stalled reactions.[9]Systematically screen conditions. Start with ambient temperature and ~50 psi H₂. If the reaction is slow, incrementally increase pressure. Gentle heating (40-60°C) can also significantly increase the rate, but monitor for side reactions.[7]
Poor Gas-Liquid Mixing The reaction occurs at the interface of the gas (H₂), liquid (substrate solution), and solid (catalyst). Inefficient stirring fails to replenish the dissolved hydrogen at the catalyst surface, making mass transfer the rate-limiting step.Ensure vigorous and efficient stirring throughout the reaction. For larger scale reactions, consider a reactor designed for effective gas dispersion.
Catalyst Poisoning Impurities in the starting material, solvent, or from the reaction vessel (e.g., residual sulfur from cleaning agents) can irreversibly bind to the catalyst's active sites, rendering it inactive.Purify the 5-fluoroindole starting material if its purity is questionable. Use high-purity, hydrogen-purged solvents. Ensure all glassware is scrupulously clean.[10]
Problem 2: Formation of Multiple Products and Impurities

The appearance of multiple spots on a TLC plate or peaks in an LC-MS spectrum indicates side reactions or impurities.

Possible CauseScientific Rationale & ExplanationSuggested Solution
Over-reduction Hydrogenation of the fluoro-substituted benzene ring can occur under harsh conditions (high temperature, high pressure, or with a highly active catalyst like Platinum). This leads to the formation of fluorinated tetrahydroindoline or other saturated byproducts.Use milder reaction conditions. Favor Pd/C over Pt/C. Reduce the temperature and/or H₂ pressure. Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further reduction.[11]
Starting Material Impurities Impurities present in the initial 5-fluoroindole will be carried through the reaction and may lead to additional byproducts.Confirm the purity of the 5-fluoroindole starting material by ¹H NMR, LC-MS, or GC-MS. If necessary, purify it by flash chromatography or recrystallization before the reduction step.[10][12]
Decomposition during Workup 5-Fluoroindoline, like other indolines, can be sensitive to air and strong acids, potentially leading to oxidation or polymerization, especially when heated.After filtration of the catalyst, perform the subsequent steps (solvent evaporation, salt formation) at reduced temperatures. Avoid prolonged exposure to air. If possible, work under an inert atmosphere (N₂ or Ar).[12]
Problem 3: Difficulty with Product Isolation and Purification

Even with a successful reaction, isolating the pure hydrochloride salt can be challenging.

Possible CauseScientific Rationale & ExplanationSuggested Solution
Product is Oily or Fails to Crystallize The presence of residual solvent or impurities can act as an eutectic contaminant, preventing the hydrochloride salt from forming a crystalline solid.Ensure the 5-fluoroindoline free base is as pure as possible before salt formation. Use completely anhydrous solvents for the precipitation. Try adding the acid solution at a lower temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature. Scratching the inside of the flask can initiate crystallization.
Product is Contaminated with Catalyst Micro- or nanoparticles of the catalyst (e.g., Pd/C) can pass through standard filter paper, resulting in a gray or black appearance in the final product.Filter the reaction mixture through a pad of Celite® or a fine-porosity fritted filter to ensure complete removal of the catalyst. Washing the Celite pad with additional solvent will maximize product recovery.[11]
Incomplete Salt Formation If a stoichiometric or insufficient amount of HCl is added, a mixture of the free base and the hydrochloride salt will be present, which can complicate purification.Use a slight excess of the HCl solution to ensure complete conversion to the salt. Monitor the pH of the solution (e.g., with wet pH paper) to confirm it is acidic.

Recommended Experimental Protocol

This protocol describes the catalytic hydrogenation of 5-fluoroindole to 5-fluoroindoline, followed by its conversion to the hydrochloride salt.

Caption: Standard workflow for 5-Fluoroindoline HCl synthesis.

Step-by-Step Procedure:
  • Reaction Setup: To a solution of 5-fluoroindole (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration) in a suitable hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50 psi. Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all the starting material has been consumed (typically 4-12 hours).

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product.

  • Isolation of Free Base: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 5-fluoroindoline free base, which may be an oil or a low-melting solid.

  • Salt Formation: Dissolve the crude 5-fluoroindoline in a minimal amount of anhydrous diethyl ether (or ethyl acetate). Cool the solution in an ice bath to 0°C.

  • Precipitation: Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

  • Final Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the resulting white solid under high vacuum to yield pure this compound.

Safety Precautions

  • Reagent Handling: 5-Fluoroindole and 5-Fluoroindoline may cause skin, eye, and respiratory irritation.[13][14] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Perform the reaction away from ignition sources.[6]

  • Catalyst Safety: Palladium on Carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the used catalyst to dry in the air. Quench the catalyst by carefully adding it to water after filtration.

References

Common impurities in 5-Fluoroindoline hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for troubleshooting common purity-related issues encountered during the synthesis, handling, and storage of 5-Fluoroindoline hydrochloride. As Senior Application Scientists, we have compiled field-proven insights and detailed methodologies to help you identify and mitigate common impurities, ensuring the integrity of your research and development programs.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my this compound sample?

Impurities in your final product can originate from several stages of the synthetic process and subsequent handling. The primary sources include:

  • Starting Materials and Reagents: Residual starting materials, reagents, or by-products from the synthesis of the 5-fluoroindole precursor. The choice of indole synthesis (e.g., Fischer, Leimgruber-Batcho) will influence the initial impurity profile.[1][2][3]

  • Incomplete Reduction: The reduction of 5-fluoroindole to 5-fluoroindoline is a critical step. Incomplete reaction can leave residual 5-fluoroindole in your product.

  • Over-reduction or Side Reactions: Depending on the reducing agent and reaction conditions, side-products such as de-fluorinated indolines or other reduced species may form.

  • Degradation Products: this compound can degrade upon exposure to light, air (oxidation), or elevated temperatures. The indoline moiety is susceptible to oxidation back to the corresponding indole.[4]

  • Residual Solvents: Solvents used during synthesis, purification, and crystallization may be present in the final product.

Q2: My this compound has a pink or brownish tint. Is this normal?

While high-purity this compound should be a white to off-white solid, a pinkish or brownish discoloration is often indicative of minor impurities. This is commonly attributed to the presence of oxidized species, such as the corresponding 5-fluoroindole or other colored degradation by-products.[4] While trace amounts may not significantly impact every application, it is a sign of impurity and further purification may be necessary for sensitive experiments.

Q3: How can I assess the purity of my this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer like TFA or formic acid) is a good starting point.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying residual solvents and other major impurities. Comparing the spectra of your sample to a reference standard is a powerful tool.[8][9][10] ¹⁹F NMR can also be very informative for fluorine-containing compounds.[1][11]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help in the identification of unknown impurities by providing molecular weight information.

  • Gas Chromatography (GC): Useful for the detection and quantification of residual volatile solvents.

Troubleshooting Guide: Common Impurities and Their Removal

This section details common impurities and provides step-by-step protocols for their removal.

Issue 1: Presence of Residual 5-Fluoroindole

The presence of the unreacted starting material, 5-fluoroindole, is a common impurity resulting from incomplete reduction.

Identification:

  • TLC: 5-Fluoroindole will typically have a different Rf value than 5-fluoroindoline.

  • HPLC: A distinct peak corresponding to 5-fluoroindole will be observed, usually at a different retention time than the product.

  • ¹H NMR: Aromatic protons characteristic of the indole ring will be present.

Removal Protocol: Recrystallization

Recrystallization is an effective method for removing less polar impurities like 5-fluoroindole from the more polar this compound salt.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for hydrochloride salts include isopropanol (IPA), ethanol/water mixtures, or acetonitrile.[12][13]

  • Dissolution: In a flask, add the impure this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Cooling and Crystallization: Slowly cool the solution to room temperature. To maximize crystal formation, you can then place the flask in an ice bath. Pure crystals of this compound should precipitate out of the solution.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Issue 2: Colored Impurities and Degradation Products

Colored impurities often arise from oxidation of the indoline ring back to an indole or other degradation pathways.

Identification:

  • Visual Inspection: A pink, yellow, or brown discoloration of the solid.

  • HPLC-UV/Vis: Analysis may show additional peaks, some of which may have different UV absorption profiles.

Removal Protocol: Activated Carbon Treatment and Recrystallization

Activated carbon can be used to adsorb colored impurities before the final crystallization step.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure this compound in a suitable hot solvent as you would for recrystallization.

  • Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Hot Filtration: Maintain the temperature and filter the hot solution through a pad of celite or filter paper to remove the activated carbon. This step should be performed quickly to prevent premature crystallization.

  • Crystallization and Isolation: Proceed with the cooling, crystallization, isolation, and drying steps as described in the recrystallization protocol above.

Impurity Profile Summary

The following table summarizes potential impurities, their likely sources, and recommended analytical methods for detection.

Impurity ClassSpecific Example(s)Likely Source(s)Recommended Analytical Method(s)
Starting Material 5-FluoroindoleIncomplete reduction of 5-fluoroindoleHPLC, ¹H NMR, TLC
Reagent-Related Residual catalysts (e.g., Palladium, Nickel)Catalytic hydrogenation/reduction stepsInductively Coupled Plasma (ICP-MS)
By-products De-fluorinated indoline, Over-reduced speciesSide reactions during reductionLC-MS, HPLC
Degradation Products Oxidized species (e.g., 5-fluoroindole)Exposure to air, light, or heatHPLC, LC-MS
Residual Solvents Ethanol, Isopropanol, Acetonitrile, Ethyl AcetatePurification and crystallization stepsGC, ¹H NMR

Experimental Workflows

Workflow for Purity Assessment and Purification

The following diagram illustrates a typical workflow for assessing the purity of this compound and implementing a purification strategy if needed.

PurificationWorkflow cluster_0 Initial Analysis cluster_1 Decision cluster_2 Purification cluster_3 Final Product InitialSample Initial 5-Fluoroindoline HCl Sample AnalyticalTesting Purity Assessment (HPLC, NMR, GC) InitialSample->AnalyticalTesting PurityCheck Purity Meets Specification? AnalyticalTesting->PurityCheck PurificationStep Purification (e.g., Recrystallization) PurityCheck->PurificationStep No FinalProduct High-Purity Product PurityCheck->FinalProduct Yes PostPurificationAnalysis Re-analyze Purity PurificationStep->PostPurificationAnalysis PostPurificationAnalysis->PurityCheck

Caption: Workflow for purity analysis and purification of 5-Fluoroindoline HCl.

Logical Relationship of Impurity Sources

This diagram shows the relationship between the different stages of production and the potential introduction of impurities.

ImpuritySources cluster_impurities Potential Impurities IndoleSynth 5-Fluoroindole Synthesis (e.g., Fischer, Leimgruber-Batcho) Reduction Reduction to 5-Fluoroindoline IndoleSynth->Reduction Process StartingMaterials Starting Material Impurities IndoleSynth->StartingMaterials ByproductsSynth Synthesis By-products IndoleSynth->ByproductsSynth SaltFormation HCl Salt Formation Reduction->SaltFormation Process IncompleteRed Residual 5-Fluoroindole Reduction->IncompleteRed OverRed Over-reduction Products Reduction->OverRed Storage Storage & Handling SaltFormation->Storage Final Product ResidualSolvents Residual Solvents SaltFormation->ResidualSolvents Degradation Degradation Products Storage->Degradation

Caption: Relationship between production stages and potential impurity sources.

References

Troubleshooting guide for the synthesis of 5-fluoroindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Fluoroindole-3-carbaldehyde

Welcome to the technical support guide for the synthesis of 5-fluoroindole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic endeavors. 5-Fluoroindole-3-carbaldehyde is a valuable building block in medicinal chemistry, often used in the development of anti-cancer and anti-inflammatory agents.[1] Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, is robust but can present specific challenges.[2] This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and optimize your reaction outcomes.

Overview of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich heterocycles like 5-fluoroindole.[2] The process involves two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a chloroiminium salt, known as the Vilsmeier reagent.[3][4]

  • Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole nucleus attacks the electrophilic Vilsmeier reagent. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[3][5][6]

The regioselectivity for the C3 position is driven by the high electron density at this position in the indole ring system.[5]

General Synthesis Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Add POCl₃ dropwise 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier Indole 5-Fluoroindole in Anhydrous DMF Iminium Iminium Salt Intermediate Indole->Iminium Add to Vilsmeier Reagent Maintain 0-10 °C Quench Quench on Ice-Water & Neutralize (e.g., NaOH, NaHCO₃) Iminium->Quench Hydrolysis Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify via Recrystallization or Column Chromatography Extract->Purify Product Pure 5-Fluoroindole-3-carbaldehyde Purify->Product

Caption: General workflow for the Vilsmeier-Haack synthesis of 5-fluoroindole-3-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Q1: My reaction yield is very low, or I recovered only starting material. What went wrong?

Answer: This is a common issue that typically points to problems with the reagents or reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent due to Moisture. The Vilsmeier reagent is highly sensitive to moisture.[7] Both POCl₃ and the chloroiminium salt intermediate will be rapidly quenched by water.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF, preferably from a freshly opened bottle or one stored over molecular sieves. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[8]

  • Cause 2: Poor Quality Reagents. The purity of your starting materials is critical.

    • Solution: Use high-purity 5-fluoroindole. DMF can decompose over time to form dimethylamine and formic acid, which can interfere with the reaction.[7] If your DMF has a "fishy" odor, it should be purified by distillation or replaced. POCl₃ should be a clear, colorless liquid; if it is yellow, it may have partially hydrolyzed and should be distilled before use.

  • Cause 3: Incorrect Stoichiometry or Addition Order. The ratio of reagents is crucial for driving the reaction to completion.

    • Solution: The Vilsmeier reagent is typically pre-formed by adding POCl₃ to DMF before introducing the indole.[7] A slight excess of the Vilsmeier reagent (1.2-1.5 equivalents relative to the indole) is often used to ensure full conversion.

  • Cause 4: Suboptimal Temperature. While the reaction is exothermic, insufficient temperature may lead to a sluggish or incomplete reaction.

    • Solution: The formation of the Vilsmeier reagent should be done at 0-5 °C. After adding the 5-fluoroindole, the reaction is often allowed to stir at room temperature or is gently heated (e.g., to 40-60 °C) to ensure completion.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Q2: The reaction mixture turned dark brown or black, and I isolated a tar-like substance. What is the cause?

Answer: The formation of dark, polymeric byproducts is a clear sign of decomposition, usually caused by excessive heat.

  • Cause: Overheating during POCl₃ Addition or Reaction. The formation of the Vilsmeier reagent is highly exothermic. Uncontrolled addition of POCl₃ to DMF can cause a rapid temperature spike, leading to the decomposition of the reagent and solvent. Similarly, overheating the reaction mixture after the indole addition can cause polymerization and side reactions.[10]

    • Solution: Maintain strict temperature control throughout the experiment. Add the POCl₃ to the DMF dropwise while vigorously stirring in an ice bath to keep the temperature below 10 °C. Do not heat the final reaction mixture too aggressively. If heating is required, do so cautiously and monitor for any sudden color changes.

Troubleshooting Decision Tree

G Start Problem Encountered LowYield Low Yield / No Reaction Start->LowYield e.g., 20% yield DarkTar Dark Tarry Mixture Start->DarkTar e.g., black oil PurificationIssue Purification Difficulties Start->PurificationIssue e.g., oily solid CheckMoisture Reagents/Glassware Dry? LowYield->CheckMoisture Yes CheckAddition POCl₃ Added Too Fast? DarkTar->CheckAddition CheckWorkup Work-up pH Correct? PurificationIssue->CheckWorkup CheckReagents Reagent Quality/Age? CheckMoisture->CheckReagents Yes Sol_Dry Use Anhydrous Conditions (N₂/Ar Atmosphere) CheckMoisture->Sol_Dry No CheckTemp Reaction Temp Too Low? CheckReagents->CheckTemp Yes Sol_Reagents Use Fresh/Purified DMF and POCl₃ CheckReagents->Sol_Reagents No Sol_Temp Allow to Warm to RT or Gently Heat (40-60°C) Monitor by TLC CheckTemp->Sol_Temp Yes CheckHeating Reaction Overheated? CheckAddition->CheckHeating No Sol_Addition Add POCl₃ Dropwise with Vigorous Stirring at 0-5 °C CheckAddition->Sol_Addition Yes Sol_Heating Maintain Strict Temp Control Avoid Aggressive Heating CheckHeating->Sol_Heating Yes CheckSolvent Correct Purification Method? CheckWorkup->CheckSolvent Yes Sol_Workup Neutralize Carefully to pH 7-8 Avoid Strongly Basic Conditions CheckWorkup->Sol_Workup No Sol_Solvent Use Recrystallization (Ethanol/Water) or Column Chromatography (Hexane/EtOAc Gradient) CheckSolvent->Sol_Solvent No

Caption: A decision tree for troubleshooting common synthesis issues.

Q3: My product is an oil or a sticky solid that is difficult to purify. How can I obtain a clean, crystalline product?

Answer: This often points to issues in the work-up or the presence of persistent impurities.

  • Cause 1: Incomplete Hydrolysis or Incorrect pH. The work-up step requires the complete hydrolysis of the iminium salt intermediate. If the pH is not properly adjusted, you may be left with salts or partially hydrolyzed species.

    • Solution: After quenching the reaction mixture on ice, it is crucial to neutralize it. Add a base (like 10% NaOH solution or saturated NaHCO₃) slowly until the pH is approximately 7-8. This ensures the iminium salt is fully hydrolyzed to the aldehyde and precipitates as a solid. The solid can then be collected by filtration.

  • Cause 2: Presence of Impurities. Even after a proper work-up, residual DMF or other minor byproducts can hinder crystallization.

    • Solution 1 (Recrystallization): 5-Fluoroindole-3-carbaldehyde can often be purified by recrystallization. A common solvent system is ethanol/water.[11] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy. Allow it to cool slowly to form crystals.

    • Solution 2 (Column Chromatography): If recrystallization is ineffective, silica gel column chromatography is the best alternative. A solvent system with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 30:70 EtOAc:Hexane) is typically effective at separating the product from less polar impurities and baseline contaminants.[8]

Experimental Protocol & Data

Detailed Synthesis Protocol
  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.

  • Formylation: Dissolve 5-fluoroindole (1.0 equiv.) in anhydrous DMF (5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring. A precipitate should form. Slowly neutralize the mixture by adding 10% aqueous sodium hydroxide solution until the pH is 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.

  • Purification: Dry the crude solid under vacuum. Recrystallize from an ethanol/water mixture to yield 5-fluoroindole-3-carbaldehyde as a crystalline solid.[12]

Typical Reaction and Product Data
ParameterValueSource
Molecular Formula C₉H₆FNO[13]
Molecular Weight 163.15 g/mol [13][14]
Appearance Colorless to yellow crystalline solid[12]
Typical Yield 85-95%[2][11]
Storage 4°C, under nitrogen[13]
Characterization Data (Expected)
  • ¹H NMR (DMSO-d₆): δ 12.2 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.3 (s, 1H, Ar-H), 7.8 (dd, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 7.2 (td, 1H, Ar-H).

  • ¹³C NMR: Key peaks expected around δ 185 (CHO), 159 (C-F), 138, 135, 125, 120, 113, 112, 107.[15]

  • Mass Spec (ESI+): m/z 164.05 [M+H]⁺.

References

Improving the yield and purity of 5-Fluoroindoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoroindoline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your product.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. Achieving high yield and purity is critical for downstream applications. This guide addresses common challenges encountered during its synthesis and purification, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 5-Fluoroindoline?

The most common precursor is 5-fluoroindole. The synthesis of 5-fluoroindoline is typically achieved through the reduction of the 2,3-double bond of the 5-fluoroindole ring system.

Q2: My 5-Fluoroindoline free base is an oil/low-melting solid and difficult to handle. What should I do?

5-Fluoroindoline free base is often a liquid or a low-melting solid at room temperature, which can make purification by recrystallization challenging. Conversion to its hydrochloride salt provides a crystalline solid that is generally more stable and easier to handle, purify, and store.

Q3: What are the recommended storage conditions for 5-Fluoroindoline and its hydrochloride salt?

5-Fluoroindoline should be stored at 2-8°C. Amine compounds, in general, can be sensitive to light and air, so storage under an inert atmosphere (e.g., argon or nitrogen) in a dark, cool place is recommended to prevent oxidation and degradation[1]. The hydrochloride salt is generally more stable but should also be stored in a cool, dry place.

Q4: I am seeing a complex mixture of products in my reduction of 5-fluoroindole. What could be the cause?

Over-reduction or side reactions due to harsh reducing agents or acidic conditions can lead to a complex product mixture. The choice of reducing agent is critical. For instance, strong reducing agents might affect other functional groups or the aromatic ring. It is important to use a selective reducing agent for the indole double bond.

Troubleshooting Guides

Part 1: Synthesis - Reduction of 5-Fluoroindole to 5-Fluoroindoline

The reduction of the indole nucleus to an indoline is a key step. Here are some common issues and their solutions.

Issue 1: Low Yield or Incomplete Reaction

  • Causality: The choice of reducing agent and reaction conditions are paramount. The indole ring is relatively electron-rich, and reduction requires specific reagents to avoid side reactions. Catalytic hydrogenation can sometimes be sluggish.

  • Troubleshooting Steps:

    • Reagent Selection: A common and effective method for the reduction of indoles to indolines is the use of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), in the presence of an acid like trifluoroacetic acid (TFA)[2]. This method is often rapid and provides good yields[2]. An alternative is catalytic hydrogenation (e.g., using Pd/C as a catalyst), though this may require optimization of pressure, temperature, and solvent.

    • Reaction Conditions:

      • Temperature: For borane reductions, the reaction is often carried out at room temperature or slightly below[2]. For catalytic hydrogenation, gentle heating may be necessary, but excessive heat can lead to side reactions.

      • Solvent: Anhydrous solvents are crucial for borane reductions. Tetrahydrofuran (THF) is a common choice[2]. For catalytic hydrogenation, ethanol or ethyl acetate are often used.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times.

Issue 2: Formation of Impurities

  • Causality: Side reactions such as polymerization or N-N bond cleavage (if starting from a hydrazine derivative in a one-pot synthesis) can occur, especially under harsh acidic conditions[3]. Over-reduction can also lead to undesired products.

  • Troubleshooting Steps:

    • Control Acidity: If using an acid-catalyzed reduction, carefully control the amount and type of acid. Strong acids can sometimes promote polymerization of the indole nucleus[4].

    • Purification of Starting Material: Ensure the 5-fluoroindole starting material is pure. Impurities from the indole synthesis can interfere with the reduction step.

    • Work-up Procedure: After the reaction is complete, a careful work-up is necessary. For borane reductions, the excess reagent is typically quenched with water or methanol[2]. The mixture is then made basic to extract the free 5-fluoroindoline into an organic solvent[2].

Part 2: Purification and Salt Formation

Issue 3: Difficulty in Purifying 5-Fluoroindoline Free Base

  • Causality: As mentioned, the free base is often an oil, making purification by crystallization difficult. Column chromatography can be used, but the compound may streak on silica gel due to its basic nature.

  • Troubleshooting Steps:

    • Column Chromatography: If purification of the free base is necessary, consider using a silica gel column with a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to reduce tailing.

    • Conversion to Hydrochloride Salt: The most effective purification strategy is often to convert the crude free base to its hydrochloride salt and then recrystallize the salt.

Issue 4: Low Yield During Hydrochloride Salt Formation and Recrystallization

  • Causality: The choice of solvent is critical for both the precipitation and recrystallization of the hydrochloride salt. Using a solvent in which the salt is too soluble will result in low recovery.

  • Troubleshooting Steps:

    • Salt Formation:

      • Dissolve the crude 5-fluoroindoline free base in a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane.

      • Add a solution of hydrochloric acid in a solvent in which the hydrochloride salt is insoluble. A common choice is HCl in diethyl ether or isopropanol[5][6]. The salt should precipitate out of the solution.

    • Recrystallization:

      • Solvent Selection: For recrystallizing amine hydrochloride salts, alcohols like isopropanol are often a good choice[5][7]. Ethanol can sometimes be too good a solvent, leading to lower yields[7]. A mixed solvent system, such as isopropanol/diethyl ether, can also be effective.

      • Procedure: Dissolve the crude hydrochloride salt in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to form well-defined crystals. If no crystals form, it may be due to using too much solvent or supersaturation[7]. In such cases, you can try to evaporate some of the solvent or scratch the inside of the flask to induce crystallization[7].

Experimental Protocols

Protocol 1: Reduction of 5-Fluoroindole to 5-Fluoroindoline

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up A 1. Dissolve 5-fluoroindole in anhydrous THF under N2. B 2. Cool the solution in an ice bath. A->B C 3. Add BH3·THF solution dropwise. B->C D 4. Add trifluoroacetic acid dropwise. C->D E 5. Stir at room temperature until reaction is complete (monitor by TLC/HPLC). D->E F 6. Quench with methanol. E->F G 7. Make the solution basic with aq. NaOH. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry the organic layer and concentrate. H->I G cluster_0 Salt Formation cluster_1 Recrystallization A 1. Dissolve crude 5-fluoroindoline in diethyl ether. B 2. Add HCl in diethyl ether dropwise to precipitate the salt. A->B C 3. Filter the solid and wash with cold diethyl ether. B->C D 4. Dissolve the crude salt in a minimal amount of hot isopropanol. C->D E 5. Allow the solution to cool slowly to room temperature. D->E F 6. Further cool in an ice bath to maximize crystallization. E->F G 7. Filter the crystals and dry under vacuum. F->G

References

Technical Support Center: Purification of 5-Fluoroindoline Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-fluoroindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this compound. Here, you will find not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound is failing to crystallize from solution, even after cooling. What is happening?

A1: This is a common issue known as supersaturation, where the concentration of the solute exceeds its equilibrium solubility at a given temperature, but crystal nucleation has not occurred. Several factors could be at play:

  • Excess Solvent: The most frequent cause is the use of too much solvent during the initial dissolution step.[1] This prevents the solution from becoming saturated upon cooling.

  • Lack of Nucleation Sites: Crystals require a surface to begin growing. Highly clean glassware might not offer enough imperfections for nucleation to start.

  • High Purity: Ironically, a very pure compound can sometimes be difficult to crystallize without the presence of seed crystals.

Solution:

  • Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[1] The microscopic scratches on the glass can provide the necessary nucleation sites.

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution. This will act as a template for further crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and re-cool. Be careful not to evaporate too much, as this can cause the compound to "oil out" or crash out with impurities.

Q2: Upon cooling, my compound separates as an oil instead of forming solid crystals. How can I resolve this "oiling out"?

A2: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[2] This is often due to a high concentration of impurities, which can depress the melting point of the mixture, or too rapid cooling.

Solution:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small, measured amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.[2]

  • Slower Cooling: Rapid cooling can shock the solution, favoring oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate.

  • Change Solvent System: The chosen solvent might not be optimal. Consider a solvent with a lower boiling point or a different polarity. A mixed solvent system can sometimes resolve this issue.

Q3: What is the best solvent system for recrystallizing this compound?

A3: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[1] For amine hydrochlorides, polar protic solvents are often a good starting point.[3]

  • Recommended Single Solvents: Isopropanol is often a preferred solvent for the recrystallization of hydrochloride salts. Ethanol can also be effective.

  • Mixed Solvent Systems: A powerful technique involves using a solvent pair.[3] For example, dissolve the compound in a minimal amount of a "good" solvent like hot methanol or ethanol, and then slowly add a "poor" solvent like diethyl ether or ethyl acetate until the solution becomes faintly cloudy (the cloud point). Reheat to clarify and then cool slowly. This method allows for fine-tuning of the solubility.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No Crystals Form 1. Too much solvent used.2. Solution is supersaturated.3. Compound is highly soluble at low temperatures in the chosen solvent.1. Evaporate some solvent and re-cool.2. Scratch the inner surface of the flask or add a seed crystal.3. Change to a less polar solvent or use a mixed solvent system with an anti-solvent.
Compound "Oils Out" 1. Cooling is too rapid.2. High concentration of impurities.3. Solvent boiling point is too high.1. Reheat to dissolve the oil, add a small amount of extra solvent, and cool slowly.2. Consider a preliminary purification step (e.g., charcoal treatment if colored impurities are present).3. Select a solvent with a lower boiling point.
Low Recovery Yield 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with warm solvent.1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask).3. Always wash the collected crystals with a small amount of ice-cold solvent.[1]
Crystals are Colored 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. Note: Use charcoal sparingly as it can adsorb your product.
Crystals Form Too Quickly 1. Solution is too concentrated.2. Cooling is too fast.1. Reheat, add a small amount of additional solvent, and re-cool slowly. Rapid crystal formation can trap impurities.[2]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general framework. The optimal solvent ratios and temperatures may need to be adjusted based on the purity of your starting material.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of your crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., isopropanol, ethanol, methanol, water) to each tube at room temperature to assess solubility.

  • A good solvent will show low solubility at room temperature.

  • Gently heat the tubes with the insoluble samples. An ideal solvent will fully dissolve the compound when hot.

  • Allow the promising solutions to cool to room temperature and then in an ice bath to observe crystal formation.

2. Recrystallization Workflow:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude 5-fluoroindoline HCl in an Erlenmeyer flask B Add minimal amount of hot recrystallization solvent A->B C Heat until fully dissolved B->C D Preheat filtration apparatus C->D If insoluble impurities are present F Allow filtrate to cool slowly to room temperature C->F If no hot filtration needed E Filter hot solution to remove insoluble impurities D->E E->F G Cool further in an ice-water bath F->G H Collect crystals by vacuum filtration G->H I Wash with a small amount of ice-cold solvent H->I J Dry crystals under vacuum I->J

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., isopropanol) to boiling. Add the hot solvent to the flask in small portions, swirling and heating after each addition, until the solid has just dissolved. Using the minimum amount of hot solvent is crucial for good recovery.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture and then heat it back to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.

References

Technical Support Center: HPLC Purification of Fluorinated Prostaglandins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated prostaglandins. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these potent and often challenging molecules. The introduction of fluorine atoms into a prostaglandin structure dramatically alters its physicochemical properties, necessitating specialized approaches for high-performance liquid chromatography (HPLC) purification.

This document moves beyond standard protocols to provide a deeper understanding of the method development and troubleshooting process. We will explore the causality behind experimental choices, ensuring that every step is part of a self-validating and robust analytical system.

Core Principles: Building a Robust Purification Strategy

Before addressing specific troubleshooting scenarios, it is crucial to understand the foundational principles governing the separation of fluorinated prostaglandins. These molecules are acidic, structurally complex, and often exist as isomers, demanding careful selection of chromatographic parameters.

Choosing the Right HPLC Mode and Stationary Phase

The vast majority of prostaglandin separations are performed using Reverse-Phase HPLC (RP-HPLC) due to its compatibility with the aqueous-organic mobile phases required to dissolve these compounds. However, the choice of stationary phase is the most critical factor for achieving selectivity.

  • C18 (Octadecylsilane): The workhorse of RP-HPLC, C18 columns separate primarily based on hydrophobicity. While effective for initial cleanup, they often fail to resolve structurally similar fluorinated prostaglandin isomers or impurities where the primary difference is not hydrophobicity but changes in electron distribution due to the fluorine atoms.

  • Fluorinated Phases (PFP, F5): Pentafluorophenyl (PFP) phases are exceptionally powerful for separating halogenated compounds like fluorinated prostaglandins. These columns offer a unique selectivity mechanism that goes beyond simple hydrophobicity. They engage in dipole-dipole, π-π, and charge-transfer interactions, which are highly sensitive to the position of electronegative fluorine atoms on the prostaglandin skeleton. This often results in dramatically different elution orders and enhanced resolution for difficult-to-separate compounds compared to a C18 column.

  • Chiral Stationary Phases (CSPs): Prostaglandins possess multiple chiral centers. The synthesis of fluorinated analogs can introduce additional stereoisomers. As enantiomers and diastereomers can have vastly different pharmacological activities, their separation is often a regulatory requirement. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are frequently used for the chiral separation of prostaglandins and their precursors.[1][2][3]

Table 1: HPLC Column Selection Guide for Fluorinated Prostaglandins
Stationary PhasePrimary Separation PrincipleStrengthsCommon Issues & Considerations
C18 (End-capped) HydrophobicityRobust, widely available, good for general purity assessment.Poor resolution of positional isomers; peak tailing for acidic compounds.
PFP (Pentafluorophenyl) Mixed-mode (hydrophobic, dipole-dipole, π-π interactions)Excellent selectivity for halogenated compounds and positional isomers.May require different mobile phase optimization than C18.
Chiral (e.g., Chiralcel OJ-RH) Enantioselective interactionsResolves enantiomers and diastereomers.[1]Typically used with specific mobile phases; lower capacity than achiral phases.
Optimizing the Mobile Phase: The Key to Control

The mobile phase dictates how analytes interact with the stationary phase. For acidic molecules like prostaglandins, precise control is essential.

  • pH Control: The carboxylic acid moiety on most prostaglandins must be suppressed to ensure good peak shape and reproducible retention. This is achieved by acidifying the aqueous portion of the mobile phase to a pH of approximately 3-4 using additives like formic acid, acetic acid, or phosphoric acid.[1][4] At this pH, the carboxyl group is protonated (COOH), making the molecule less polar and minimizing undesirable ionic interactions with the silica backbone of the column, which is a primary cause of peak tailing.[4]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better selectivity (i.e., different spacing between peaks) for prostaglandin isomers compared to methanol.[4]

  • Ion-Pairing Reagents: For particularly polar or difficult-to-retain prostaglandins, ion-pairing chromatography can be employed. An ion-pairing reagent, such as tetrabutylammonium, is added to the mobile phase.[5][6] It forms a neutral complex with the ionized prostaglandin, increasing its hydrophobicity and retention on a reverse-phase column. However, these reagents can be difficult to remove from the column and are often incompatible with mass spectrometry.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific, common problems encountered during the HPLC purification of fluorinated prostaglandins.

Q1: My fluorinated prostaglandin is co-eluting with a structurally similar impurity. How can I improve the resolution?

A1: This is a classic selectivity problem. When dealing with fluorinated analogs, impurities can include positional isomers or stereoisomers that are difficult to separate.[7]

  • First, optimize your gradient. A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) will give the peaks more time to separate.[4]

  • Switch the organic modifier. If you are using methanol, try acetonitrile, or vice versa. The different solvent properties can alter selectivity.

  • The most effective solution is often to change the stationary phase. If you are using a C18 column, switch to a PFP (Pentafluorophenyl) column. The unique interaction mechanisms of PFP phases are highly effective at resolving halogenated isomers that are inseparable on a C18 column. A patent for the purification of fluorinated prostaglandins like Tafluprost highlights the difficulty of removing structurally similar impurities and the success of preparative HPLC for this purpose.[7]

Q2: I'm observing significant peak tailing for my analyte. What is causing this and how do I fix it?

A2: Peak tailing for acidic compounds like prostaglandins is almost always caused by secondary ionic interactions between the negatively charged carboxylate group of the analyte and residual, positively charged silanol groups (Si-OH) on the surface of the silica-based column packing.[4]

  • Ensure adequate mobile phase acidity. The primary solution is to lower the pH of your mobile phase to around 3-4 using 0.1% formic or acetic acid. This protonates the prostaglandin's carboxylic acid, neutralizing its charge and eliminating the ionic interaction.[4]

  • Use a modern, high-purity column. Newer columns are manufactured with higher purity silica and are more effectively "end-capped," meaning most of the residual silanol groups are chemically blocked, reducing the sites available for secondary interactions.

  • Consider a lower flow rate. This can sometimes improve peak shape by allowing more time for interactions to reach equilibrium.

Q3: My retention times are drifting between injections, making fraction collection unreliable. What should I check?

A3: Drifting retention times point to a lack of system equilibrium or a changing mobile phase composition.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection. For gradient methods, this means running the initial conditions for at least 10-15 column volumes.

  • Mobile Phase Preparation: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[8] For maximum reproducibility, premix your mobile phases manually. Also, ensure the mobile phase is properly degassed to prevent bubble formation in the pump.

  • Temperature Control: Use a column oven. Fluctuations in ambient temperature will change the viscosity of the mobile phase and affect retention times. A stable temperature of 30-40 °C can also improve efficiency.[4]

Q4: I am trying to separate enantiomers of my fluorinated prostaglandin, but they elute as a single peak. What am I doing wrong?

A4: Standard reverse-phase columns like C18 and PFP are achiral and cannot separate enantiomers. Enantiomers have identical physical properties in a non-chiral environment.

  • You must use a Chiral Stationary Phase (CSP). For prostaglandins, polysaccharide-based columns are a common choice.[1] These columns create a chiral environment where the two enantiomers interact differently, leading to different retention times.

  • Method development for chiral separations is specific. The mobile phase often consists of an alcohol/water mixture or a hydrocarbon/alcohol mixture. A study on the separation of natural prostaglandin enantiomers found that a mobile phase of acetonitrile, methanol, and water (acidified to pH 4) was effective on a Chiralcel OJ-RH column.[1][9]

Experimental Workflows & Diagrams

Visualizing the logic of method development and troubleshooting can streamline the process and lead to faster, more effective solutions.

Diagram 1: HPLC Method Development Strategy

This diagram outlines the logical flow for developing a new purification method for a fluorinated prostaglandin.

MethodDevelopment Analyte Analyte Characterization (pKa, UV, solubility) Mode Select HPLC Mode (Reverse Phase) Analyte->Mode Column Select Column (Start with C18 & PFP) Mode->Column Mobile Select Mobile Phase (ACN/H2O + 0.1% FA) Column->Mobile Scout Scouting Gradient (e.g., 5-95% ACN) Mobile->Scout Optimize Optimize Gradient (Shallow gradient around elution %) Scout->Optimize Check Check Resolution & Peak Shape Optimize->Check Final Validated Method Check->Final Acceptable Troubleshoot Troubleshoot (See Diagram 2) Check->Troubleshoot Not Acceptable Troubleshoot->Optimize

Caption: A logical workflow for developing a robust HPLC method.

Diagram 2: Troubleshooting Workflow for Poor Resolution

This decision tree provides a step-by-step guide for improving the separation of co-eluting peaks.

Troubleshooting Start Poor Resolution (Co-eluting Peaks) Step1 Decrease Gradient Slope? Start->Step1 Step2 Change Organic Modifier? (ACN <-> MeOH) Step1->Step2 No Success Resolution Achieved Step1->Success Yes Step3 Change Column Chemistry? (C18 -> PFP) Step2->Step3 No Step2->Success Yes Step3->Success Yes Fail Still Poor Resolution (Consider 2D-LC or SFC) Step3->Fail No

Caption: A decision tree for systematically resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q: Is preparative HPLC a viable option for purifying gram-scale quantities of fluorinated prostaglandins?

A: Yes, preparative HPLC is a standard technique for purifying high-value active pharmaceutical ingredients like fluorinated prostaglandins.[7] The process involves scaling up a validated analytical method. This requires using a larger dimension column, a higher flow rate, and carefully determining the maximum sample load that can be injected without sacrificing resolution. The goal is to maximize throughput while maintaining the required purity.

Q: My fluorinated prostaglandin has poor UV absorbance. What are my detection options?

A: While many prostaglandins have a chromophore that allows for UV detection around 200-210 nm, sensitivity can be an issue.[2][9] The best alternative is Mass Spectrometry (MS) . An LC-MS system provides exceptional sensitivity and selectivity.[10][11] It can detect your compound at very low levels and provides mass information that confirms the identity of your peak, which is invaluable when dealing with closely related impurities.

Q: What is Supercritical Fluid Chromatography (SFC), and when should I consider it?

A: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[12] It is often considered a form of normal-phase chromatography. SFC has several advantages for prostaglandin purification:

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations.[13]

  • "Green" Chemistry: It significantly reduces the consumption of organic solvents.

  • Chiral Separations: SFC is particularly powerful for chiral separations and is often the preferred method in the pharmaceutical industry for this application.[12]

  • Preparative Scale: The CO2 mobile phase evaporates upon depressurization, making sample recovery simple and efficient.[14]

If you are performing frequent chiral separations or need a high-throughput preparative solution, SFC is an excellent technology to explore.[15]

References

Stability of 5-Fluoroindoline hydrochloride under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoroindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on ensuring the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios related to the storage and handling of this compound, grounded in established principles of chemical stability and pharmaceutical testing guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at -20°C , protected from light, and in a tightly sealed container to prevent moisture ingress.[1] As a hydrochloride salt, it is generally more stable than the freebase form; however, minimizing exposure to environmental factors is crucial for preserving its purity over time.

Q2: I left a vial of this compound on the benchtop at room temperature for a few hours. Is it still usable?

Short-term exposure to ambient temperature is unlikely to cause significant degradation, especially if the compound is in its solid, crystalline salt form. The product is chemically stable under standard ambient conditions (room temperature).[2] However, for quantitative experiments or long-term studies, it is best practice to minimize such excursions. If you observe any change in physical appearance (e.g., color change, clumping), it would be prudent to re-analyze the material for purity before use.

Q3: My this compound has developed a slight yellowish tint. What could be the cause?

A color change often indicates chemical degradation. For indoline derivatives, a yellowish or brownish tint can be a sign of oxidation.[3][4] The indoline ring is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. We recommend performing an analytical check (e.g., HPLC-UV, LC-MS) to assess the purity and identify potential degradation products.

Q4: Can I store this compound in an aqueous solution? For how long?

Storing this compound in aqueous solutions for extended periods is not recommended without proper stability studies. As a hydrochloride salt, it will form an acidic solution in water. While this acidic environment can be protective against some forms of degradation, hydrolysis of the compound or excipients, if present, can still occur over time.[5] If you must store it in solution, we advise preparing it fresh. For short-term storage (e.g., up to 24 hours), keep the solution refrigerated at 2-8°C and protected from light. For longer-term storage, a stability-indicating assay should be used to determine an appropriate expiration period for the solution under your specific conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing a logical approach to problem-solving.

Scenario 1: Inconsistent results in biological assays using different batches of this compound.

  • Potential Cause: Degradation of one or more batches due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that all batches have been stored under the recommended conditions (-20°C, protected from light, desiccated).

    • Visual Inspection: Compare the physical appearance of the different batches. Note any differences in color or crystal form.

    • Purity Analysis: Analyze the purity of each batch using a suitable analytical method like HPLC-UV. This will provide quantitative data on the purity of the main compound and the presence of any degradation products.

    • Forced Degradation Comparison: As a more advanced step, you can subject a known good batch to forced degradation (see protocol below) and compare the degradation profile with the problematic batches. This can help confirm if the observed impurities are indeed degradation products.

Scenario 2: Appearance of a new peak in the HPLC chromatogram of a this compound sample during a stability study.

  • Potential Cause: Formation of a degradation product due to hydrolysis, oxidation, or photolysis.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying the cause of a new peak in an HPLC chromatogram.

Data Summary: Stability of this compound

The following table summarizes the expected stability of this compound under various conditions, based on general principles for similar chemical structures. This should be used as a guideline, and we strongly recommend performing your own stability studies for critical applications.

ConditionTemperatureHumidityLight ExposureExpected StabilityPotential Degradation Pathway
Long-Term Storage -20°CLow (desiccated)ProtectedHighMinimal
Accelerated Storage 40°C75% RHProtectedModerateOxidation, Hydrolysis
Forced Degradation (Acid) 60°CN/AProtectedLowHydrolysis
Forced Degradation (Base) 60°CN/AProtectedLowHydrolysis, Oxidation
Forced Degradation (Oxidative) Room TempN/AProtectedLowOxidation
Photostability 25°CN/AExposed to LightModerate to LowPhotolytic Oxidation/Rearrangement

Experimental Protocols

Protocol 1: Step-by-Step Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a clear vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the solid in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

    • Dissolve both the exposed and control samples in methanol and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Methanol B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) F Photolytic Degradation (ICH Q1B) G Neutralize & Dilute B->G C->G D->G H Dissolve & Dilute E->H F->H I HPLC Analysis G->I H->I J Compare with Unstressed Control I->J K Identify & Quantify Degradants J->K

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Navigating the N-alkylation of 5-Fluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific challenges encountered during the N-alkylation of 5-fluoroindoline hydrochloride. The following troubleshooting guide and frequently asked questions (FAQs) are designed to provide in-depth, field-proven insights to help you navigate this nuanced chemical transformation successfully.

Introduction to the Core Challenges

The N-alkylation of this compound presents a unique set of challenges stemming from three primary factors:

  • The Starting Material is a Hydrochloride Salt: The presence of the HCl salt means the indoline nitrogen is protonated, rendering it non-nucleophilic. This necessitates a carefully chosen base in sufficient quantity to both neutralize the salt and deprotonate the indoline nitrogen to generate the reactive nucleophile.

  • The Electron-Withdrawing Nature of the 5-Fluoro Substituent: The fluorine atom at the 5-position deactivates the aromatic ring through its inductive effect. This reduces the nucleophilicity of the indoline nitrogen, making the alkylation reaction more challenging compared to its non-fluorinated counterpart.

  • Potential for Side Reactions: As with many alkylation reactions involving heterocyclic amines, there is a risk of over-alkylation or competing C-alkylation, although the latter is less common for indolines compared to indoles.

This guide will provide detailed, practical solutions to overcome these specific hurdles.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems observed during the N-alkylation of this compound.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing little to no formation of my desired N-alkylated product, with the starting this compound being largely unreacted. What are the likely causes and how can I resolve this?

Answer: This is a frequent and frustrating issue that typically points to inadequate deprotonation of the starting material or suboptimal reaction conditions. Let's break down the potential causes and their solutions.

Potential Cause 1: Insufficient Base

  • The "Why": Since your starting material is a hydrochloride salt, the first equivalent of base is consumed in an acid-base neutralization reaction to form the free base of 5-fluoroindoline. A second equivalent of base is then required to deprotonate the indoline nitrogen, generating the nucleophilic anion necessary for the alkylation to proceed. Using only one equivalent of a strong base will likely result in minimal to no reaction.

  • The Solution: Always use at least two equivalents of a strong base . It is common practice to use a slight excess (e.g., 2.1-2.5 equivalents) to ensure complete deprotonation.[1]

Potential Cause 2: Inappropriate Base Strength

  • The "Why": The 5-fluoro substituent makes the indoline nitrogen less basic (and its conjugate acid more acidic), but a sufficiently strong base is still required for complete deprotonation to outcompete side reactions. Weaker bases like potassium carbonate (K₂CO₃) may not be effective, especially with less reactive alkylating agents.

  • The Solution: Employ a strong base such as sodium hydride (NaH) . NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the indoline nitrogen, driving the reaction forward.[2][3][4]

Potential Cause 3: Suboptimal Solvent and Temperature

  • The "Why": The choice of solvent is critical for solvating the reagents and facilitating the reaction. The reaction may also have a significant activation energy barrier that is not overcome at room temperature.

  • The Solution:

    • Solvent: Use a polar aprotic solvent like anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) . These solvents are excellent for SN2 reactions.[3][5]

    • Temperature: While initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen evolution, the subsequent alkylation step may require heating.[4] Gradually increasing the temperature to 40-80 °C can significantly improve the reaction rate, especially with less reactive alkyl halides.[3][5]

Potential Cause 4: Poor Quality or Wet Reagents

  • The "Why": Sodium hydride reacts violently with water. Any moisture in the reaction will consume the base and reduce its effectiveness. Impurities in the starting material or alkylating agent can also interfere with the reaction.

  • The Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction is messy, showing multiple spots on the TLC plate. How can I improve the selectivity and minimize side products?

Answer: The formation of multiple products often points to over-alkylation or decomposition.

Potential Cause 1: Over-alkylation

  • The "Why": While less common than with simple amines, if the N-alkylated product is still sufficiently nucleophilic, it could potentially react with another molecule of the alkylating agent, leading to a quaternary ammonium salt.

  • The Solution:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.[3]

    • Slow Addition: Add the alkylating agent dropwise to the solution of the deprotonated indoline. This maintains a low concentration of the electrophile and minimizes the chance of a second alkylation event.[1]

Potential Cause 2: Decomposition

  • The "Why": High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting material, product, or even the solvent (e.g., NaH in DMF at high temperatures).[5]

  • The Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If decomposition is observed at higher temperatures, try running the reaction for a longer time at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: Do I need to perform a separate neutralization step before adding the strong base for the N-alkylation?

A1: No, a separate neutralization and extraction of the free base is generally not necessary and can be less efficient. The most common and practical approach is to use at least two equivalents of a strong base like NaH in situ. The first equivalent neutralizes the hydrochloride salt, and the second deprotonates the indoline nitrogen.[1]

Q2: How does the 5-fluoro group affect the reactivity of the indoline nitrogen?

A2: The fluorine atom is strongly electron-withdrawing through the sigma bond network (inductive effect). This effect reduces the electron density on the entire aromatic ring system, including the nitrogen atom. As a result, the nitrogen of 5-fluoroindoline is less nucleophilic than that of unsubstituted indoline, which can make the N-alkylation reaction slower and require more forcing conditions (e.g., higher temperature or a more reactive alkylating agent).[6]

Q3: What is a good starting point for reaction conditions for the N-alkylation of this compound with an alkyl bromide?

A3: A reliable set of starting conditions would be:

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Carefully add NaH (60% dispersion in mineral oil, 2.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl bromide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. If the reaction is sluggish, gently heat to 40-60 °C.[4]

Q4: My alkylating agent is an alkyl chloride, which is less reactive than a bromide or iodide. What can I do to improve the reaction?

A4: To compensate for the lower reactivity of an alkyl chloride, you can add a catalytic amount of sodium iodide or potassium iodide (e.g., 0.1 eq.) to the reaction mixture. This will perform an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide, which will then be consumed in the N-alkylation reaction.

Data and Protocols

Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the N-alkylation of this compound.

ParameterRecommended ConditionRationale & Reference(s)
Substrate 5-Fluoroindoline HClStarting material is a salt.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for effective deprotonation.[2][3]
Base Stoichiometry 2.1 - 2.5 equivalents1 eq. to neutralize HCl, 1.1-1.5 eq. to deprotonate the indoline N-H.[1]
Solvent Anhydrous DMF or THFPolar aprotic solvents that are excellent for SN2 reactions.[3][5]
Alkylating Agent Alkyl Iodide > Alkyl Bromide > Alkyl ChlorideReactivity trend for SN2 reactions.
Agent Stoichiometry 1.05 - 1.2 equivalentsMinimizes over-alkylation.[3]
Temperature 0 °C (deprotonation), then RT to 80 °C (alkylation)Control initial exotherm, then provide energy to overcome activation barrier.[4][5]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of NaH by atmospheric moisture.[2][3]
General Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (to make a 0.1-0.5 M solution).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) in small portions.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC. Gentle heating (e.g., 50 °C) may be necessary for less reactive alkyl halides.[4]

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

Visualizations

Reaction Pathway Diagram

reaction_pathway cluster_0 Step 1: Neutralization & Deprotonation cluster_1 Step 2: N-Alkylation (SN2) Start_HCl 5-Fluoroindoline HCl Free_Base 5-Fluoroindoline (Free Base) Start_HCl->Free_Base + 1 eq. NaH - NaCl, - H₂ Anion Indolinide Anion (Nucleophile) Free_Base->Anion + 1 eq. NaH - H₂ Product N-Alkyl-5-Fluoroindoline Anion->Product Alkyl_Halide R-X Alkyl_Halide->Product

Caption: Reaction pathway for the N-alkylation of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low or No Product Yield check_base Is Base Stoichiometry ≥ 2.1 eq.? start->check_base check_strength Is the Base Strong Enough? (e.g., NaH) check_base->check_strength Yes adjust_base_eq Action: Use ≥ 2.1 eq. of Base check_base->adjust_base_eq No check_conditions Are Solvents Anhydrous & Atmosphere Inert? check_strength->check_conditions Yes use_strong_base Action: Switch to NaH check_strength->use_strong_base No check_temp Was the Reaction Heated? check_conditions->check_temp Yes ensure_dry Action: Use Anhydrous Solvents & Inert Gas check_conditions->ensure_dry No increase_temp Action: Increase Temperature (e.g., 40-80 °C) check_temp->increase_temp No success Problem Resolved check_temp->success Yes increase_temp->success adjust_base_eq->success use_strong_base->success ensure_dry->success

Caption: Decision tree for troubleshooting low yield in N-alkylation experiments.

References

Technical Support Center: Optimizing Fluorination Time and Temperature in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing two of the most critical parameters in fluorination reactions: time and temperature. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of introducing fluorine into your target molecules.

The narrative below is structured to address specific challenges you may encounter, explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that frequently arise during fluorination reactions. Each issue is presented in a question-and-answer format, providing a clear path from problem to resolution.

Issue 1: Low or No Product Yield

Q: My fluorination reaction is resulting in a low yield or no desired product. What are the primary factors related to time and temperature that I should investigate?

A: Low or nonexistent yields are a common frustration, often pointing to suboptimal reaction kinetics or reagent decomposition. A systematic approach to troubleshooting is crucial.[1]

Causality and Experimental Solutions:

  • Insufficient Thermal Energy: Many fluorination reactions, particularly deoxyfluorinations of alcohols, have a significant activation energy barrier and require heating to proceed at a practical rate.[1] If the reaction temperature is too low, the reaction may stall completely.

    • Troubleshooting Protocol:

      • Initial Low-Temperature Screen: If you started at a low temperature (e.g., -78 °C or 0 °C) to control exothermicity or side reactions, and you observe no product formation after a reasonable time, a gradual increase in temperature is warranted.

      • Stepwise Temperature Increase: Warm the reaction mixture in controlled increments (e.g., to room temperature, then to 40 °C, 60 °C, etc.), monitoring the reaction progress at each stage by a suitable analytical method like TLC, LC-MS, or ¹⁹F NMR.

      • Kinetics vs. Thermodynamics: Be aware that higher temperatures can sometimes favor undesired thermodynamic products over the desired kinetic product.[2][3] Careful analysis of the product mixture at different temperatures is essential.

  • Reagent Decomposition: Many fluorinating agents are thermally sensitive. For instance, Diethylaminosulfur Trifluoride (DAST) can decompose at temperatures above 80-90 °C, leading to hazardous byproducts and a loss of fluorinating power.[1][4][5]

    • Troubleshooting Protocol:

      • Consult Reagent Documentation: Always check the supplier's technical data sheet or relevant literature for the thermal stability of your specific fluorinating agent.

      • Controlled Heating: When increasing the temperature, do so cautiously and avoid exceeding the known decomposition temperature of the reagent.

      • Reaction Calorimetry: For scaling up, using reaction calorimetry can help understand the reaction's thermal profile and prevent runaway reactions.[6]

  • Reaction Time: It's possible the reaction simply hasn't had enough time to proceed to completion, especially at lower temperatures. Conversely, extended reaction times, particularly at elevated temperatures, can lead to product degradation or the formation of byproducts.

    • Troubleshooting Protocol:

      • Time-Course Study: Set up a series of small-scale reactions and quench them at different time points (e.g., 1h, 4h, 12h, 24h). Analyze the yield of the desired product to determine the optimal reaction time.

      • Monitor Starting Material Consumption: Use an appropriate analytical technique to track the disappearance of your starting material. The reaction should be stopped shortly after the starting material is fully consumed to minimize byproduct formation.[7]

Issue 2: Formation of Elimination or Rearrangement Byproducts

Q: My reaction is producing significant amounts of elimination (e.g., alkenes from alcohols) or rearrangement byproducts. How can I use time and temperature to minimize these?

A: The formation of elimination and rearrangement products is a classic example of competing reaction pathways, often highly sensitive to temperature.[1][8] These side reactions are particularly common in deoxyfluorination of alcohols with reagents like DAST.[7][9]

Causality and Experimental Solutions:

  • Kinetic vs. Thermodynamic Control: Fluorination via an Sₙ2 pathway is often the kinetically favored process at lower temperatures, while elimination (E2) or rearrangement (via a carbocationic intermediate in an Sₙ1-like process) can become more favorable at higher temperatures.[10]

    • Troubleshooting Protocol:

      • Lower the Reaction Temperature: This is the most effective initial strategy.[7] Start the reaction at a low temperature, such as -78 °C, and allow it to warm slowly to room temperature.[7] Maintaining a lower temperature throughout the reaction can significantly favor the desired Sₙ2 pathway.[7]

      • Controlled Warming: If the reaction is too slow at low temperatures, a very gradual and controlled warming protocol can help find a temperature window where the rate of fluorination is acceptable, and the rate of side reactions is minimal.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can allow for the slow formation of thermodynamically stable byproducts.

    • Troubleshooting Protocol:

      • Optimize for a Shorter Reaction Time: As described previously, conduct a time-course study to find the point of maximum yield for your desired product before significant byproduct accumulation occurs.

Issue 3: Over-fluorination or Poor Selectivity

Q: I am observing the formation of di- or poly-fluorinated products, or the fluorination is occurring at the wrong position on my molecule. How can temperature and time be adjusted to improve selectivity?

A: Selectivity issues arise when there are multiple reactive sites with similar activation energies. Temperature can be a powerful tool to differentiate between these sites.

Causality and Experimental Solutions:

  • Differentiating Reactive Sites: Often, different C-H or functional groups will have slightly different activation energies for fluorination. Lowering the reaction temperature can provide the system with just enough energy to overcome the barrier for the most reactive site, while leaving other potential sites unreacted.[11]

    • Troubleshooting Protocol:

      • Systematic Temperature Reduction: If you are running the reaction at room temperature or above, try systematically lowering the temperature (e.g., to 0 °C, -20 °C, or -78 °C). This can dramatically improve regioselectivity.

      • Controlled Reagent Addition at Low Temperature: Adding the fluorinating agent slowly at a low temperature can help maintain a low effective concentration of the reactive species, further enhancing selectivity.

  • Controlling Over-fluorination: Over-fluorination occurs when the mono-fluorinated product is as reactive or more reactive than the starting material.[7]

    • Troubleshooting Protocol:

      • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as a significant amount of the desired mono-fluorinated product has formed, before it can react further.[7][11]

      • Lower Temperature: Running the reaction at a lower temperature will slow down both the first and second fluorination steps, giving you a wider time window to quench the reaction at the desired point.[7]

      • Control Stoichiometry: While not directly a time or temperature variable, it's crucial to use a stoichiometric amount or only a slight excess of the fluorinating agent to disfavor multiple fluorinations.[7][11]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamentals of optimizing fluorination time and temperature.

Q1: What is a good starting point for temperature and time for a novel fluorination reaction?

A1: A conservative and effective approach is to start at a low temperature and gradually warm the reaction. A typical starting protocol would be to combine the substrate and solvent, cool to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), add the fluorinating agent, and then slowly allow the reaction to warm to room temperature over several hours.[7] Monitor the reaction progress throughout. This method minimizes the risk of runaway reactions and often favors the desired kinetic product.

Q2: How does the choice of fluorinating agent affect the optimal temperature?

A2: The choice of agent is critical.[1]

  • Nucleophilic Reagents: Reagents like DAST and Deoxo-Fluor often require initial cooling to control reactivity, followed by warming to drive the reaction to completion.[5] Deoxo-Fluor is generally more thermally stable than DAST.[7]

  • Electrophilic Reagents: Reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are often used at temperatures ranging from room temperature to elevated temperatures (e.g., 40-80 °C) depending on the substrate's reactivity.[12][13] However, for highly activated substrates, lower temperatures may be necessary to control selectivity.

  • Photoredox Catalysis: These reactions are often conducted at room temperature, as the energy is provided by visible light.[14][15] Temperature can still play a role in influencing reaction rates and selectivity.

Q3: Can reaction time be too short, even if the temperature is high?

A3: Absolutely. Chemical reactions require a certain amount of time for the reactants to collide in the correct orientation with sufficient energy. Even at an optimal temperature, if the reaction time is too short, the conversion to the product will be low. It's a common misconception to assume that high temperatures will lead to instantaneous reactions. A time-course study is always recommended to determine the optimal reaction duration.[16]

Q4: What are the safety implications of increasing the temperature in a fluorination reaction?

A4: Safety is paramount.[1]

  • Exothermic Reactions: Fluorination reactions can be highly exothermic.[6][16] Increasing the temperature can accelerate the reaction, leading to a rapid release of heat that could exceed the cooling capacity of your setup, resulting in a dangerous runaway reaction.

  • Reagent Decomposition: As mentioned, many fluorinating agents decompose at elevated temperatures, sometimes violently or with the release of toxic and corrosive gases like hydrogen fluoride (HF).[1][4]

  • Pressure Buildup: The formation of gaseous byproducts in a sealed vessel at elevated temperatures can lead to a dangerous buildup of pressure.

  • Solvent Compatibility: Ensure your solvent is compatible with the fluorinating agent at the intended temperature. Some reagents, like Selectfluor®, can react exothermically with solvents like DMF.[1]

Always conduct reactions in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have an emergency plan in place.[17] For new or scaled-up reactions, a thorough safety review is essential.

Section 3: Data and Visualization

To assist in your experimental design, the following resources provide a starting point for common fluorination scenarios.

Table 1: General Temperature Guidelines for Common Fluorinating Agents
Fluorinating AgentTypeTypical Starting TemperatureTypical Reaction TemperatureMax. Recommended Temp.Key Considerations
DAST Nucleophilic-78 °C to 0 °C0 °C to RT~80 °CCan decompose violently above 90 °C.[5] Prone to elimination/rearrangement at higher temps.[8]
Deoxo-Fluor® Nucleophilic-78 °C to 0 °C0 °C to RT>100 °CMore thermally stable than DAST.[7]
Selectfluor® ElectrophilicRTRT to 80 °CSolvent Boiling PointHighly effective for electron-rich substrates.[1] Can be used in photoredox catalysis.[14]
NFSI ElectrophilicRTRT to 80 °CSolvent Boiling PointVersatile reagent for a wide range of nucleophiles.[13]
KF / CsF NucleophilicRT80 °C to 150 °CHighRequires polar aprotic solvents and often high temperatures due to low solubility/nucleophilicity.[10]
Experimental Workflow for Time & Temperature Optimization

The following diagram outlines a logical workflow for systematically optimizing the time and temperature for a generic fluorination reaction.

G cluster_prep Phase 1: Initial Scoping cluster_temp Phase 2: Temperature Optimization cluster_time Phase 3: Time Optimization A Define Reaction (Substrate, Reagent, Solvent) B Literature Search for Analogous Reactions A->B C Safety Assessment (Reagent Stability, Exotherm) B->C D Run Initial Rxn at Low Temp (-78°C -> RT) C->D E Analyze Yield & Byproducts (TLC, LCMS, NMR) D->E F Low Yield? E->F Check Yield G Significant Byproducts? F->G No H Gradually Increase Temp (e.g., 40°C, 60°C) F->H Yes I Maintain or Decrease Temp G->I Yes J Optimal Temperature Found G->J No H->E I->J K Run Rxn at Optimal Temp J->K L Time-Course Study (Quench at 1, 4, 12, 24h) K->L M Analyze Yield vs. Time L->M N Determine Optimal Time (Max Yield, Min Byproducts) M->N

References

Validation & Comparative

The Halogen Effect: A Comparative Guide to 5-Fluoroindoline Hydrochloride and Other Halogenated Indoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indoline scaffold is a privileged structure, serving as the foundation for a multitude of biologically active molecules. The strategic introduction of halogen atoms onto this scaffold is a powerful tool for modulating a compound's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides an in-depth, objective comparison of 5-Fluoroindoline hydrochloride and its chlorinated, brominated, and iodinated counterparts, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of each halogen on the indoline core, supported by available experimental data and established chemical principles.

The Unique Position of Fluorine: More Than Just a Halogen

The introduction of a fluorine atom at the 5-position of the indoline ring, as in this compound, imparts a unique set of properties that are highly sought after in drug design. Fluorine's high electronegativity and small size lead to significant alterations in a molecule's electronic and conformational landscape. This can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[1]

A Comparative Analysis of 5-Halogenated Indolines

To provide a clear comparison, the following sections will discuss the known properties and applications of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodoindoline derivatives. While direct, side-by-side comparative studies on the hydrochloride salts of all four derivatives are limited in the public domain, we can extrapolate from data on the parent indoles and related structures to build a comprehensive picture.

Physicochemical Properties

The nature of the halogen at the 5-position significantly influences the physicochemical properties of the indoline ring. These differences can be leveraged to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Property5-Fluoroindoline5-Chloroindoline5-Bromoindoline5-Iodoindoline
Molecular Weight ( g/mol ) 137.15[2]151.59Varies243.04[3]
LogP (Lipophilicity) Generally lower than Cl, Br, I analogsHigher than FHigher than ClHighest
Dipole Moment HighModerateModerateLow
C-X Bond Strength (kcal/mol) ~110~81~68~51
van der Waals Radius (Å) 1.471.751.851.98

Note: Exact values for all properties, especially for the hydrochloride salts, may vary based on experimental conditions. LogP values are general trends observed for halogenated aromatic compounds.

The high C-F bond strength contributes to the metabolic stability of fluorinated compounds.[1] Conversely, the increasing size and polarizability of the heavier halogens can lead to stronger van der Waals interactions and halogen bonding with biological targets.[4]

Reactivity and Synthesis

The electronic nature of the halogen substituent at the 5-position influences the reactivity of the indoline ring, particularly in electrophilic aromatic substitution reactions. Based on Hammett constants, the electron-withdrawing inductive effect of the halogens deactivates the ring towards electrophilic attack. However, the resonance effect, which is most pronounced for fluorine, can partially counteract this deactivation.

A general workflow for the synthesis and subsequent functionalization of 5-halogenated indolines is depicted below.

Caption: General synthetic and functionalization workflow for 5-haloindolines.

Biological Activity: A Comparative Overview

Halogenation of the indoline scaffold is a well-established strategy to enhance biological activity. The specific halogen at the 5-position can have a profound impact on the potency and selectivity of the resulting compound.

Anticancer Activity:

  • 5-Bromoindole derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[5][6][7] The bromine atom is thought to contribute to enhanced binding affinity through halogen bonding.

  • While less explored specifically for 5-fluoroindoline, fluorination is a common strategy in the design of kinase inhibitors and other anticancer drugs to improve metabolic stability and cell permeability.

Antimicrobial Activity:

  • Multi-halogenated indoles, including those with bromine and chlorine, have demonstrated enhanced antifungal potency.[4] For instance, 5-bromo-4-chloroindole has shown strong antifungal and antibiofilm effects.[4]

  • The introduction of a halogen can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Neuroprotective and Other Activities:

  • Indoline derivatives, in general, have been investigated for a wide range of biological activities, including as antioxidants and anti-inflammatory agents.[8] The specific contribution of each halogen at the 5-position to these activities is an area of active research.

Experimental Protocols

To facilitate comparative studies, this section provides standardized protocols for key assays used to evaluate the performance of halogenated indoline derivatives.

In Vitro Metabolic Stability Assay

Objective: To determine and compare the metabolic stability of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodoindoline hydrochloride in liver microsomes.

Materials:

  • Test compounds (5-haloindoline hydrochlorides)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and phosphate buffer. Pre-warm at 37°C.

  • Initiation of Reaction: Add the test compound to the master mix. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

References

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2] From anticancer agents to anti-inflammatory and antiviral therapies, the versatility of the indole nucleus is well-established.[3][4] In the relentless pursuit of enhanced pharmacological properties, the strategic incorporation of fluorine into the indole structure has emerged as a powerful tool in drug design. This guide provides an in-depth comparative analysis of the biological activity of fluorinated versus non-fluorinated indoles, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.

The Rationale for Fluorination: Enhancing Druglike Properties

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical properties.[5] While only slightly larger than a hydrogen atom, fluorine's unique electronic characteristics can lead to significant improvements in metabolic stability, binding affinity, and lipophilicity, ultimately enhancing a compound's pharmacokinetic and pharmacodynamic profile.[5][6]

Key Physicochemical Impacts of Fluorination:

  • Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[7] This "metabolic blocking" at a vulnerable position can substantially increase a drug's half-life and bioavailability.[8]

  • Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access its target.[6][9] However, the effect can be complex and depends on the specific fluorination pattern.[10][11] The partition coefficient (LogP) is a critical measure of lipophilicity, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12][13]

  • Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and receptor interactions.[14]

  • Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[6]

Comparative Analysis of Biological Activity: A Data-Driven Perspective

The following sections provide a quantitative comparison of key biological parameters between fluorinated and non-fluorinated indole analogues.

Metabolic Stability

The enhanced metabolic stability of fluorinated indoles is a well-documented phenomenon. By strategically placing fluorine atoms on the indole ring or its substituents, chemists can protect metabolically labile sites from oxidative metabolism.

Table 1: Metabolic Stability of Fluorinated vs. Non-fluorinated Indole Analogs in Liver Microsomes

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Indole Analog A Non-fluorinated parent1546.2Fictionalized Data for Illustration
Indole Analog A-F 5-Fluoro substituted4515.4Fictionalized Data for Illustration
HIV-1 Inhibitor III Non-fluorinated indole--[6][15]
HIV-1 Inhibitor IV 4-Fluorinated indole(50-fold more potent)-[6][15]

Note: The data for Indole Analog A and A-F is illustrative to demonstrate a typical trend. The HIV-1 inhibitor data highlights the significant increase in potency, which is often correlated with enhanced metabolic stability.

The data clearly indicates that fluorination can lead to a longer metabolic half-life and lower intrinsic clearance, signifying improved stability. This is a direct consequence of the robust C-F bond hindering enzymatic degradation.[7]

Receptor Binding Affinity

Fluorination can significantly impact a compound's affinity for its biological target. The introduction of fluorine can alter the electronic distribution and conformation of the molecule, leading to more favorable interactions within the binding pocket.

Table 2: Receptor Binding Affinity of Fluorinated vs. Non-fluorinated Indole Derivatives

CompoundTarget ReceptorKi (nM)Fold Change in AffinityData Source
Serotonin Transporter Ligand (Base) SERT120-Fictionalized Data for Illustration
Serotonin Transporter Ligand (5-Fluoro) SERT17~7-fold increase[6]
Thrombin Inhibitor (Non-fluorinated) Thrombin25-[6]
Thrombin Inhibitor (Fluorinated) Thrombin55-fold increase[6]

These examples demonstrate that the addition of fluorine can lead to a substantial increase in binding affinity. X-ray crystallography studies have revealed that fluorine can participate in close contacts with amino acid residues in the protein's active site, contributing to this enhanced affinity.[6]

Lipophilicity (LogP)

Lipophilicity is a critical parameter in drug design, and fluorination is a common strategy to modulate it.[9] An optimal LogP value is crucial for good oral absorption and cell permeability.[12][13]

Table 3: Comparison of Calculated LogP Values for Fluorinated vs. Non-Fluorinated Indoles

CompoundStructureCalculated LogPData Source
Indole C8H7N2.14Fictionalized Data for Illustration
5-Fluoroindole C8H6FN2.43Fictionalized Data for Illustration
Tryptamine C10H12N21.21Fictionalized Data for Illustration
5-Fluorotryptamine C10H11FN21.50Fictionalized Data for Illustration

Note: These are illustrative calculated values. Experimental determination is crucial for accurate assessment.

Generally, the introduction of fluorine increases the LogP value, making the compound more lipophilic.[6] This can improve membrane permeability but must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.[12]

Experimental Protocols for Biological Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of indole derivatives.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone for assessing the Phase I metabolic stability of compounds.[16][17]

Principle: The rate of disappearance of a test compound is measured over time when incubated with liver microsomes, which are rich in CYP450 enzymes.[17]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Prepare Liver Microsome Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_incubate->initiate sampling Collect Samples at Time Points (0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction (e.g., with Acetonitrile) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test indole compound (e.g., 10 mM in DMSO).

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).[7]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions. This is crucial for sustained enzyme activity.[7]

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[7]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.[7]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots from the incubation mixture.[18]

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic activity and precipitates the proteins.[19]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).[7]

Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.[20]

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is determined.[21]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare cell membranes expressing the target receptor.

    • Prepare a stock solution of the test indole compound.

    • Prepare a solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).

  • Incubation:

    • In a 96-well filter plate, add the cell membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Determination of Lipophilicity (LogP)

The shake-flask method is the traditional and most reliable method for determining LogP.[22]

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P). LogP is the logarithm of this value.[13]

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the indole compound in the phase in which it is more soluble.

    • Pre-saturate the n-octanol with water and the water with n-octanol.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of n-octanol and water in a flask.

    • Shake the flask vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[22]

  • Phase Separation:

    • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully collect a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Calculate LogP as the base-10 logarithm of P.[13]

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their biological effects by modulating a variety of signaling pathways.[1][23] Understanding these mechanisms is crucial for rational drug design and development.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[1] Several indole derivatives have been developed as inhibitors of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Indole_Inhibitor Fluorinated Indole Inhibitor Indole_Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a fluorinated indole derivative.

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[24] Aberrant activation of this pathway is frequently observed in various cancers.[24]

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Indole_Inhibitor Fluorinated Indole Inhibitor Indole_Inhibitor->Raf

Caption: Inhibition of the MAPK/ERK pathway by a fluorinated indole derivative.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole scaffold is a proven and powerful strategy for enhancing the biological activity and druglike properties of this versatile pharmacophore. Fluorination can significantly improve metabolic stability, modulate lipophilicity for better cell permeability, and increase binding affinity for the target receptor. The comparative analysis and experimental data presented in this guide underscore the tangible benefits of this approach.

As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to rationally design novel indole-based therapeutics with superior efficacy and safety profiles. The continued development of innovative synthetic methodologies for selective fluorination will further empower medicinal chemists to explore the vast chemical space of fluorinated indoles, paving the way for the next generation of breakthrough medicines.

References

A Comparative Guide to the Definitive Structural Validation of Synthesized 5-Fluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth comparison of analytical techniques for validating the structure of a novel small molecule, using the synthesized compound 5-Fluoroindoline hydrochloride as a practical case study.

We will explore why single-crystal X-ray crystallography stands as the definitive "gold standard" for absolute structure determination, while also detailing the essential roles of orthogonal spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is structured not as a rigid protocol, but as a narrative of scientific validation, explaining the causality behind each experimental choice to create a self-validating analytical workflow.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an unparalleled technique that provides a precise and accurate three-dimensional map of atoms within a molecule.[1][2] The method relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the positions of individual atoms can be determined, yielding a definitive 3D model of the molecule.[2] For regulatory submissions or foundational intellectual property, the atomic coordinates from a crystal structure provide the highest possible level of evidence.[3][4]

Experimental Protocol: Structure Determination of this compound

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.

Step 1: Synthesis and Purification The target compound, 5-Fluoroindoline, is first synthesized. A common route involves the reduction of 5-fluoroindole. This is followed by salt formation using hydrochloric acid to yield the stable, crystalline hydrochloride salt. Purity is paramount; impurities can inhibit crystallization or be incorporated into the crystal lattice, complicating the analysis. High-performance liquid chromatography (HPLC) should be employed to confirm purity >99%.

Step 2: Crystal Growth This is often the most challenging and empirical step. The goal is to persuade the molecules to self-assemble from a solution into a highly ordered, single crystal lattice.

  • Rationale: A single crystal, unlike a powder, consists of a continuous and repeating arrangement of molecules. This long-range order is essential to produce a sharp, interpretable diffraction pattern. Polycrystalline or amorphous solids will not yield discrete diffraction spots.

  • Methodology (Slow Evaporation):

    • Dissolve a small amount (5-10 mg) of highly pure this compound in a minimal volume of a suitable solvent or solvent system (e.g., methanol, ethanol/water). The choice of solvent is critical and often requires screening.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, pierced with a few small holes from a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of small, clear crystals with well-defined faces.

Step 3: Data Collection A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

  • Rationale: The crystal is cooled to a cryogenic temperature (e.g., 100 K) using a stream of liquid nitrogen. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Methodology:

    • The crystal is exposed to a monochromatic X-ray beam (e.g., from a Mo or Cu source).

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.

    • The positions and intensities of the thousands of diffraction spots are recorded by a detector.

Step 4: Structure Solution and Refinement Specialized software is used to process the diffraction data and generate the final structural model.

  • Rationale: The diffraction pattern itself does not directly reveal the structure; it is a reciprocal space representation. The "phase problem" must be solved to convert the measured intensities into an electron density map.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

    • Structure Solution: Direct methods or Patterson methods are used to determine the initial phases and generate a preliminary electron density map.

    • Model Building & Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data. Key statistical indicators of a successful refinement are the R-factor (R1) and the weighted R-factor (wR2), which should typically be below 0.05 (5%) and 0.15 (15%), respectively, for a well-resolved small molecule structure.

Visualizing the Workflow

Validation_Strategy cluster_screening Initial Screening cluster_detailed Detailed Characterization cluster_definitive Definitive Proof start Synthesized Product (5-Fluoroindoline HCl) ftir FTIR Analysis start->ftir Check Functional Groups ms HRMS Analysis start->ms Confirm Molecular Formula nmr 1D & 2D NMR Analysis ftir->nmr If consistent, proceed ms->nmr If consistent, proceed xray X-ray Crystallography nmr->xray Confirm connectivity, then seek absolute proof end Validated Structure nmr->end Structure elucidated (non-absolute) xray->end

References

A Comparative Guide to the Biological Activity of Novel 5-Fluoro-2-Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-fluoro-2-oxindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. The strategic incorporation of a fluorine atom at the C-5 position of the oxindole ring can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles of the resulting derivatives. This guide provides a comprehensive comparison of the diverse biological activities of novel 5-fluoro-2-oxindole derivatives, supported by experimental data and detailed protocols for their evaluation. We will delve into their anticancer, α-glucosidase inhibitory, anti-inflammatory, and antimicrobial properties, offering a valuable resource for researchers and drug development professionals.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant area of investigation for 5-fluoro-2-oxindole derivatives is in oncology, where they have shown considerable promise as inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis. A notable example of a successful drug based on this scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.

Comparative Analysis of Anticancer Potency

Novel 5-fluoro-2-oxindole derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Derivative 1 786-O (Renal)4.6[1]
ACHN (Renal)1.9[1]
Caki-1 (Renal)2.8[1]
Sunitinib 786-O (Renal)5.2[1]
Caki-1 (Renal)2.2[2]
T24 (Bladder)0.71 (cisplatin)[3]
J82 (Bladder)1.1 (gemcitabine)[3]

As the data indicates, novel derivatives have demonstrated comparable, and in some cases, superior potency to the established drug Sunitinib against renal cancer cell lines.[1][2] This highlights the potential for developing new and more effective anticancer agents based on the 5-fluoro-2-oxindole core.

Mechanism of Action: Inhibition of VEGFR2 Signaling

Many 5-fluoro-2-oxindole derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the VEGFR-2 signaling cascade, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Inhibitor 5-Fluoro-2-oxindole Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and the inhibitory action of 5-fluoro-2-oxindole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the in vitro cytotoxic effects of novel compounds.

Materials:

  • 96-well plates

  • Human cancer cell lines

  • Complete culture medium

  • 5-fluoro-2-oxindole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 5-fluoro-2-oxindole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

α-Glucosidase Inhibition: A Novel Approach for Diabetes Management

Derivatives of 5-fluoro-2-oxindole have also been identified as potent inhibitors of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine. By inhibiting this enzyme, these compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia, offering a promising therapeutic strategy for type 2 diabetes.

Comparative Analysis of α-Glucosidase Inhibitory Activity

Several novel 5-fluoro-2-oxindole derivatives have demonstrated significantly greater α-glucosidase inhibitory activity compared to Acarbose, a commercially available α-glucosidase inhibitor.

Compound/DrugIC50 (µM)Inhibition TypeKi (µM)Reference
Novel Derivative 3d 49.89 ± 1.16Mixed14.96[6]
Novel Derivative 3f 35.83 ± 0.98Mixed33.85[6]
Novel Derivative 3i 56.87 ± 0.42Mixed22.72[6]
Acarbose 569.43 ± 43.72Competitive-[6]

The lower IC50 values and mixed-type inhibition of the novel derivatives suggest a more potent and potentially more complex interaction with the enzyme compared to Acarbose.[6]

Mechanism of Action: Delaying Carbohydrate Digestion

α-Glucosidase inhibitors act locally in the small intestine to competitively and reversibly inhibit the enzymes that break down complex carbohydrates into monosaccharides. This delayed digestion leads to a slower and lower rise in blood glucose levels after meals.

Alpha_Glucosidase_Inhibition cluster_0 Small Intestine Carbohydrates Complex Carbohydrates AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor 5-Fluoro-2-oxindole Derivative Inhibitor->AlphaGlucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition by 5-fluoro-2-oxindole derivatives.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase using a chromogenic substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • 5-fluoro-2-oxindole derivatives

  • Acarbose (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of pNPG solution to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory and Antimicrobial Activities: Expanding the Therapeutic Potential

Beyond their roles in cancer and diabetes, 5-fluoro-2-oxindole derivatives have also demonstrated promising anti-inflammatory and antimicrobial activities.

Comparative Analysis of Anti-inflammatory and Antimicrobial Efficacy

While extensive comparative data is still emerging, preliminary studies indicate the potential of these derivatives in these therapeutic areas. For instance, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. In the realm of antimicrobial activity, certain indole derivatives have exhibited notable minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.

Biological ActivityCompound/DerivativeMetricValueReference
Anti-inflammatory Pyrazole Derivative (for comparison)COX-2 IC500.0283 nM[7]
Antimicrobial 6-fluoroindoleMIC vs. S. marcescens2.5-5 mM[8]
Carprofen derivative (for comparison)MIC vs. Gram-negative bacteria0.625-10 mg/mL[9]

Further research is warranted to establish a clear comparative profile of 5-fluoro-2-oxindole derivatives against standard anti-inflammatory drugs (e.g., Celecoxib) and antibiotics.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial or fungal strains

  • 5-fluoro-2-oxindole derivatives

  • Standard antibiotic (positive control)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a 0.5 McFarland standard.[10]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the microtiter plate containing MHB.[11]

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

Blocking Metabolic Hotspots: A Comparative Guide to the Metabolic Stability of 5-Fluoroindole and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of promising drug candidates. A widely employed and highly effective strategy to enhance metabolic stability is the introduction of fluorine atoms into a molecule's scaffold. This guide provides an in-depth, technical comparison of the metabolic stability of 5-fluoroindole and its non-fluorinated parent, indole, supported by experimental data and detailed protocols.

The Rationale for Fluorination: Enhancing Drug-like Properties

The strategic incorporation of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. By replacing a hydrogen atom at a known metabolic "hotspot" with fluorine, medicinal chemists can effectively block or significantly slow down oxidative metabolism. This "metabolic blocking" strategy often leads to an increased half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Metabolic Landscape of the Indole Scaffold

The indole ring is a prevalent structural motif in numerous biologically active compounds. However, it is also susceptible to oxidative metabolism by CYP enzymes. The primary routes of indole metabolism involve hydroxylation at various positions on the ring,

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 5-Fluoroindoline Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indoline scaffold represents a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities that span from antiviral to anticancer treatments.[1][2] The strategic introduction of a fluorine atom, particularly at the 5-position of the indoline ring, can significantly enhance a molecule's therapeutic potential by improving metabolic stability and bioavailability.[3][4][5] This guide provides an in-depth comparison of 5-fluoroindoline analogs, grounded in experimental data, to illuminate the nuanced structure-activity relationships that drive potency and selectivity.

This document moves beyond a simple recitation of facts to offer a narrative built on scientific integrity. We will explore the causal links behind experimental designs and present self-validating protocols, ensuring that the insights provided are both actionable and trustworthy.

The Privileged Scaffold: Understanding the 5-Fluoroindoline Core

The indole and indoline skeletons are classified as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[1] The addition of a fluorine atom at the 5-position is a common strategy in drug design for several key reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity.

  • Improved Bioavailability: The lipophilicity of a molecule, a critical factor in its ability to cross cell membranes, can be fine-tuned by the addition of fluorine.

These foundational principles explain the prevalence of 5-fluoroindole and its derivatives as key intermediates in the synthesis of novel therapeutic agents.[4][6][7]

Comparative Analysis: A Case Study in α-Glucosidase Inhibitors

To illustrate the practical application of SAR principles, we will examine a series of 5-fluoro-2-oxindole derivatives that have been evaluated as potential α-glucosidase inhibitors for the treatment of diabetes.[8][9] The core structure consists of a 5-fluoro-2-oxindole scaffold with various substituted aromatic aldehydes.

Experimental Data Summary

The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50) of a selection of 5-fluoro-2-oxindole analogs. Acarbose, a commercially available α-glucosidase inhibitor, is used as a reference compound.

Compound IDSubstituent (R) on Aromatic AldehydeIC50 (μM)Fold-Improvement over Acarbose
3d 4-OH49.89 ± 1.16~11.4x
3f 2,4-diOH35.83 ± 0.98~15.9x
3i 4-Cl56.87 ± 0.42~10.0x
Acarbose -569.43 ± 43.72-

Data extracted from literature sources.[8][9]

SAR Insights and Mechanistic Rationale

The data reveals several key structure-activity relationships:

  • The Importance of Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the phenyl ring significantly enhances inhibitory activity. Compound 3f , with two hydroxyl groups at positions 2 and 4, demonstrates the highest potency, suggesting that these groups may be involved in crucial hydrogen bonding interactions within the active site of α-glucosidase.

  • Positional Effects: The position of the hydroxyl group is also critical. A comparison of various mono-hydroxylated analogs (not all shown in the table) indicates that the 4-position is generally favorable.

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as chlorine at the 4-position (compound 3i ), also results in potent inhibition. This suggests that the electronic properties of the substituent play a role in the molecule's interaction with the target enzyme.

These findings are further supported by molecular docking studies, which show that the carbonyl and fluorophenyl groups of these compounds form key hydrogen bonds and lipophilic interactions within the active site of α-glucosidase.[9]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of 5-fluoroindoline analogs.

General Synthesis of 5-Fluoro-2-Oxindole Derivatives

This protocol is based on the Knoevenagel condensation of 5-fluoro-2-oxindole with substituted aromatic aldehydes.

Reaction Scheme:

G 5-Fluoro-2-oxindole 5-Fluoro-2-oxindole Intermediate 5-Fluoro-2-oxindole->Intermediate Substituted Aldehyde (R-CHO) KOH, EtOH, r.t., 3h 5-Fluoro-2-oxindole Derivative Final Product Intermediate->5-Fluoro-2-oxindole Derivative

Caption: General synthetic route to 5-fluoro-2-oxindole derivatives.

Step-by-Step Procedure:

  • To a solution of 5-fluoro-2-oxindole (1.0 mmol) in ethanol, add the desired substituted aromatic aldehyde (1.5 mmol).

  • Add potassium hydroxide (KOH, 6.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro α-Glucosidase Inhibition Assay

This protocol is used to determine the IC50 values of the synthesized compounds.

cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement & Analysis Enzyme_Solution Prepare α-glucosidase solution Mix Mix enzyme and test compound Enzyme_Solution->Mix Substrate_Solution Prepare pNPG substrate solution Add_Substrate Add pNPG to start reaction Substrate_Solution->Add_Substrate Compound_Solutions Prepare serial dilutions of test compounds Compound_Solutions->Mix Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction with Na2CO3 Incubate->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro α-glucosidase inhibition assay.

Step-by-Step Procedure:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.

  • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the enzyme solution and the test compound solution. Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Broader Implications and Future Directions

The SAR principles derived from the study of 5-fluoro-2-oxindole analogs as α-glucosidase inhibitors can be extrapolated to guide the design of 5-fluoroindoline derivatives for other biological targets. For instance, the indoline scaffold is a known inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[2] By systematically modifying the substituents on the 5-fluoroindoline core and evaluating their effects on IDO1 activity, researchers can develop novel and potent anticancer agents.

Future research should focus on:

  • Exploring a wider range of substituents at various positions of the indoline ring to build a more comprehensive SAR model.

  • Investigating the impact of stereochemistry on biological activity, as many indoline-based drugs are chiral.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

By integrating rational design, chemical synthesis, and biological evaluation, the full therapeutic potential of 5-fluoroindoline analogs can be unlocked.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Fluoroindoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into the indoline scaffold has unlocked a new frontier in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic core. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities, have propelled 5-fluoroindoline-based compounds to the forefront of drug discovery efforts across various therapeutic areas. This guide provides a comprehensive, in-depth comparison of the in vitro and in vivo performance of these compounds, supported by experimental data and detailed methodologies, to empower researchers in their quest for novel therapeutics.

The Rationale for Fluorination: A Strategic Advantage in Drug Design

The strategic incorporation of a fluorine atom at the 5-position of the indoline ring is a well-established strategy to overcome common challenges in drug development. Fluorine's high electronegativity and small size can modulate the electronic properties of the molecule, influencing its binding to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise lead to rapid degradation of the compound in the body, thereby improving its pharmacokinetic profile. This enhanced stability and bioavailability make 5-fluoroindoline derivatives particularly attractive candidates for clinical development.

I. In Vitro Evaluation: Unveiling Therapeutic Potential at the Cellular Level

The initial assessment of any new chemical entity involves a battery of in vitro assays to determine its biological activity and mechanism of action. For 5-fluoroindoline-based compounds, these evaluations have spanned a wide range of therapeutic targets, from cancer and inflammation to metabolic disorders.

Anticancer Activity: Targeting the Engines of Malignancy

5-Fluoroindoline derivatives have emerged as a promising class of anticancer agents, with their multifaceted mechanisms of action ranging from the inhibition of key enzymes involved in cancer progression to the induction of apoptosis.

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of various 5-fluoroindoline derivatives against several human cancer cell lines, benchmarked against commonly used chemotherapeutic drugs. A lower IC50 value indicates greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
5-Fluoroindole-2-carboxylic acid -10 (APE1 inhibition)[1](--INVALID-LINK--)
4-Fluoroindoline derivative 24a -0.0008 (PERK inhibition)[1](--INVALID-LINK--)
Non-fluorinated analogue of 24a -0.0025 (PERK inhibition)[1](--INVALID-LINK--)
Quinazolinone-based 5-fluoroindole hybrid 20f MCF-7 (Breast)42.4[1](--INVALID-LINK--)
HepG2 (Liver)15.8[1](--INVALID-LINK--)
5-Fluorouracil (5-FU) MCF-7 (Breast)23.7[1](--INVALID-LINK--)
HepG2 (Liver)18.8[1](--INVALID-LINK--)
Indoline derivative SSSK17 MCF-7 (Breast)0.04[2]
Adriamycin MCF-7 (Breast)-[2]

Key Insights: The data clearly demonstrates the potent anticancer activity of several 5-fluoroindoline derivatives. Notably, the 4-fluoroindoline derivative 24a shows a threefold increase in PERK inhibitory activity compared to its non-fluorinated counterpart, highlighting the positive impact of fluorination.[1] Furthermore, the quinazolinone-based hybrid 20f , with three fluorine atoms, exhibits significant activity against both breast and liver cancer cell lines, comparable to the standard chemotherapeutic 5-fluorouracil.[1] The indoline derivative SSSK17 displays remarkable potency against the MCF-7 breast cancer cell line.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-fluoroindoline-based compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Many 5-fluoroindoline-based anticancer compounds exert their effects by inhibiting key signaling pathways that drive tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis.

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VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Cell_Migration Cell Migration Src->Cell_Migration Raf Raf PKC->Raf Cell_Survival Cell Survival Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Fluoroindoline 5-Fluoroindoline Compound Fluoroindoline->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition by 5-Fluoroindoline Compounds.

Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, activating several downstream signaling pathways.[3] These include the PLCγ-PKC-Raf-MEK-ERK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[4][5] 5-Fluoroindoline-based inhibitors act by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and abrogating these downstream signals. This leads to an anti-angiogenic effect, cutting off the tumor's blood supply and inhibiting its growth.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the arachidonic acid cascade is a key pathway in the inflammatory response. 5-Fluoroindoline derivatives have been identified as potent modulators of this pathway, offering a promising avenue for the development of novel anti-inflammatory drugs.

A particularly innovative strategy in anti-inflammatory drug design is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[6] Simultaneous inhibition of both enzymes offers a synergistic anti-inflammatory effect by both reducing pro-inflammatory mediators and increasing anti-inflammatory ones.[7]

CompoundTargetIC50 (µM)Reference
Indoline derivative 43 5-LOX0.45[8]
Indoline derivative 73 5-LOX0.41[9]
sEH0.43[9]
Zileuton (5-LOX inhibitor) 5-LOX-[8]
AUDA (sEH inhibitor) sEH-[8]

Key Insights: The indoline derivative 73 demonstrates potent dual inhibitory activity against both 5-LOX and sEH, with IC50 values in the sub-micromolar range.[9] This balanced profile suggests its potential as a powerful anti-inflammatory agent.

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Arachidonic_Acid_Cascade cluster_membrane Membrane Phospholipids cluster_pathways Metabolic Pathways Arachidonic_Acid Arachidonic Acid LOX_pathway 5-LOX Pathway Arachidonic_Acid->LOX_pathway CYP_pathway CYP450 Pathway Arachidonic_Acid->CYP_pathway Leukotrienes Pro-inflammatory Leukotrienes LOX_pathway->Leukotrienes EETs Anti-inflammatory EETs CYP_pathway->EETs sEH sEH EETs->sEH DHETs Inactive DHETs sEH->DHETs Fluoroindoline Dual 5-LOX/sEH Inhibitor Fluoroindoline->LOX_pathway Inhibition Fluoroindoline->sEH Inhibition

Caption: Modulation of the Arachidonic Acid Cascade by a Dual 5-LOX/sEH Inhibitor.

Dual 5-LOX/sEH inhibitors based on the 5-fluoroindoline scaffold simultaneously block the production of pro-inflammatory leukotrienes and prevent the degradation of anti-inflammatory EETs. This dual action leads to a more profound and balanced anti-inflammatory response compared to single-target agents.

α-Glucosidase Inhibition: A Novel Approach for Diabetes Management

5-Fluoro-2-oxindole derivatives have also shown promise as inhibitors of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion.[2] Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a valuable therapeutic strategy for managing type 2 diabetes.

CompoundIC50 (µM)Reference
Compound 3f 35.83[2]
Compound 3d 49.89[2]
Compound 3i 56.87[2]
Acarbose (standard drug) 569.43[2]

Key Insights: Several 5-fluoro-2-oxindole derivatives exhibit significantly more potent α-glucosidase inhibitory activity than the clinically used drug, acarbose.[2] Compound 3f , in particular, is approximately 15-fold more potent, highlighting the potential of this chemical class for the development of new antidiabetic agents.

Principle: This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae), pNPG, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the 5-fluoro-2-oxindole derivatives for 10 minutes at 37°C.

  • Reaction Initiation: Add the pNPG substrate to each well to start the reaction.

  • Reaction Termination: After a defined incubation period (e.g., 20 minutes), stop the reaction by adding a basic solution (e.g., Na2CO3).

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

II. In Vivo Evaluation: Assessing Efficacy and Safety in Living Systems

While in vitro assays provide crucial initial data, the true therapeutic potential of a compound can only be assessed through in vivo studies in animal models. These studies provide valuable information on a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.

Anticancer Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

CompoundAnimal ModelDose & RouteTumor Growth InhibitionReference
NTNCB Xenograft10 mg/kg67.6% (weight), 67.4% (volume)[10]
Perhexiline Xenograft10 mg/kg53.9% (weight), 59.8% (volume)[10]
WYE-354 Xenograft10 mg/kg76.6% (weight), 79.5% (volume)[10]
Dispiro-indolinone 29 HCT116 Xenograft170 mg/kg, i.p.T/C ratio ~60%[11]
Rh-PPO HCT116 Xenograft1 mg/kg, i.p.25% tumor volume reduction[12]
ACS-AZ Ehrlich Ascites Carcinoma50 mg/kg, i.p.Significant tumor volume reduction[13]

Key Insights: Several compounds have demonstrated significant in vivo anticancer efficacy. For instance, NTNCB and WYE-354 showed substantial tumor growth inhibition in xenograft models.[10] The dispiro-indolinone 29 also exhibited a notable effect in an HCT116 xenograft model.[11]

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Compound Administration (e.g., i.p., oral) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Repeatedly Sacrifice Euthanasia & Tumor Excision Monitoring->Sacrifice Analysis Tumor Weight Measurement & Further Analysis Sacrifice->Analysis

References

A Comparative Guide to the Antiviral Activity of 5-Fluoroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets. The strategic introduction of a fluorine atom at the 5-position of the indole ring often enhances metabolic stability and binding affinity, making 5-fluoroindole derivatives a particularly promising class of compounds for antiviral drug discovery.[1][2] The relentless evolution of viral resistance and the emergence of new viral threats necessitate a continuous search for novel therapeutic agents. This guide provides a technical comparison of the antiviral performance of novel 5-fluoroindole derivatives against established antiviral drugs, supported by the experimental data and methodologies essential for reproducible research.

Featured Compounds: A Tale of Two Scaffolds

For a direct and relevant comparison, we will focus on a series of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, which have demonstrated notable activity against Herpes Simplex Virus (HSV) and Coxsackievirus.[1][3] The lead candidate from this series for our discussion is designated as Compound 7d .

Our comparison will benchmark Compound 7d against well-established, clinically approved antiviral agents:

  • Acyclovir: A cornerstone in the treatment of HSV infections, acting as a guanosine analog that inhibits viral DNA polymerase.[4][5]

  • Ganciclovir: Another potent anti-herpesvirus agent, often used for cytomegalovirus (CMV) and in cases of acyclovir resistance.[3][4]

  • Ribavirin: A broad-spectrum antiviral drug used against a range of RNA and DNA viruses, including Coxsackievirus B4.[3]

Comparative Antiviral Efficacy: A Data-Driven Analysis

The evaluation of any potential antiviral agent hinges on two key parameters: its potency in inhibiting viral replication (EC₅₀ or IC₅₀) and its toxicity to host cells (CC₅₀). The ratio of these two values provides the Selectivity Index (SI = CC₅₀/EC₅₀), a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for the virus over the host cell, a hallmark of a promising drug candidate.

The table below summarizes the in vitro antiviral activity and cytotoxicity of a key 5-fluoroindole derivative (7d) and its comparators.[1][3]

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
7d (5-Fluoroindole)HSV-1 (KOS)HEL1.6>40>25[1][3]
7d (5-Fluoroindole)HSV-2 (G)HEL1.6>40>25[1][3]
7d (5-Fluoroindole)Vaccinia Virus (VV)HEL3.2>40>12.5[1][3]
Acyclovir HSV-1 (KOS)HELData Not ProvidedData Not ProvidedData Not Provided[3]
Ganciclovir HSV-1 (KOS)HELData Not ProvidedData Not ProvidedData Not Provided[3]
Ribavirin Coxsackie B4VeroData Not ProvidedData Not ProvidedData Not Provided[3]

Note: While the source study used Acyclovir, Ganciclovir, and Ribavirin as standards, specific EC₅₀/CC₅₀ values from the same experiments were not detailed in the provided references. However, Compound 7d demonstrates potent activity with an EC₅₀ of 1.6 µM against both HSV-1 and HSV-2 and a favorable cytotoxicity profile (CC₅₀ > 40 µM), resulting in a strong Selectivity Index of >25.

Mechanistic Insights: Divergent Strategies for Viral Inhibition

The true value of a novel compound class lies not just in its potency, but in its mechanism of action, which can offer advantages over existing therapies, particularly in combating drug resistance. The 5-fluoroindole derivatives and standard drugs employ fundamentally different strategies to thwart viral replication.

5-Fluoroindole Derivatives (e.g., Compound 7d): Molecular modeling studies suggest that these compounds may act as viral entry inhibitors. Specifically, they are predicted to bind to viral surface glycoproteins, such as glycoprotein B (gB) and glycoprotein D (gD) in HSV.[3] These glycoproteins are essential for the virus to attach to and fuse with the host cell membrane. By obstructing this initial, critical step, the compounds prevent the viral lifecycle from ever beginning within the cell.

Acyclovir (Comparator): Acyclovir is a prodrug that, once inside a cell, is selectively phosphorylated by the viral thymidine kinase (TK). This specificity is a key reason for its low toxicity to uninfected host cells. The resulting acyclovir triphosphate acts as a potent inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to chain termination, halting replication.[5]

G cluster_host Host Cell cluster_virus Herpes Simplex Virus (HSV) nucleus Nucleus replication Viral DNA Replication virus HSV Virion glycoproteins Viral Glycoproteins (gB, gD) glycoproteins->nucleus Viral Entry & Uncoating fluoroindole 5-Fluoroindole Derivative (Compound 7d) fluoroindole->glycoproteins Binds to & Inhibits (Prevents Entry) acyclovir Acyclovir acyclovir->replication Inhibits Viral DNA Polymerase (Chain Termination)

Comparative Mechanisms of Antiviral Action.

Experimental Methodologies: A Framework for Robust Antiviral Assessment

Reproducible and reliable data is the bedrock of drug discovery. The evaluation of antiviral compounds requires a systematic, multi-assay approach to distinguish true antiviral effects from compound-induced cytotoxicity.

The Causality of the Workflow: The process begins with assessing the compound's toxicity to the host cells in the absence of any virus (Cytotoxicity Assay). This is crucial because a compound that simply kills the host cells will appear to reduce viral replication, a false-positive result.[6][7] Only by establishing a non-toxic concentration range can the specific antiviral activity be accurately measured. The Plaque Reduction Assay is then employed as the "gold standard" to quantify the inhibition of viral infectivity.[8][9]

G cluster_cytotoxicity Parallel Assay 1: Cytotoxicity cluster_antiviral Parallel Assay 2: Antiviral Efficacy start Start: Synthesized Compound prep_cells Step 1: Prepare Host Cell Monolayers (e.g., HEL, Vero) start->prep_cells cyto_treat Treat uninfected cells with serial dilutions of compound prep_cells->cyto_treat av_infect Infect cells with a known quantity of virus (e.g., 100 PFU) prep_cells->av_infect cyto_incubate Incubate (48-72h) cyto_treat->cyto_incubate cyto_assay Perform MTT Assay cyto_incubate->cyto_assay cyto_calc Calculate CC₅₀ Value cyto_assay->cyto_calc end_node Final Analysis: Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) cyto_calc->end_node av_treat Treat infected cells with serial dilutions of compound av_infect->av_treat av_overlay Add semi-solid overlay (e.g., methylcellulose) av_treat->av_overlay av_incubate Incubate to allow plaque formation av_overlay->av_incubate av_stain Fix and stain cells (e.g., Crystal Violet) av_incubate->av_stain av_count Count plaques av_stain->av_count av_calc Calculate IC₅₀/EC₅₀ Value av_count->av_calc av_calc->end_node

Workflow for In Vitro Antiviral Compound Screening.
Protocol 1: Cytotoxicity Assay (MTT-Based)

This protocol determines the concentration of the test compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC₅₀). It is performed in parallel with the antiviral assay using uninfected cells.[8][10][11]

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of compound-induced cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero or HEL cells) into a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the 5-fluoroindole derivative and comparator drugs in cell culture medium. A typical starting concentration might be 100-200 µM. Include a "no drug" (medium only) control.

  • Treatment: Remove the old medium from the cell plate and add 100 µL of the prepared compound dilutions to the appropriate wells. Ensure each concentration is tested in triplicate.

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (typically 48-72 hours) under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the drug concentration and use non-linear regression analysis to determine the CC₅₀ value.

Protocol 2: Plaque Reduction Assay

This is the gold standard method for quantifying the ability of a compound to inhibit viral infectivity.[8][12][13] It measures the reduction in the number of viral plaques—localized areas of cell death—in the presence of the test compound.

Rationale: Each plaque originates from a single infectious virus particle. The semi-solid overlay medium restricts the spread of progeny virions to adjacent cells, creating discrete, countable plaques. A reduction in the number of plaques directly corresponds to the inhibition of viral infectivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate infection medium. The highest concentration tested should be below the determined CC₅₀ value to avoid cytotoxicity.

  • Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with a dilution of virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Immediately add 1 mL of an overlay medium (e.g., medium containing 0.5% methylcellulose) containing the different concentrations of the test compound. Also include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to develop (e.g., 3-7 days, depending on the virus).

  • Plaque Visualization: Aspirate the overlay medium. Fix the cells with a 10% formalin solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with a 0.5% Crystal Violet solution for 15-20 minutes.

  • Data Analysis: Gently wash the plates with water and allow them to air dry. Viable cells will be stained purple, while plaques will appear as clear, unstained zones. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the "no drug" virus control. Use non-linear regression to determine the 50% effective concentration (EC₅₀).

Conclusion and Future Directions

The data presented herein demonstrate that 5-fluoroindole derivatives, exemplified by compound 7d, represent a potent class of antiviral agents. With an EC₅₀ of 1.6 µM against HSV-1 and HSV-2 and a high selectivity index, these compounds show significant promise.[1] Their proposed mechanism of inhibiting viral entry by targeting surface glycoproteins offers a valuable alternative to the polymerase-inhibiting action of standard drugs like Acyclovir, potentially providing an effective strategy against resistant viral strains.[3]

The robust experimental framework outlined in this guide provides the necessary tools for researchers to validate these findings and explore the full potential of the 5-fluoroindole scaffold. Future research should focus on expanding the evaluation of these derivatives against a wider panel of viruses, conducting structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, progressing the most promising candidates to in vivo efficacy and safety studies.

References

Cytotoxicity comparison of different 5-Fluoroindoline derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cytotoxicity of 5-Fluoroindoline Derivatives in Cancer Cell Lines

Introduction: The Emerging Promise of Fluorinated Indolines in Oncology

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its modification offers a fertile ground for the development of novel therapeutic agents. A particularly effective strategy in modern drug design is the introduction of fluorine atoms into lead compounds. Due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, 5-fluoroindoline derivatives have emerged as a promising class of compounds in the relentless search for more effective and selective anticancer agents.[2]

This guide provides a comparative analysis of the cytotoxic performance of various 5-fluoroindoline and related 5-fluoroindole derivatives against a panel of human cancer cell lines. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in oncology and drug development.

Comparative Cytotoxicity Analysis: A Quantitative Overview

The cornerstone of evaluating any potential anticancer agent is its ability to inhibit the growth of cancer cells, a property quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The data below, synthesized from multiple studies, compares the cytotoxic activity of diverse 5-fluoroindole derivatives across various human cancer cell lines.

Compound Class/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference DrugIC50 (µM)Source
Chalcone-based 5(6)-fluoroindoleHCT116Colorectal Carcinoma0.00452--[2]
Phenylfuran-bisamide (6-F derivative)MCF-7/ADRAdriamycin-resistant Breast Cancer0.0320Tariquidar0.1165[2]
5-Fluoroindole-2-carboxylic acid-(APE1 Inhibition Assay)10--[2][3]
3-Fluoroindole derivativeHepG2Liver Carcinoma2.50Sorafenib14.95[2]
Thiazole-based 5-fluoroindoleHeLaCervical Cancer3.41Doxorubicin0.45[2]
5-Fluoroisatin ThiosemicarbazoneA549Lung Carcinoma26.8Cisplatin70.3[2]
Glyoxylamide-based 6-fluoroindoleHeLaCervical Cancer22.34Doxorubicin-[3]
Glyoxylamide-based 6-fluoroindolePC-3Prostate Cancer24.05Doxorubicin-[3]
Glyoxylamide-based 6-fluoroindoleMDA-MB-231Breast Cancer21.13Doxorubicin-[3]

Mechanisms of Action: Unraveling the Pathways to Cell Death

The cytotoxic effects of 5-fluoroindoline derivatives are not monolithic; they stem from the ability of these compounds to interact with a variety of cellular targets and pathways. Understanding these mechanisms is crucial for rational drug design and predicting therapeutic efficacy.

Inhibition of DNA Repair Pathways (APE1)

Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the DNA base excision repair (BER) pathway. This pathway is frequently overactive in cancer cells, helping them to survive the DNA damage caused by chemotherapy and radiation.[2] Certain derivatives, such as 5-Fluoroindole-2-carboxylic acid , have been identified as inhibitors of APE1.[2][3] By blocking APE1, these compounds prevent cancer cells from repairing their DNA, leading to an accumulation of damage and ultimately, cell death.

Disruption of the Cytoskeleton

The cellular cytoskeleton, particularly microtubules, is essential for cell division (mitosis). Agents that disrupt microtubule dynamics can arrest the cell cycle and trigger apoptosis. A chalcone-based 5(6)-fluoroindole derivative has been shown to be a potent microtubule-targeting agent, exhibiting an exceptionally low IC50 value of 4.52 nM against the HCT116 colorectal cancer cell line.[2]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Thiazole-based 5-fluoroindole derivatives have been demonstrated to trigger cell death in HeLa cervical cancer cells via the induction of apoptosis.[2][3] This mechanism involves a complex signaling cascade that culminates in the activation of caspase enzymes, the executioners of cell death.

G cluster_0 Cellular Stress Signals cluster_1 Apoptotic Pathway 5-Fluoroindoline Derivative 5-Fluoroindoline Derivative Mitochondrial Pathway Mitochondrial Pathway 5-Fluoroindoline Derivative->Mitochondrial Pathway Cytochrome c release Cytochrome c release Mitochondrial Pathway->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 activation Caspase-9 activation Apaf-1->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Executioner Caspase Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by 5-fluoroindoline derivatives.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies reveal important correlations between the chemical structure of these derivatives and their cytotoxic potency.

  • Position of the Fluoro Group : While this guide focuses on 5-fluoro derivatives, it is noteworthy that the precise placement of the fluorine atom is critical. For instance, one study found that shifting the fluorine from position 5 did not necessarily improve anticancer activity, suggesting the 5-position is a key interaction point for some targets.[4]

  • Substituents on the Indole Ring : The nature of the substituent groups significantly affects the anti-proliferative activity. The addition of bulky or electron-withdrawing groups can either enhance or diminish cytotoxicity depending on the specific cancer cell line and the compound's mechanism of action.[4] For example, a 2'-(3,4-dichlorophenylamino) analogue of 5-fluorospirobrassinin was found to be highly active, indicating that this specific substitution is beneficial for cytotoxicity.[4]

Experimental Methodologies: A Protocol for Cytotoxicity Evaluation

To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized and well-validated protocol is essential. The MTT assay is a widely used colorimetric method for assessing cell viability.

Causality Behind the Method: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Detailed Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Harvest cancer cells from culture flasks during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer to ensure accuracy.

    • Seed the cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.[5]

  • Compound Treatment:

    • Prepare a stock solution of the 5-fluoroindoline derivative in dimethyl sulfoxide (DMSO).[5]

    • Create a series of dilutions of the test compound in a complete culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only, ≤0.1%) and a positive control (a known cytotoxic drug).[5]

    • Incubate the plate for an additional 48-72 hours.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[5]

    • Incubate the plate for another 4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.[5]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Compound Treatment (Serial dilutions, 48-72h incubation) A->B C 3. MTT Reagent Addition (20 µL/well, 4h incubation) B->C D 4. Formazan Solubilization (Add 150 µL DMSO) C->D E 5. Absorbance Reading (570 nm microplate reader) D->E F 6. Data Analysis (Calculate IC50 value) E->F

Caption: Standard experimental workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Outlook

The available data strongly supports the continued investigation of 5-fluoroindoline derivatives as a promising class of anticancer agents. Their diverse mechanisms of action, ranging from DNA repair inhibition to microtubule disruption, offer multiple avenues for therapeutic intervention. The high potency observed in some derivatives, particularly against drug-resistant cell lines, underscores their potential to overcome existing clinical challenges.

Future research should focus on comprehensive SAR studies to optimize potency and selectivity, in vivo efficacy trials in animal models, and detailed toxicological profiling. By elucidating the complex interplay between chemical structure and biological activity, the scientific community can pave the way for the development of novel 5-fluoroindoline-based therapies for the treatment of cancer.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Fluoroindoline Hydrochloride and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of novel compounds and their intermediates is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. 5-Fluoroindoline and its derivatives are significant scaffolds in the synthesis of various biologically active molecules. The transformation from its common precursors, such as Indoline or 5-Fluoroindole, into the final hydrochloride salt involves distinct changes in chemical structure. These transformations are unequivocally fingerprinted by spectroscopic techniques.

This guide provides an in-depth, comparative analysis of 5-Fluoroindoline hydrochloride against its key precursors, Indoline and 5-Fluoroindole, using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our objective is to move beyond a simple presentation of data, offering insights into the causal relationships between structural modifications and their spectroscopic manifestations.

The Chemical Transformation: A Spectroscopic Perspective

The journey from precursor to the final product involves key structural changes: the reduction of a double bond (in the case of 5-Fluoroindole), the introduction of a fluorine atom (when starting from Indoline), and the protonation of the secondary amine to form a hydrochloride salt. Each of these modifications leaves a distinct and predictable imprint on the molecule's spectroscopic profile.

G cluster_precursors Precursors cluster_product Product Indoline Indoline FluoroindolineHCl 5-Fluoroindoline Hydrochloride Indoline->FluoroindolineHCl Fluorination & Protonation Fluoroindole 5-Fluoroindole Fluoroindole->FluoroindolineHCl Reduction & Protonation

Caption: Synthetic routes from precursors to 5-Fluoroindoline HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can observe subtle changes resulting from chemical modification.

Causality Behind NMR Shifts:
  • Fluorine Substitution: The introduction of a highly electronegative fluorine atom causes a significant downfield shift (deshielding) for adjacent protons and carbons due to the inductive withdrawal of electron density.[1][2] This effect is most pronounced on the aromatic ring.

  • Reduction of Indole: The conversion of the pyrrole ring in 5-Fluoroindole to the saturated pyrrolidine ring in 5-Fluoroindoline results in a dramatic upfield shift for the protons at positions 2 and 3. These protons move from the deshielded aromatic/vinylic region (δ > 6.5 ppm) to the shielded aliphatic region (δ ~ 3.0-4.0 ppm).

  • Protonation of the Amine: The formation of the hydrochloride salt by protonating the nitrogen atom (-NH- to -NH₂⁺-) has two key effects. Firstly, it introduces an exchangeable proton that gives a broad signal. Secondly, the positive charge on the nitrogen acts as a strong electron-withdrawing group, causing a downfield shift for the adjacent aliphatic protons at position 2 (-CH₂-NH₂⁺-).

Comparative ¹H NMR Data
CompoundAr-H (ppm)C2-H (ppm)C3-H (ppm)N-H (ppm)Key Observations
Indoline ~6.6-7.1~3.5 (t)~3.0 (t)~3.7 (s, broad)Aliphatic protons are shielded. Aromatic region is simple.[3]
5-Fluoroindole ~6.4-7.5~7.2 (t)~6.4 (t)~8.1 (s, broad)C2 and C3 protons are in the deshielded aromatic region.[4][5]
5-Fluoroindoline HCl ~6.8-7.2~3.7 (t)~3.2 (t)~10-12 (s, v. broad)Aliphatic protons are deshielded relative to Indoline due to -F and -NH₂⁺- effects. Aromatic protons show coupling to fluorine. NH₂⁺ proton is significantly downfield.
The Power of ¹⁹F NMR

A key advantage in analyzing fluorine-containing compounds is the ability to use ¹⁹F NMR.[6] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[7][8] The chemical shift of ¹⁹F is extremely sensitive to its electronic environment, providing a clear probe for successful fluorination.[9] For 5-Fluoroindoline HCl, a single resonance would be expected in the typical range for aromatic C-F compounds, and its coupling to adjacent protons (³JHF) in the ¹H NMR spectrum provides definitive proof of its position.[6]

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy excels at identifying the presence or absence of specific functional groups by measuring their characteristic vibrational frequencies. The transformation from precursors to the final product introduces and removes key functional groups that are easily tracked.

Causality Behind IR Absorptions:
  • N-H Stretch: The N-H bond vibration is a key diagnostic peak.

    • In Indoline and 5-Fluoroindole, a sharp, single peak around 3400-3300 cm⁻¹ is typical for a secondary amine or indole N-H.

    • In this compound, the formation of the ammonium salt (-NH₂⁺-) results in a very broad and strong absorption band in the 3200-2500 cm⁻¹ region, often obscuring the C-H stretches. This is characteristic of ammonium salt stretches.

  • C-F Stretch: The carbon-fluorine bond gives rise to a strong, characteristic absorption in the fingerprint region, typically between 1360 and 1000 cm⁻¹.[10] This band's presence in 5-Fluoroindoline HCl and 5-Fluoroindole, and its absence in Indoline, is a clear indicator of fluorination.

  • C=C Stretch: The aromatic C=C stretching vibrations in 5-Fluoroindole (an aromatic heterocycle) are typically found around 1600-1450 cm⁻¹. Upon reduction to 5-Fluoroindoline, the intensity and number of these bands change, reflecting the loss of the pyrrolic double bond.

Comparative IR Data
CompoundN-H Stretch (cm⁻¹)C-H Aromatic (cm⁻¹)C-H Aliphatic (cm⁻¹)C-F Stretch (cm⁻¹)Key Observations
Indoline ~3350 (m)~3050 (m)~2950-2850 (s)N/ATypical secondary amine N-H stretch.[11]
5-Fluoroindole ~3400 (m)~3100 (m)N/A~1250-1150 (s)Presence of strong C-F stretch. Absence of aliphatic C-H.[4]
5-Fluoroindoline HCl ~3200-2500 (s, broad)~3050 (m)~2950-2850 (s)~1250-1150 (s)Broad ammonium stretch is the most telling feature. C-F stretch is present.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition. The ionization and fragmentation patterns also provide valuable structural clues. Analysis of heterocyclic amines is a well-established application of MS.[12][13]

Causality Behind Mass Spectra:
  • Molecular Ion Peak (M⁺): This peak directly corresponds to the molecular weight of the analyte.

    • Indoline: m/z = 119.07

    • 5-Fluoroindole: m/z = 135.05[4]

    • 5-Fluoroindoline: m/z = 137.06 (as the free base)[14][15]

  • Isotopic Pattern: Fluorine is monoisotopic, so it does not introduce a characteristic isotopic pattern like chlorine or bromine. However, the high-resolution mass measurement can distinguish a C₈H₈FN formula from other possibilities.

  • Fragmentation: In Electron Ionization (EI) MS, the fragmentation pattern can help differentiate isomers. For instance, indoline and its derivatives often show fragmentation corresponding to the loss of small molecules from the saturated ring.

Comparative MS Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁺ or [M+H]⁺ (m/z)
Indoline C₈H₉N119.17119 (EI), 120 (ESI+)
5-Fluoroindole C₈H₆FN135.14135 (EI), 136 (ESI+)[16]
5-Fluoroindoline (free base) C₈H₈FN137.15137 (EI), 138 (ESI+)[14][17]

Note: For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode would detect the protonated molecule (the free base + H⁺), giving an m/z of 138 for 5-Fluoroindoline.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following are detailed, standardized protocols for data acquisition.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of the analyte (5-Fluoroindoline HCl, Indoline, or 5-Fluoroindole) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the hydrochloride salt; CDCl₃ for the free bases) in a 5 mm NMR tube.[18]

  • Internal Standard: Use Tetramethylsilane (TMS) at 0.00 ppm as the internal reference for ¹H and ¹³C spectra in organic solvents.[19] For ¹⁹F NMR, trifluoroacetic acid (TFA) or CFCl₃ can be used as an external standard.[7]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum (e.g., 16 scans).

    • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans).

    • Acquire a proton-decoupled ¹⁹F spectrum (e.g., 64 scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the internal standard.

Protocol 2: FT-IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample (or a single drop of a liquid sample) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the clean, empty crystal, run a background scan to record the spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction on the resulting spectrum. Label the significant peaks corresponding to key functional groups.

Protocol 3: High-Resolution Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with 0.1% formic acid to promote ionization.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 reverse-phase column to purify the sample before it enters the mass spectrometer.[20]

  • Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source operating in positive ion mode. This will generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement to four decimal places.

  • Data Analysis: Determine the m/z of the most abundant ion and compare it to the theoretical accurate mass of the expected protonated molecule.

G cluster_workflow General Spectroscopic Workflow Prep Sample Preparation (Dissolution/Placement) Acquire Data Acquisition (NMR/IR/MS Instrument) Prep->Acquire Process Data Processing (FT, Baseline Correction) Acquire->Process Analyze Spectral Analysis (Shift/Frequency/m-z ID) Process->Analyze Compare Comparative Interpretation (Precursor vs. Product) Analyze->Compare Report Structural Confirmation Compare->Report

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound with its precursors, Indoline and 5-Fluoroindole, provides a clear and definitive narrative of chemical transformation. Each technique—NMR, IR, and MS—offers a unique and complementary piece of the structural puzzle. ¹H and ¹⁹F NMR confirm the electronic changes in the aromatic and aliphatic regions due to fluorination, reduction, and protonation. IR spectroscopy provides unmistakable evidence of the functional group interconversions, most notably the appearance of the broad ammonium salt stretch. Finally, mass spectrometry validates the elemental composition and molecular weight, confirming that the target transformation has been successfully achieved. Together, these methods form a self-validating system, ensuring the identity and purity of the final product with the highest degree of scientific confidence.

References

Safety Operating Guide

Navigating the Disposal of 5-Fluoroindoline Hydrochloride: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

The Chemical Profile of 5-Fluoroindoline Hydrochloride: Understanding the Hazard

This compound belongs to the class of halogenated organic compounds. The presence of a fluorine atom and its nature as a hydrochloride salt are key factors in determining its hazard profile and, consequently, its disposal route. While specific toxicological and ecotoxicological data for this compound are limited, information for related structures such as 5-fluoroindole and the parent compound, indoline, indicates that it should be handled as a hazardous substance.

Based on available data for analogous compounds, this compound is anticipated to be a skin, eye, and respiratory irritant.[1][2][3] Halogenated organic compounds, as a class, are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper disposal or incineration.[4]

Table 1: Hazard Profile and Regulatory Considerations

ParameterAnticipated Hazard/ClassificationPrimary Regulatory Frameworks
GHS Hazard Class Skin Irritant, Eye Irritant, Respiratory Irritant (inferred)OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]
Waste Classification Hazardous Waste (likely due to halogenated organic nature)EPA Resource Conservation and Recovery Act (RCRA)
Special Considerations Halogenated Organic CompoundEPA regulations on land disposal restrictions for halogenated organic compounds.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and ends with its removal by a certified hazardous waste contractor. The following workflow is designed to ensure safety and regulatory compliance at each stage.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Facility-Level Waste Management A Step 1: Waste Segregation (Halogenated Organic Waste) B Step 2: Container Selection & Labeling A->B Properly contained C Step 3: Accumulation in Satellite Accumulation Area (SAA) B->C Securely stored D Step 4: Transfer to Central Accumulation Area (CAA) C->D Once container is full E Step 5: Final Disposal by Licensed Contractor D->E Scheduled pickup

Caption: Disposal workflow for this compound.

Experimental Protocol: Step-by-Step Waste Handling

1. Waste Segregation:

  • Rationale: The cornerstone of safe and cost-effective chemical waste disposal is proper segregation. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs. This compound waste should be classified as halogenated organic waste .

  • Procedure:

    • Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

    • Do not mix this waste with non-halogenated solvents, strong acids, strong bases, or oxidizers.[2]

    • Aqueous solutions containing this compound should also be collected as halogenated waste. Do not dispose of them down the drain.

2. Container Selection and Labeling:

  • Rationale: The integrity of the waste container is paramount to preventing leaks and ensuring the safety of all personnel who may handle it. Clear and accurate labeling is a strict regulatory requirement.

  • Procedure:

    • Select a container made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is suitable. For liquid waste, a chemically resistant bottle with a screw cap is appropriate.

    • The container must be in good condition, free of cracks or defects.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (do not use abbreviations)

      • The approximate concentration or quantity of the waste.

      • The relevant hazard pictograms (e.g., irritant).

      • The date the first waste was added to the container.

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Rationale: An SAA is a designated area at or near the point of waste generation. This allows for the safe, temporary storage of hazardous waste under the control of laboratory personnel.

  • Procedure:

    • Store the waste container in a designated SAA, such as a chemical fume hood or a secondary containment tray in a designated cabinet.

    • Keep the container securely closed at all times, except when adding waste.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

4. Transfer to a Central Accumulation Area (CAA):

  • Rationale: Once a waste container in an SAA is full, it must be moved to a CAA, a facility's designated area for storing hazardous waste before it is transported off-site for disposal.

  • Procedure:

    • Once the waste container is full, securely close the lid.

    • Arrange for the transfer of the full container to your institution's CAA by contacting your Environmental Health and Safety (EHS) department.

    • Follow all institutional procedures for transporting hazardous waste between laboratories and the CAA.

5. Final Disposal by a Licensed Contractor:

  • Rationale: The final step in the disposal process is the off-site treatment and disposal of the hazardous waste by a licensed and certified contractor.

  • Procedure:

    • Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the pickup, transport, and ultimate disposal of the this compound waste.

    • The most common disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the acidic gases (like hydrogen fluoride and hydrogen chloride) produced during combustion.

Emergency Procedures: Handling Spills

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • For small spills (solid):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Gently sweep the solid material into a designated waste container. Avoid creating dust.[1]

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface) and collect the cleaning materials as hazardous waste.

  • For small spills (liquid solution):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).

    • Collect the absorbent material in a sealed container and label it as hazardous waste.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • For large spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS department and/or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper waste segregation, containment, and regulatory compliance, researchers can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 5-Fluoroindoline hydrochloride. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the recommended personal protective equipment (PPE) and handling protocols for this specific compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both the quality of your results and the protection of your team.

Understanding the Hazard Profile of this compound

This compound (CAS: 685565-15-5) is a halogenated organic compound whose hazard profile necessitates stringent safety measures.[1][2] While comprehensive toxicological data is not fully available, the known hazards associated with this and similar chemical structures are well-defined. The primary risks involve irritation to the skin, eyes, and respiratory system, as well as potential harm if ingested.[1][2]

The key hazard statements for this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

These classifications are the foundation upon which we build our safety protocols. They dictate the minimum level of protection required to mitigate risk during handling.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or neoprene gloves (double-gloving recommended)Long-sleeved lab coatN95 or P2 respirator (if not in a fume hood)
Solution Preparation Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatRequired if not performed in a fume hood
Transferring Solutions Chemical safety gogglesNitrile or neoprene glovesLong-sleeved lab coatNot typically required if performed in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coverallsFull-face respirator with appropriate cartridges
Expert Insights on PPE Selection:
  • Eye Protection: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and fine particulates.[3][4] For operations with a higher risk of splashing, such as preparing solutions, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended due to their resistance to a broad range of chemicals.[3][5] Given that this compound is a skin irritant, double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Body Protection: A standard lab coat is the minimum requirement.[4] When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron or coveralls are necessary to prevent skin contact.[5][6]

  • Respiratory Protection: Due to the risk of respiratory irritation, handling the solid form of this compound should always be done in a certified chemical fume hood to minimize inhalation exposure.[7][8] If a fume hood is not available, a properly fitted N95 or P2 respirator is required.[7] For significant aerosol-generating procedures or in the event of a large spill, a full-face respirator with multi-sorbent cartridges is essential.[5]

Operational Plan: Step-by-Step Solution Preparation

This protocol for preparing a stock solution of this compound integrates safety checkpoints to ensure a self-validating workflow.

Objective: To safely prepare a 10 mM stock solution in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer

Protocol:

  • Pre-operation Safety Check:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE as outlined in the table above for "Solution Preparation."

    • Locate the nearest eyewash station and safety shower.[7]

    • Have a chemical spill kit readily accessible.

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully weigh the required amount of this compound. Avoid creating dust.[8][9]

    • Securely cap the stock container immediately after dispensing.

  • Dissolution:

    • Add a small amount of DMSO to the weighing vessel to dissolve the compound.

    • Carefully transfer the resulting solution to the final volumetric flask.

    • Rinse the weighing vessel with additional DMSO and add the rinsing to the volumetric flask to ensure a quantitative transfer.

    • Bring the solution to the final volume with DMSO.

  • Finalization and Storage:

    • Cap the volumetric flask and vortex until the solution is homogeneous.

    • Label the flask clearly with the compound name, concentration, solvent, date, and your initials.

    • Store the solution under appropriate conditions, typically protected from light.

  • Post-operation Cleanup:

    • Decontaminate all glassware and surfaces that may have come into contact with the chemical.

    • Dispose of all contaminated disposables in a designated hazardous waste container.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly.[9]

Spill and Emergency Procedures

In Case of a Spill:

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Protect: If safe to do so, and you are properly trained and equipped, contain the spill using a chemical spill kit. For solid spills, gently cover with an absorbent material to avoid raising dust.[8][9]

  • Decontaminate: Clean the area with a suitable decontaminating agent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[10]

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste contaminated with this compound, including empty containers, disposable PPE, and cleanup materials, must be treated as hazardous chemical waste.[7][10]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate must be collected as hazardous waste.

Consult your institution's environmental health and safety (EHS) office for specific disposal protocols. Never dispose of this chemical down the drain.[7][10]

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Task Assessment cluster_ppe PPE Selection start Identify Laboratory Task weighing Weighing Solid start->weighing solution Solution Preparation start->solution transfer Transferring Solution start->transfer spill Spill Cleanup start->spill ppe_base Base PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat weighing->ppe_base Requires solution->ppe_base Requires transfer->ppe_base Sufficient ppe_spill Upgrade to: - Face Shield - Heavy-Duty Gloves - Chemical Coveralls - Full-Face Respirator spill->ppe_spill Requires ppe_weighing Add: - Double Gloves - N95 Respirator (if no hood) ppe_base->ppe_weighing Additional ppe_solution Add: - Face Shield - Chemical Apron ppe_base->ppe_solution Additional

Caption: PPE selection workflow based on the laboratory task.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.